Aluminum fluoride
説明
特性
IUPAC Name |
trifluoroalumane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZUFWVZNOTSEM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Al](F)F | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF3 | |
| Record name | ALUMINUM FLUORIDE | |
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| Record name | aluminium trifluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_trifluoride | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.976748 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25 °C equals 0.559 g / 100 mL., Dry Powder; Pellets or Large Crystals, White solid; [Hawley] Hygroscopic; [ICSC] Odorless powder; [MSDSonline] | |
| Record name | ALUMINUM FLUORIDE | |
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| Record name | Aluminum fluoride (AlF3) | |
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| Record name | Aluminum fluoride | |
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Solubility |
Loses water at 100 °C, more at 200 °C. ... slight solubility. /Trihydrate/, In water, 0.559 g/100 mL @ 25 °C, Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect., INSOL IN ALC & ACETONE | |
| Record name | ALUMINUM FLUORIDE | |
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Density |
2.88 at 77 °F (USCG, 1999) - Denser than water; will sink, 3.10 | |
| Record name | ALUMINUM FLUORIDE | |
| Source | CAMEO Chemicals | |
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| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mm Hg @ 1238 °C | |
| Record name | ALUMINUM FLUORIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
0.5 to 2.0 ppm of Silicon, Magnesium, Iron, Nickel, Chromium | |
| Record name | ALUMINUM FLUORIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, hexagonal crystals | |
CAS No. |
7784-18-1 | |
| Record name | ALUMINUM FLUORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Aluminum fluoride | |
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| Record name | Aluminum fluoride | |
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| Record name | Aluminum fluoride (AlF3) | |
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| Record name | ALUMINUM FLUORIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
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Melting Point |
1291 °C | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Crystalline Phases of Aluminum Fluoride (α, β, γ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum fluoride (B91410) (AlF₃) is an inorganic compound of significant interest in various industrial and research applications. It is a crucial additive in the electrolytic production of aluminum, where it lowers the melting point and increases the conductivity of the cryolite-alumina melt.[1] Furthermore, its strong Lewis acidity makes it a valuable catalyst or catalyst support in organic synthesis, particularly in fluorination and hydrofluorination reactions.[2]
AlF₃ is known to exist in several polymorphic forms, each possessing distinct crystal structures and properties that influence its performance in different applications. The most well-characterized phases are the thermodynamically stable α-AlF₃ and the metastable β-AlF₃. Another metastable phase, γ-AlF₃, has also been synthesized, alongside other less common polymorphs (e.g., θ, η, κ, ε).[2][3] Understanding the structural differences, thermal stability, and synthesis protocols for these phases is critical for optimizing their use in catalysis, materials science, and potentially as probes in biochemical systems involving phosphoryl transfer.
This technical guide provides an in-depth overview of the α, β, and γ crystalline phases of aluminum fluoride, summarizing their structural data, physical properties, and key experimental methodologies for their synthesis and characterization.
α-Aluminum Fluoride (α-AlF₃)
The alpha phase is the most thermodynamically stable form of this compound under ambient conditions.[4] Its robust, three-dimensional polymeric structure contributes to its high melting point and thermal stability.[1]
Structure: α-AlF₃ possesses a rhombohedral crystal structure (trigonal system) that is analogous to the rhenium trioxide (ReO₃) motif.[1] The structure consists of a network of slightly distorted, corner-sharing AlF₆ octahedra.[1][5] Each fluoride ion is bonded to two aluminum centers, creating a tightly bound framework.[1]
Table 1: Crystallographic and Physical Properties of α-AlF₃
| Property | Value | Citations |
| Crystal System | Trigonal | [5] |
| Crystal Structure | Rhombohedral, Perovskite-like | [6] |
| Space Group | R-3c (No. 167) | [5] |
| Lattice Parameters (Hexagonal Setting) | a = 4.87 Å, c = 12.47 Å | [5] |
| Unit Cell Volume | 256.30 ų | [5] |
| Density | 3.10 g/cm³ (anhydrous) | [1] |
| Melting Point | ~1,290 °C (sublimes) | [1] |
| Appearance | Colorless to white crystalline solid | [1] |
β-Aluminum Fluoride (β-AlF₃)
The beta phase is a metastable form of AlF₃, meaning it can exist for extended periods but will transform into the more stable α-phase upon sufficient heating.[7] Due to its unique structure and often higher surface area, β-AlF₃ exhibits significant catalytic activity and strong Lewis acid sites, making it highly desirable for certain catalytic applications.[2]
Structure: The structure of β-AlF₃ is related to that of hexagonal tungsten bronze (HTB).[6][7] While it often exhibits a pseudo-hexagonal crystal habit, its true symmetry is orthorhombic.[7] The structure is composed of corner-sharing AlF₆ octahedra that form hexagonal channels.[6]
Table 2: Crystallographic and Physical Properties of β-AlF₃
| Property | Value | Citations |
| Crystal System | Orthorhombic | [7] |
| Crystal Structure | Hexagonal Tungsten Bronze (HTB) type | [6][7] |
| Space Group | Cmcm (No. 63) | [7][8] |
| Lattice Parameters | a = 6.931 Å, b = 12.002 Å, c = 7.134 Å | [7] |
| Thermal Stability | Metastable; transforms to α-AlF₃ at temperatures above 475 °C | [2] |
| Key Feature | High catalytic activity and strong Lewis acidity | [2] |
γ-Aluminum Fluoride (γ-AlF₃)
The gamma phase is another metastable polymorph of AlF₃. Information regarding its detailed crystal structure is less prevalent in the literature compared to the α and β phases. However, its synthesis has been reported, and it is noted for its potential as a high-surface-area material.
Structure: Detailed crystallographic data, such as space group and lattice parameters, for γ-AlF₃ are not well-documented in publicly available literature. It is characterized as a distinct metastable phase through techniques like X-ray Diffraction (XRD).
Properties: The primary reported characteristic of γ-AlF₃ is its ability to be synthesized as a high-surface-area material. One study reports achieving a BET surface area of over 30 m²/g.[9] It is prepared from precursors such as ammonium (B1175870) tetrafluoroaluminate (NH₄AlF₄).[9]
Phase Transitions and Thermal Stability
The different phases of this compound can be interconverted through thermal treatment. The typical transformation pathway is from an amorphous state to the metastable β-phase, and finally to the stable α-phase with increasing temperature.
Figure 1. Temperature-induced phase transitions of this compound.
Comparative Summary of Crystalline Phases
The following table provides a side-by-side comparison of the key properties of the α, β, and γ phases of AlF₃.
Table 3: Comparative Properties of AlF₃ Polymorphs
| Property | α-AlF₃ (Alpha) | β-AlF₃ (Beta) | γ-AlF₃ (Gamma) |
| Stability | Thermodynamically stable | Metastable | Metastable |
| Crystal System | Trigonal | Orthorhombic | Not well-documented |
| Space Group | R-3c | Cmcm | Not well-documented |
| Structure Type | Rhombohedral (distorted ReO₃) | Hexagonal Tungsten Bronze (HTB) | Not well-documented |
| Key Feature | High thermal and chemical stability | High catalytic activity, strong Lewis acid sites | Can be prepared with high surface area (>30 m²/g)[9] |
Experimental Protocols
Precise control over synthesis conditions is paramount for obtaining phase-pure this compound. The following sections detail methodologies cited for the preparation of high-surface-area α and β phases.
Synthesis of High-Surface-Area α-AlF₃ (Carbon Template Method)
This method utilizes a carbon hard template to create a high-surface-area α-AlF₃, which is desirable for high-temperature catalytic reactions where the β-phase would otherwise convert.[10]
Methodology:
-
Template Preparation: Impregnate porous γ-Al₂O₃ with an aqueous sucrose (B13894) solution.
-
Carbonization: Heat the dried mixture under a nitrogen (N₂) flow at 450 °C to create a carbon-alumina composite (C@γ-Al₂O₃).
-
Fluorination: Place the C@γ-Al₂O₃ composite in a fixed-bed reactor. Introduce a gaseous mixture of anhydrous hydrogen fluoride (HF) and N₂ (e.g., 1:4 volume ratio) at 400 °C for approximately 10 hours. This converts the composite to C@α-AlF₃.[10]
-
Template Removal: Remove the carbon template from the C@α-AlF₃ intermediate via combustion in air at approximately 425 °C. The resulting material is high-surface-area α-AlF₃.[10]
Figure 2. Experimental workflow for the synthesis of HS-α-AlF₃.
Synthesis of β-AlF₃ (Dehydration of Hydrate Precursor)
A common route to synthesize the metastable β-phase involves the careful dehydration of an this compound hydrate.[4]
Methodology:
-
Precursor Synthesis: Neutralize an aqueous solution of hydrofluoric acid (HF) with aluminum hydroxide (B78521) (Al(OH)₃) at 90–95 °C for one hour. This reaction precipitates hydrated this compound (AlF₃·xH₂O, often the trihydrate).[4][6]
-
Dehydration/Conversion: Dehydrate the resulting precipitate by heating at 350 °C. This thermal treatment removes water and facilitates the crystallization of the β-AlF₃ phase.[4][6] Note that temperatures must be carefully controlled to avoid conversion to the α-phase.
Characterization Techniques
The identification and characterization of AlF₃ phases rely on a suite of analytical techniques:
-
X-ray Diffraction (XRD): This is the primary technique for identifying the specific crystalline phase (α, β, γ, etc.) by analyzing the unique diffraction pattern produced by its crystal lattice.
-
Scanning Electron Microscopy (SEM): Used to investigate the morphology, particle size, and surface texture of the synthesized AlF₃ powders.[9]
-
N₂ Physisorption (BET Analysis): This method is employed to measure the specific surface area of the material, a critical parameter for catalytic applications.[9]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study phase transition temperatures, thermal stability, and dehydration processes.[9]
-
Spectroscopy (FT-IR, NMR): Fourier-Transform Infrared (FT-IR) and Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy can provide further details on local bonding environments and structural features.[9]
Conclusion
This compound is a structurally diverse material, with its α, β, and γ polymorphs offering a range of physical and chemical properties. The thermodynamically stable α-AlF₃ is valued for its robustness at high temperatures, while the metastable β-AlF₃ is often superior for catalysis due to its distinct structure and higher surface acidity. The γ-AlF₃ phase represents an area for further research, particularly in characterizing its structure and exploring its potential as a high-surface-area material. For researchers and developers, the ability to selectively synthesize and characterize these phases is essential for harnessing the full potential of this compound in catalysis, materials science, and beyond.
References
- 1. Aluminium fluoride - Wikipedia [en.wikipedia.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Synthesis under Normal Conditions and Morphology and Composition of AlF3 Nanowires | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mp-559871: AlF3 (orthorhombic, Cmcm, 63) [legacy.materialsproject.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Aluminum Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous aluminum fluoride (B91410) (AlF₃) is an inorganic compound of significant interest across various scientific and industrial domains, including materials science, catalysis, and chemical synthesis. Its unique properties, such as a high melting point and its role as a Lewis acid, make it a versatile material. This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous aluminum fluoride, with a focus on quantitative data, experimental methodologies, and key structural and reactive characteristics relevant to research and development professionals.
Physical Properties of Anhydrous this compound
Anhydrous this compound is a white, crystalline solid.[1][2] Its physical characteristics are summarized in the tables below, providing a compilation of data from various sources.
Table 1: Key Physical Properties of Anhydrous this compound
| Property | Value | References |
| Molecular Formula | AlF₃ | [3][4][5] |
| Molar Mass | 83.98 g/mol | [1][2][3][6] |
| Appearance | White crystalline solid/powder | [1][2][3][4] |
| Odor | Odorless | [1][7] |
| Crystal Structure | Trigonal (rhombohedral), α-AlF₃ adopts a rhenium trioxide (ReO₃) motif with distorted AlF₆ octahedra.[1][8][9] | [1][8][9] |
Table 2: Thermal and Density Properties
| Property | Value | References |
| Melting Point | 1290 - 1291 °C (sublimes) | [1][3][4][5][6][7][10][11][12][13][14][15] |
| Boiling Point | Sublimes at approximately 1272 °C | [2][8][14][16] |
| Density | 2.88 - 3.10 g/cm³ at 25 °C | [1][2][3][4][5][6][8][10][11][12][13][16] |
| Vapor Pressure | 1 mm Hg at 1238 °C | [7][14] |
Table 3: Solubility Data
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | References |
| Water | 0.559 | 25 | [3][6][7][10][14][15] |
| 0.67 | 20 | [1] | |
| 0.56 | 0 | [1] | |
| 1.72 | 100 | [1] | |
| Acids & Alkalis | Sparingly soluble | - | [5][7][11][14][15][17] |
| Organic Solvents | Insoluble in most | - | [11][16] |
| Hydrofluoric Acid | Soluble | - | [2][11][16][18] |
Experimental Protocols
The accurate determination of the physical and chemical properties of anhydrous this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
The melting point of anhydrous this compound, which is characterized by sublimation, can be determined using the capillary method with a suitable apparatus.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), sealed capillary tubes, thermometer.[4][12]
-
Procedure:
-
A small, finely powdered sample of anhydrous AlF₃ is packed into a sealed capillary tube to a height of 2-3 mm.[11][19]
-
The capillary tube is placed in the heating block of the melting point apparatus.[4][11]
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected sublimation point.[11]
-
The temperature at which the solid is observed to sublime is recorded as the sublimation temperature, which for AlF₃ is often cited as its "melting point" due to the nature of its phase transition at atmospheric pressure.[1][14]
-
Determination of Density (Gas Pycnometry)
Gas pycnometry is a common method for determining the true density of a fine powder like anhydrous this compound by measuring the volume of the solid material, excluding any pore volume.
-
Apparatus: Gas pycnometer, analytical balance.
-
Procedure:
-
A known mass of the anhydrous AlF₃ powder is weighed and placed in the sample chamber of the gas pycnometer.
-
The system is purged with an inert gas (typically helium) to remove air and moisture.
-
The gas is then allowed to fill the reference chamber of a known volume to a certain pressure.
-
A valve is opened to allow the gas to expand into the sample chamber.
-
The resulting pressure is measured, and by applying the gas laws, the volume of the solid sample is determined.
-
The density is calculated by dividing the mass of the sample by the measured volume.[20]
-
Determination of Aqueous Solubility (Flask Method)
The flask method is suitable for determining the solubility of substances like anhydrous this compound, which have a solubility greater than 10⁻² g/L.[7][13][21]
-
Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath, analytical balance, filtration system, analytical instrumentation for concentration measurement (e.g., ion chromatography).
-
Procedure:
-
An excess amount of anhydrous AlF₃ is added to a known volume of deionized water in a flask.
-
The flask is sealed and placed in a constant temperature bath (e.g., 25 °C) and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the solution is allowed to stand to let undissolved solid settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.
-
The concentration of aluminum or fluoride ions in the filtrate is determined using a suitable analytical technique.
-
The solubility is then calculated and expressed in g/100 mL.
-
Crystal Structure Determination (X-ray Diffraction)
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid like anhydrous this compound.[16][22][23]
-
Apparatus: Single-crystal X-ray diffractometer, X-ray source (e.g., Mo Kα radiation), goniometer, detector.
-
Procedure:
-
A suitable single crystal of anhydrous AlF₃ (typically < 0.1 mm in all dimensions) is mounted on a goniometer head.[16]
-
The crystal is placed in the X-ray beam and rotated.
-
As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.
-
The intensities and positions of these diffracted spots are recorded by the detector.
-
This data is then processed using computational software to solve the crystal structure, yielding information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[16]
-
Chemical Properties and Reactivity
Anhydrous this compound exhibits a high degree of thermal stability and is relatively inert under many conditions.
-
Thermal Stability: It is very stable and does not decompose upon strong heating, but rather sublimes.[16]
-
Hydrolysis: It can be partially hydrolyzed by water vapor at elevated temperatures (300-400 °C) to form aluminum oxide and hydrogen fluoride.[8][16]
-
Reactivity with Acids and Bases: It is generally insoluble in acids and alkalis.[11][16]
-
Lewis Acidity: Anhydrous this compound acts as a Lewis acid, a property that is central to its use as a catalyst in various organic reactions.[2][24] This acidity arises from the electron-deficient nature of the aluminum atom.
Experimental Protocol: Determination of Lewis Acidity (Pyridine Adsorption with FTIR Spectroscopy)
The Lewis acidity of a solid material like anhydrous this compound can be qualitatively and quantitatively assessed using Fourier-transform infrared (FTIR) spectroscopy of an adsorbed probe molecule, such as pyridine (B92270).
-
Apparatus: FTIR spectrometer with a high-vacuum cell, vacuum line, temperature controller.
-
Procedure:
-
A thin wafer of the anhydrous AlF₃ powder is prepared and placed in the vacuum cell.
-
The sample is pre-treated by heating under vacuum to remove any adsorbed water or other impurities.
-
After cooling to a specific temperature, a vapor of pyridine is introduced into the cell and allowed to adsorb onto the AlF₃ surface.
-
The cell is then evacuated to remove any physisorbed pyridine.
-
The FTIR spectrum of the sample with adsorbed pyridine is recorded.
-
The presence of bands corresponding to pyridine coordinated to Lewis acid sites (around 1450 cm⁻¹) confirms the Lewis acidity. The intensity of these bands can be used to quantify the number of Lewis acid sites.
-
Visualizations
Industrial Production of Anhydrous this compound
The primary industrial method for producing anhydrous this compound involves the reaction of alumina (B75360) with hydrogen fluoride at high temperatures.[1][14][20]
Caption: Industrial production of anhydrous AlF₃.
Crystal Structure of Anhydrous this compound (α-AlF₃)
The crystal structure of α-AlF₃ consists of a three-dimensional network of corner-sharing AlF₆ octahedra.[1]
Caption: Simplified 2D representation of AlF₆ octahedra.
Role as a Lewis Acid Catalyst
Anhydrous this compound can act as a Lewis acid catalyst by accepting an electron pair from a reactant, thereby activating it for further reaction.
Caption: Catalytic cycle of AlF₃ as a Lewis acid.
Applications in Research and Development
The unique properties of anhydrous this compound make it a valuable material in several research and industrial applications:
-
Aluminum Production: It is a crucial additive in the Hall-Héroult process for the electrolytic production of aluminum, where it lowers the melting point of the electrolyte and increases its conductivity.[1][15][16][18][23][25]
-
Catalysis: Its Lewis acidity is exploited in various organic synthesis reactions, including fluorination and isomerization.[16][21][24][25]
-
Ceramics and Glass Manufacturing: It is used as a flux in the production of ceramics, glazes, and enamels.[4][7][16][23][25]
-
Optical Materials: Due to its transparency in the UV region, it can be used in the manufacturing of optical lenses and as a component of fluoroaluminate glasses.[15][16][25]
-
Biochemical Research: this compound, in the form of AlF₄⁻, is used to study the mechanism of phosphoryl transfer reactions in biological systems by acting as a phosphate (B84403) group analog.[7]
Safety and Handling
Anhydrous this compound should be handled with care in a well-ventilated area.[19][22][26][27] It is harmful if swallowed and can cause skin and eye irritation.[3][19] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[19][22][26][27] It should be stored in a dry, cool, and well-ventilated place in a tightly sealed container to prevent moisture absorption.[2][17][22][26][27]
Conclusion
Anhydrous this compound is a compound with a distinct set of physical and chemical properties that underpin its importance in both fundamental research and industrial applications. This guide has provided a detailed overview of its key characteristics, standardized experimental methodologies for their determination, and its primary areas of application. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is essential for its effective and safe utilization in their respective fields.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Vapor pressure - Wikipedia [en.wikipedia.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. adpi.org [adpi.org]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 10. pharmastate.academy [pharmastate.academy]
- 11. mt.com [mt.com]
- 12. scribd.com [scribd.com]
- 13. search.library.doc.gov [search.library.doc.gov]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. echemi.com [echemi.com]
- 18. consilab.de [consilab.de]
- 19. thinksrs.com [thinksrs.com]
- 20. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 27. dergipark.org.tr [dergipark.org.tr]
Unlocking Catalytic Potential: A Technical Guide to the Lewis Acidity of High Surface Area AlF₃
For Researchers, Scientists, and Drug Development Professionals
High surface area aluminum fluoride (B91410) (AlF₃) is emerging as a powerful solid Lewis acid catalyst with significant potential across various chemical transformations, including applications in pharmaceutical synthesis. Its robust nature, coupled with strong Lewis acidity, makes it an attractive alternative to traditional homogeneous catalysts. This technical guide provides an in-depth exploration of the synthesis, characterization of Lewis acidity, and catalytic applications of high surface area AlF₃, presenting key data, detailed experimental protocols, and visual workflows to facilitate its adoption and further development in research and industrial settings.
Synthesis of High Surface Area AlF₃
The catalytic efficacy of AlF₃ is intrinsically linked to its surface area. Various synthetic strategies have been developed to maximize this critical parameter, with the carbon hard template method being a particularly effective approach for producing both α-AlF₃ and β-AlF₃ phases with high surface areas.[1][2][3][4]
Synthesis Methods and Resulting Surface Areas
| Synthesis Method | Precursor/Template | Resulting Phase | Achieved Surface Area (m²/g) | Reference |
| Carbon Hard Template | γ-Al₂O₃ and Sucrose | α-AlF₃ | 66 | [1][4] |
| Carbon Hard Template | γ-Al₂O₃ and Carbon | β-AlF₃ | 114 | [4] |
| Direct Fluorination | γ-Al₂O₃ | α-AlF₃ | 17 | [3] |
| Aqueous Phase Synthesis | Al₂O₃ and HF | Thermally stable AlF₃ | 60 - 120 | [1] |
| Calcination of Precursor | β-AlF₃·3H₂O | α-AlF₃ | 123 | [3] |
Characterization of Lewis Acidity
The catalytic activity of high surface area AlF₃ is primarily attributed to the presence of coordinatively unsaturated Al³⁺ sites, which act as strong Lewis acids.[3][4] The nature and strength of these acid sites can be thoroughly investigated using techniques such as ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) and Fourier-transform infrared spectroscopy of adsorbed pyridine (B92270) (Pyridine-IR).
Ammonia Temperature-Programmed Desorption (NH₃-TPD)
NH₃-TPD provides quantitative information about the total number and strength distribution of acid sites. Ammonia, a basic probe molecule, adsorbs onto the acid sites of the catalyst. By gradually increasing the temperature, the desorption of ammonia is monitored, with desorption at higher temperatures indicating stronger acid sites.
NH₃-TPD Data for High Surface Area α-AlF₃
| Desorption Peak Temperature (°C) | Acid Site Strength | Relative Amount of Desorbed NH₃ |
| ~150-250 | Weak | Major Peak |
| ~300-450 | Medium to Strong | Minor Peak/Shoulder |
Note: Specific quantitative data on acid site density (mmol/g) can be obtained by calibrating the TPD signal with a known amount of NH₃.
Pyridine-IR Spectroscopy
Pyridine-IR spectroscopy is a powerful tool to differentiate between Brønsted and Lewis acid sites. Pyridine, upon adsorption, exhibits distinct infrared absorption bands depending on its interaction with the surface.
Characteristic IR Bands for Adsorbed Pyridine
| Wavenumber (cm⁻¹) | Assignment | Type of Acid Site |
| ~1450 | Pyridine coordinatively bonded to Al³⁺ | Lewis Acid |
| ~1540 | Pyridinium ion (PyH⁺) | Brønsted Acid |
| ~1490 | Overlapping bands of pyridine on both Lewis and Brønsted sites | Lewis and Brønsted Acid |
High surface area AlF₃ typically exhibits a strong band around 1450 cm⁻¹, confirming the predominance of Lewis acidity. The intensity of this band can be correlated with the concentration of Lewis acid sites.
Catalytic Potential and Performance
The strong Lewis acidity and high surface area of AlF₃ translate into significant catalytic activity in a range of reactions, particularly those involving the activation of C-F and C-Cl bonds.
Catalytic Performance Data
| Reaction | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Dismutation of CCl₂F₂ | High Surface Area β-AlF₃ | Not specified | High activity reported | Not specified | [4] |
| Dismutation of CHClF₂ | Supported High Surface Area AlF₃ | 50 - 250 | Effective | Not specified | [5] |
| Isomerization of CBrF₂CBrFCF₃ | Supported High Surface Area AlF₃/γ-Al₂O₃ | Not specified | Superior activity | Not specified | [5] |
Experimental Protocols
Synthesis of High Surface Area α-AlF₃ via Carbon Hard Template Method
This protocol is based on the procedure described by Jia et al.[1][4]
Materials:
-
γ-Al₂O₃
-
Sucrose
-
Deionized water
-
Anhydrous Hydrogen Fluoride (HF)
-
Nitrogen (N₂)
-
Oxygen (O₂)
Procedure:
-
Carbon Template Preparation:
-
Impregnate γ-Al₂O₃ with an aqueous solution of sucrose.
-
Dry the mixture.
-
Thermally treat the dried mixture under a nitrogen flow at 450 °C to obtain a carbon-coated γ-Al₂O₃ composite (C@γ-Al₂O₃).
-
-
Fluorination:
-
Place the C@γ-Al₂O₃ composite in a fixed-bed reactor.
-
Introduce a mixture of anhydrous HF and N₂ (e.g., molar ratio of 4:1) over the sample at 400 °C for 10 hours. This step converts C@γ-Al₂O₃ to a carbon-coated α-AlF₃ intermediate (C@α-AlF₃).
-
-
Carbon Template Removal:
-
Calcine the C@α-AlF₃ intermediate in an oxygen atmosphere at 425 °C for 8 hours to burn off the carbon template.
-
The resulting white powder is high surface area α-AlF₃.
-
NH₃-TPD Analysis
Apparatus:
-
A standard TPD system equipped with a thermal conductivity detector (TCD).
Procedure:
-
Pre-treatment:
-
Place a known weight of the high surface area AlF₃ catalyst in a quartz reactor.
-
Pre-treat the sample by heating it under an inert gas flow (e.g., He or Ar) to a high temperature (e.g., 400-500 °C) to remove any adsorbed impurities and water.
-
Cool the sample to the adsorption temperature (e.g., 100 °C).
-
-
Ammonia Adsorption:
-
Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the sample until saturation is achieved.
-
Switch to an inert gas flow to remove any physisorbed ammonia.
-
-
Temperature-Programmed Desorption:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under the inert gas flow.
-
Monitor the concentration of desorbed ammonia in the effluent gas using the TCD.
-
The resulting plot of TCD signal versus temperature is the NH₃-TPD profile.
-
Pyridine-IR Spectroscopy
Apparatus:
-
An FTIR spectrometer equipped with a high-vacuum or controlled-atmosphere cell.
Procedure:
-
Sample Preparation:
-
Press a small amount of the high surface area AlF₃ powder into a self-supporting wafer.
-
Mount the wafer in the IR cell.
-
-
Activation:
-
Evacuate the cell and heat the wafer in situ to a high temperature (e.g., 400 °C) to dehydrate the surface.
-
Cool the sample to the desired adsorption temperature (e.g., 150 °C).
-
-
Pyridine Adsorption:
-
Introduce pyridine vapor into the cell and allow it to adsorb on the catalyst surface.
-
Evacuate the cell to remove physisorbed pyridine.
-
-
Spectral Acquisition:
-
Record the IR spectrum of the sample with adsorbed pyridine at various temperatures to assess the strength of the acid sites.
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Supported high surface AlF3: a very strong solid Lewis acid for catalytic applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of α-AlF₃
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of alpha-Aluminum Fluoride (B91410) (α-AlF₃), the most thermodynamically stable polymorph of aluminum fluoride.[1] The information presented is collated from various experimental and computational studies, with a focus on providing precise structural data and the methodologies used to obtain it.
Crystal Structure of α-AlF₃
α-AlF₃ crystallizes in a rhombohedral structure, which is a distortion of the ideal cubic rhenium trioxide (ReO₃) motif.[1][2] The structure consists of a three-dimensional network of corner-sharing AlF₆ octahedra.[2][3] In this arrangement, each fluoride ion is bonded to two aluminum centers.[2] This polymeric, corner-linked octahedral framework is responsible for its high melting point and thermal stability.
The crystal system is trigonal (rhombohedral) with the space group R-3c (No. 167).[1][2][3] The aluminum (Al³⁺) ions are coordinated to six equivalent fluoride (F¹⁻) atoms, forming the AlF₆ octahedra. These octahedra are tilted, with reported tilt angles of approximately 27°.[3] The F¹⁻ ions are in a bent geometry, coordinated to two Al³⁺ atoms.[3]
Lattice Parameters and Structural Data
The lattice parameters of α-AlF₃ have been determined by multiple research groups using techniques such as X-ray and neutron diffraction. While generally consistent, minor variations in the reported values exist, likely due to differences in experimental conditions, sample preparation, or analytical methods. A summary of representative data is presented below.
| Parameter | Value (Reference) | Value (Reference) | Value (Reference) |
| Crystal System | Trigonal (Rhombohedral) | Trigonal (Rhombohedral) | Trigonal (Rhombohedral) |
| Space Group | R-3c (No. 167)[2][3] | R-3c (No. 167)[1] | R-3c (No. 167)[4] |
| Lattice Constant 'a' | 4.9254 Å (0.49254 nm)[2] | 4.9817 Å[1] | 4.931 Å[4] |
| Lattice Constant 'c' | 12.4477 Å (1.24477 nm)[2] | 12.387 Å[1] | 12.466 Å[4] |
| Unit Cell Angles | α = β = 90°, γ = 120° | α = β = 90°, γ = 120° | α = β = 90°, γ = 120° |
| Unit Cell Volume (V) | 261.52 ų[2] | 266.23 ų[1] | N/A |
| Formula Units (Z) | 6[1][2] | 6[1] | N/A |
| Al-F Bond Length | ~1.80 Å[3] | N/A | N/A |
Note: Values from reference[1] correspond to the mineral oskarssonite, a natural analogue of α-AlF₃.
Experimental Protocols
The determination of the crystal structure and lattice parameters of α-AlF₃ primarily relies on diffraction techniques, coupled with structural refinement methods.
A common method for synthesizing α-AlF₃ for structural analysis is through the gas-phase fluorination of alumina (B75360) (Al₂O₃).
-
Starting Material: High surface area γ-Al₂O₃.
-
Fluorinating Agent: Anhydrous hydrogen fluoride (HF) gas, often diluted with an inert gas like nitrogen (N₂).
-
Protocol:
-
The γ-Al₂O₃ powder is placed in a fixed-bed reactor.
-
A gaseous mixture of HF and N₂ (e.g., a molar ratio of 4:1) is passed over the alumina.
-
The reaction is carried out at an elevated temperature, typically 400 °C or higher, for several hours (e.g., 10 hours) to ensure complete conversion to α-AlF₃.
-
The resulting α-AlF₃ powder is then cooled and collected for analysis.
-
Another reported synthesis route involves the thermal decomposition of ammonium (B1175870) hexafluoroaluminate, (NH₄)₃AlF₆, under an inert argon atmosphere.[2][5]
X-ray powder diffraction is the principal technique for obtaining structural information from a polycrystalline sample of α-AlF₃.
-
Instrumentation: A powder diffractometer (e.g., PANalytical X'Pert PRO) equipped with a copper X-ray source (Cu-Kα radiation).
-
Data Collection:
-
The powdered α-AlF₃ sample is packed into a sample holder.
-
The instrument is operated at a specific voltage and current (e.g., 40 kV and 40 mA).
-
The diffraction pattern is collected over a wide 2θ range (e.g., 10° to 90°) with a slow scan rate to ensure good signal-to-noise ratio.
-
-
Data Analysis (Rietveld Refinement):
-
The experimental XRD pattern is analyzed using the Rietveld method, a full-profile fitting technique.[6][7]
-
An initial structural model for α-AlF₃ (including space group R-3c, and approximate atomic positions for Al and F) is used as a starting point.
-
Software (e.g., JADE, GSAS, FullProf) is used to calculate a theoretical diffraction pattern from the model and iteratively refine the structural and instrumental parameters by minimizing the difference between the calculated and observed patterns.
-
Refined parameters include lattice constants (a, c), atomic coordinates, thermal displacement parameters, and peak shape parameters. The quality of the fit is assessed using statistical indicators like Rwp (weighted profile R-factor).[7]
-
Visualizations
The following diagrams illustrate the conceptual relationships and workflows involved in the structural analysis of α-AlF₃.
References
- 1. researchgate.net [researchgate.net]
- 2. Aluminium fluoride - Wikipedia [en.wikipedia.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Dual Faces of Aluminum Fluoride: A Technical Guide to Rosenbergite and Óskarssonite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrences of aluminum fluoride (B91410) as the minerals rosenbergite (AlF₃·3H₂O) and óskarssonite (AlF₃). It is designed to be a comprehensive resource, detailing their quantitative properties, the methodologies for their characterization, and their geological formation. This guide is intended to support researchers and professionals in understanding these rare fluoride minerals.
Introduction to Rosenbergite and Óskarssonite
Aluminum fluoride is a significant compound in various industrial processes, including aluminum production.[1][2] In nature, it manifests as distinct mineral species. Rosenbergite is the hydrated form, this compound trihydrate, while óskarssonite represents the anhydrous form.[3] These minerals are relatively rare, found in specific and often extreme geological environments.[4] Rosenbergite was first described from the Cetine mine in Tuscany, Italy, and has also been identified in fumarolic deposits on Mount Erebus, Antarctica, and Heimaey Island in Iceland.[4][5][6] Óskarssonite, a more recent discovery, is primarily associated with high-temperature volcanic fumaroles, notably on the Eldfell volcano in Iceland.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for rosenbergite and óskarssonite, facilitating a clear comparison of their physical and crystallographic properties.
Table 1: Chemical and Physical Properties
| Property | Rosenbergite | Óskarssonite |
| Chemical Formula | AlF₃·3H₂O[5] | AlF₃[7] |
| Molecular Weight ( g/mol ) | 138.02 (calculated) | 83.98 (calculated) |
| Density (g/cm³) | 2.10 (measured), 2.111 (calculated)[8][9] | 3.10 (calculated) |
| Mohs Hardness | 3 - 3.5[5][8] | Not Reported |
| Vickers Hardness (VHN₁₅) | 103 kg/mm ²[8] | Not Reported |
| Color | Colorless[5][8] | White[7] |
| Luster | Vitreous[8] | Not Reported |
| Streak | Colorless[8] | Not Reported |
Table 2: Crystallographic Data
| Property | Rosenbergite | Óskarssonite |
| Crystal System | Tetragonal[5][8] | Trigonal[7] |
| Space Group | P4/n[8] | R3[7] |
| Unit Cell Parameters | a = 7.715 Å, c = 3.648 Å[8] | a = 4.9817 Å, c = 12.387 Å[7] |
| Z (formula units/unit cell) | 2[9] | 6 |
Experimental Protocols for Mineral Characterization
The characterization of rosenbergite and óskarssonite involves a suite of analytical techniques to determine their chemical composition, crystal structure, and physical properties. The following are detailed methodologies for key experiments.
Electron Probe Microanalysis (EPMA) for Chemical Composition
Electron Probe Microanalysis (EPMA) is a non-destructive technique used to determine the elemental composition of small areas of a solid sample.
Methodology:
-
Sample Preparation:
-
Mount the mineral sample in an epoxy resin block.
-
Grind the surface of the mounted sample using progressively finer abrasive papers to achieve a flat surface.
-
Polish the ground surface with diamond pastes of decreasing particle size (e.g., 6 µm, 1 µm, 0.25 µm) to obtain a mirror-like, scratch-free finish.
-
Clean the polished sample ultrasonically in a solvent (e.g., ethanol) to remove any polishing residue.
-
Apply a thin, conductive coat of carbon to the sample surface using a vacuum evaporator to prevent charge buildup from the electron beam.
-
-
Instrumentation and Analysis:
-
Place the coated sample into the EPMA instrument.
-
Evacuate the sample chamber to high vacuum.
-
Generate a focused beam of high-energy electrons (e.g., 15-20 keV).
-
Focus the electron beam onto the specific area of the mineral to be analyzed.
-
The electron beam interacts with the sample, generating characteristic X-rays for each element present.
-
Use wavelength-dispersive spectrometers (WDS) to measure the intensity and wavelength of the emitted X-rays.
-
Compare the X-ray intensities from the sample to those from known standards (e.g., pure elements or compounds with known stoichiometry) under the same analytical conditions.
-
Apply matrix corrections (ZAF corrections) to the raw data to account for atomic number (Z), absorption (A), and fluorescence (F) effects, yielding quantitative elemental concentrations. For rosenbergite, water content is often determined by difference.[9]
-
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is the primary method for determining the atomic and molecular structure of a crystal, including its crystal system, space group, and unit cell dimensions.
Methodology:
-
Sample Preparation (Powder XRD):
-
Grind a small, pure sample of the mineral into a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a sample holder, ensuring a flat, smooth surface. This can be done by back-loading into a cavity mount or using a zero-background sample holder.
-
-
Data Collection:
-
Place the sample holder into the X-ray diffractometer.
-
Select an appropriate X-ray source (e.g., Cu Kα radiation).
-
Set the instrument parameters, including the voltage and current for the X-ray tube, and the scan range (e.g., 5-80° 2θ), step size, and counting time.
-
Initiate the scan, where the X-ray tube and detector rotate around the sample. The detector measures the intensity of the diffracted X-rays at different angles.
-
-
Data Analysis:
-
The output is a diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ).
-
Identify the positions (2θ angles) and relative intensities of the diffraction peaks.
-
Use the peak positions to calculate the d-spacings (the distance between parallel planes of atoms in the crystal) using Bragg's Law (nλ = 2d sinθ).
-
Compare the obtained d-spacings and relative intensities with a mineral database (e.g., the International Centre for Diffraction Data - ICDD) to identify the mineral.
-
For detailed structural analysis, perform Rietveld refinement on the powder diffraction data to refine the unit cell parameters, atomic positions, and other structural details. The strongest lines in the X-ray Gandolfi pattern for rosenbergite are (dobs,I,hkl) 5.47(100)(110), 2.439(72)(130), 2.027(70)(131), 1.775(78)(012), 1.725(85)(240), and 1.306(70)(142).[9] For óskarssonite, the strongest d-spacings are 3.54 Å (100), 1.771 Å (20), and 1.590 Å (15).[7]
-
Formation and Geological Relationship
Rosenbergite and óskarssonite are intricately linked through hydration and dehydration processes, dictated by their geological environments.
Caption: Geological formation and relationship of rosenbergite and óskarssonite.
The diagram above illustrates the formation pathways and the reversible relationship between rosenbergite and óskarssonite. Rosenbergite, the hydrated form, precipitates from aqueous solutions or vapors at relatively low temperatures, often in environments like cavities within silicified limestone.[9] In contrast, óskarssonite, the anhydrous form, is typically a product of high-temperature volcanic fumaroles, where it forms through direct sublimation from volcanic gases under anhydrous conditions.[7] The transition between these two minerals is governed by temperature and the availability of water.
Caption: Experimental workflow for the characterization of fluoride minerals.
The provided workflow diagram outlines the standard procedure for the analytical characterization of minerals such as rosenbergite and óskarssonite. The process begins with meticulous sample preparation, followed by parallel analyses using EPMA and XRD to determine the chemical composition and crystal structure, respectively. The data from these techniques are then integrated to provide a comprehensive characterization of the mineral.
Conclusion
Rosenbergite and óskarssonite, as the hydrated and anhydrous forms of this compound, provide valuable insights into the geochemical behavior of fluorine in diverse geological settings. A thorough understanding of their properties and formation is crucial for mineralogists, geochemists, and materials scientists. The detailed quantitative data and experimental protocols presented in this guide offer a foundational resource for further research and application in related fields.
References
- 1. geology.sk [geology.sk]
- 2. Rosenbergite, AlF[F0.5(H2O)0.5]4·H2O, a new mineral from the Cetine mine (Tuscany, Italy): description and crystal structure - European Journal of Mineralogy Volume 5 Number 6 — Schweizerbart science publishers [schweizerbart.de]
- 3. Electron microprobe analyses [ruhr-uni-bochum.de]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. jsg.utexas.edu [jsg.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. hou.usra.edu [hou.usra.edu]
- 9. msaweb.org [msaweb.org]
The Role of Aluminum Fluoride Complexes in Elucidating Phosphoryl Transfer Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoryl transfer reactions are fundamental to a vast array of cellular processes, from signal transduction and energy metabolism to DNA replication and repair. The transient nature of the transition states in these reactions makes them notoriously difficult to study directly. Aluminum fluoride (B91410) complexes (AlFx), primarily aluminofluoride (AlF4-) and aluminum trifluoride (AlF3), have emerged as invaluable tools for overcoming this challenge. By acting as mimics of the pentavalent transition state of the phosphoryl group, these complexes stabilize enzymes in conformations that would otherwise be fleeting, thereby providing a window into the intricate mechanisms of phosphoryl transfer. This technical guide provides an in-depth overview of the application of aluminum fluoride complexes in studying these critical biological reactions, with a focus on experimental protocols, quantitative data analysis, and visualization of the underlying molecular processes.
Core Concepts: Mimicking the Transition State
This compound complexes owe their utility to their unique structural and electronic properties that closely resemble the transition state of a phosphoryl group (PO3-) during nucleophilic attack.
-
Aluminofluoride (AlF4-): This complex typically adopts an octahedral geometry and is considered a mimic of the "in-line" anionic transition state for phosphoryl transfer. In the presence of a nucleoside diphosphate (B83284) (like GDP or ADP), AlF4- can occupy the position of the γ-phosphate of a nucleoside triphosphate (GTP or ATP), effectively locking the enzyme in a transition-state-like conformation. This has been instrumental in studying the activation of heterotrimeric G proteins and the catalytic cycles of various ATPases.[1][2]
-
Aluminum Trifluoride (AlF3): In certain enzymatic environments, a neutral AlF3 species can form a trigonal bipyramidal structure. This geometry is an accurate analog of the transition state of the γ-phosphate of ATP undergoing transfer to a catalytic residue, such as a histidine.[3][4] The study of nucleoside diphosphate kinase (NDPK) has been a prime example of the utility of AlF3 in capturing this specific transition state.[3][4]
It is important to note that other metal fluorides, such as beryllium fluoride (BeFx) and magnesium fluoride (MgFx), also serve as phosphate (B84403) analogs. BeFx typically mimics the tetrahedral ground state of the phosphoryl group, providing a valuable counterpart to the transition-state mimicry of AlFx for comparative structural and mechanistic studies.[3][4]
Data Presentation: Quantitative Insights into Enzyme Inhibition
The following tables summarize quantitative data from studies utilizing this compound complexes to investigate the inhibition of P-type ATPases.
| Enzyme | Inhibitor | Apparent Affinity (Ki or IC50) | Conditions | Reference |
| Na,K-ATPase | AlF4- | Ki = 17 ± 5 µM | pH 7.5 | [1] |
| Na,K-ATPase | AlF4--ADP | Ki = 26 ± 7 µM | pH 7.5 | [1] |
| PM H+-ATPase (basal state) | AlFx | IC50 ≈ 10 µM | pH 5.9, direct assay | [5] |
| PM H+-ATPase (activated state) | AlFx | IC50 ≈ 5 µM | pH 5.9, direct assay | [5] |
| PM H+-ATPase (basal state) | AlFx-ADP | IC50 ≈ 15 µM | pH 5.9, direct assay | [5] |
| PM H+-ATPase (activated state) | AlFx-ADP | IC50 ≈ 10 µM | pH 5.9, direct assay | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound complexes in research. Below are protocols for key experiments cited in the literature.
Protocol 1: Inhibition of P-type ATPase Activity
This protocol describes a general method for assessing the inhibitory effect of this compound on a P-type ATPase, such as the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA).
Materials:
-
Purified P-type ATPase enzyme preparation
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA
-
ATP solution (e.g., 100 mM stock)
-
Aluminum chloride (AlCl3) solution (e.g., 10 mM stock)
-
Sodium fluoride (NaF) solution (e.g., 1 M stock)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare AlFx solutions: Freshly prepare working solutions of AlFx by mixing appropriate volumes of AlCl3 and NaF stocks in the assay buffer. A common molar excess of fluoride to aluminum is used (e.g., 10 mM NaF and 30 µM AlCl3).
-
Enzyme pre-incubation (optional but recommended): Pre-incubate the purified enzyme with various concentrations of the AlFx solution for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction: Start the ATPase reaction by adding a defined concentration of ATP to the enzyme-inhibitor mixture. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction and measure phosphate release: Terminate the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data analysis: Construct a dose-response curve by plotting the percentage of enzyme inhibition against the logarithm of the AlFx concentration. From this curve, determine the IC50 value.
Protocol 2: G-protein Activation Assay using [35S]GTPγS Binding
This protocol measures the activation of G-proteins by AlF4- by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Purified G-protein (e.g., Gα subunit) or cell membranes containing the G-protein of interest
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 µM GDP
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
AlCl3 solution (e.g., 10 mM stock)
-
NaF solution (e.g., 1 M stock)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures: In microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, G-protein/membranes, and the desired concentrations of AlCl3 and NaF.
-
Pre-incubation: Pre-incubate the mixtures for 10-15 minutes at 30°C.
-
Initiate binding: Start the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1-1 nM.
-
Incubate: Incubate the reaction for 60-90 minutes at 30°C.
-
Terminate binding: Stop the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash: Quickly wash the filters three times with ice-cold wash buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).
-
Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data analysis: Determine the amount of specifically bound [35S]GTPγS by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding against the concentration of AlF4- to determine the EC50 for activation.
Protocol 3: Crystallization of Nucleoside Diphosphate Kinase (NDPK) with AlF3 and MgADP
This protocol outlines the conditions for obtaining crystals of the NDPK-AlF3-MgADP complex, a transition state analog.[3]
Materials:
-
Purified NDPK from Dictyostelium discoideum (5-6 mg/mL)
-
Crystallization Buffer: 50 mM Tris-HCl (pH 7.4)
-
20 mM MgCl2
-
25 mM NaF
-
0.5 mM Al(NO3)3
-
10 mM ADP
-
32% PEG monomethyl ether (Mr = 550)
-
Hanging drop vapor diffusion plates
Procedure:
-
Prepare the protein-ligand solution: Mix the purified NDPK with the crystallization buffer containing MgCl2, NaF, Al(NO3)3, and ADP at the specified final concentrations.
-
Set up hanging drops: Pipette a small volume (e.g., 1-2 µL) of the protein-ligand solution onto a siliconized coverslip.
-
Mix with precipitant: Add an equal volume of the precipitant solution (32% PEG MME 550) to the protein drop.
-
Seal the well: Invert the coverslip over a well containing the precipitant solution as the reservoir and seal with grease.
-
Incubate: Incubate the plates at 20°C.
-
Monitor for crystal growth: Regularly monitor the drops for the appearance of crystals, which may take up to two weeks.[3]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of phosphoryl transfer reactions using this compound complexes.
G-Protein Activation Signaling Pathway
Caption: G-protein activation by ligand binding and mimicry by AlF₄⁻.
Experimental Workflow for Studying Enzyme Inhibition
Caption: Workflow for determining enzyme inhibition by AlFₓ.
Logical Relationship of Transition State Mimicry
Caption: AlF₃ mimics the phosphoryl transfer transition state.
Conclusion
This compound complexes have proven to be indispensable tools in the study of phosphoryl transfer reactions. Their ability to act as transition state analogs has allowed researchers to trap and characterize transient enzymatic states, providing profound insights into the mechanisms of a wide range of enzymes, including G-proteins and ATPases. The detailed experimental protocols and quantitative data presented in this guide, along with the visual representations of key processes, are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful chemical probes in their own investigations. As our understanding of the intricacies of cellular signaling and metabolism continues to grow, the application of this compound complexes will undoubtedly remain a cornerstone of mechanistic enzymology and a valuable asset in the development of novel therapeutics.
References
- 1. GTPase mechanism of Gproteins from the 1.7-A crystal structure of transducin alpha-GDP-AIF-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Universal Allosteric Mechanism for G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluoride complexes of aluminium or beryllium act on G-proteins as reversibly bound analogues of the gamma phosphate of GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of GTP hydrolysis by G-protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of aluminum fluoride in water and organic solvents at different temperatures
An In-depth Technical Guide to the Solubility of Aluminum Fluoride (B91410)
This technical guide provides a comprehensive overview of the solubility of aluminum fluoride (AlF₃) in water and various organic solvents at different temperatures. The information is curated for researchers, scientists, and professionals in drug development who require precise solubility data and experimental methodologies.
Executive Summary
This compound is an inorganic salt with the formula AlF₃. It is a white, crystalline solid characterized by its high thermal stability and limited solubility in water and most organic solvents.[1][2] Its solubility in aqueous solutions is notably dependent on temperature, increasing as the temperature rises.[3][4] This document compiles quantitative solubility data, outlines experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.
Solubility of this compound in Water
The solubility of this compound in water is generally low but shows a significant positive correlation with temperature. It is considered slightly soluble in cold water and more soluble in hot water.[1] The data compiled from various sources is presented in Table 1.
Table 1: Quantitative Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL) | Reference |
| 0 | 0.56 | [4] |
| 10 | 0.28 | [5] |
| 20 | 0.5 - 0.67 | [4][6] |
| 25 | 0.559 | [5][6][7][8][9] |
| 50 | 0.69 | [5] |
| 75 | 0.89 | [5] |
| 100 | 1.67 - 1.72 | [4][5] |
Note: Solubility values from different sources may vary slightly due to experimental conditions and the hydration state of the this compound.
The relationship between temperature and the solubility of this compound is a critical factor in its application and handling. The following diagram illustrates this fundamental relationship.
Caption: Logical relationship between temperature and AlF₃ solubility in water.
Solubility of this compound in Organic Solvents
This compound is generally considered insoluble in most organic solvents.[1][8] This low solubility is a key characteristic, making it stable in non-aqueous environments.
Table 2: Solubility of this compound in Common Organic Solvents
| Organic Solvent | Solubility | Reference(s) |
| Acetone | Insoluble | [1][5][6][7][8] |
| Alcohol (Ethanol) | Insoluble | [1][2] |
| Ethyl Acetate | Insoluble | [5] |
Experimental Protocols for Solubility Determination
The determination of salt solubility as a function of temperature is a fundamental experimental procedure in chemistry. A common and effective method involves preparing a saturated solution at a high temperature and observing the crystallization point upon cooling.[10]
Gravimetric/Recrystallization Method
This protocol describes a general procedure to determine the solubility-temperature curve for a salt like this compound.[10][11]
Materials and Equipment:
-
This compound (AlF₃)
-
Distilled or deionized water
-
Test tubes or reaction vessels
-
Calibrated thermometer
-
Heating apparatus (hot water bath, heating mantle)
-
Stirring mechanism (magnetic stirrer, stirring rod)
-
Analytical balance
-
Volumetric glassware (pipettes, burettes)
Methodology:
-
Preparation of Saturated Solution: Accurately weigh a specific amount of this compound and transfer it to a test tube. Add a precise volume of distilled water.
-
Heating and Dissolution: Heat the mixture in a water bath while continuously stirring until all the salt has completely dissolved.
-
Cooling and Crystallization: Remove the test tube from the heat source and allow it to cool slowly while stirring. Carefully monitor the solution and the temperature.
-
Saturation Temperature Determination: Record the exact temperature at which the first crystals of this compound begin to appear. This is the saturation temperature for that specific concentration.
-
Data Point Collection: To generate a solubility curve, repeat the experiment by adding a small, known volume of water to the same test tube, which dilutes the solution.[10] Reheat to dissolve the salt and record the new, lower saturation temperature. This process is repeated several times to obtain multiple data points.
-
Calculation of Solubility: For each data point, calculate the solubility in grams of salt per 100 mL of water using the initial mass of the salt and the total volume of water at that saturation temperature.
The following diagram outlines the general workflow for this experimental protocol.
Caption: Experimental workflow for determining salt solubility vs. temperature.
Conclusion
The solubility of this compound is highly dependent on the solvent and temperature. It is largely insoluble in organic solvents but displays a clear, temperature-dependent solubility in water. The provided data and experimental protocols offer a robust foundation for researchers working with this compound, enabling accurate predictions and handling in various experimental and developmental contexts.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. chemiis.com [chemiis.com]
- 3. aluminiummagazine.com [aluminiummagazine.com]
- 4. Aluminium fluoride - Wikipedia [en.wikipedia.org]
- 5. This compound [chemister.ru]
- 6. This compound | AlF3 | CID 2124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 7784-18-1 [chemicalbook.com]
- 8. This compound [chembk.com]
- 9. Introduction of this compound - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 10. fountainheadpress.com [fountainheadpress.com]
- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]
Methodological & Application
Application Notes and Protocols for Laboratory Scale Synthesis of High Purity Aluminum Fluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aluminum fluoride (B91410) (AlF₃) is a crucial inorganic compound utilized in various industrial and research applications. It serves as a primary additive in aluminum production to lower the melting point of the electrolyte and enhance conductivity[1]. Its high surface area variants are also significant catalysts in fluorination, dehydrofluorination, and dismutation reactions. The synthesis of high-purity aluminum fluoride is paramount, as impurities can adversely affect the outcome of the processes in which it is used, such as impacting the quality and mechanical properties of aluminum or causing defects in high-quality glass production[2].
This document provides detailed protocols for two common laboratory-scale methods for synthesizing high-purity this compound: the reaction of aluminum hydroxide (B78521) with hydrofluoric acid and a non-aqueous route involving ammonium (B1175870) bifluoride.
Method 1: Synthesis via Aqueous Reaction of Aluminum Hydroxide with Hydrofluoric Acid
This method is a widely practiced "wet process" that involves the direct neutralization of aluminum hydroxide with hydrofluoric acid to form hydrated this compound, which is subsequently calcined to yield the anhydrous, high-purity product. The balanced chemical equation for this reaction is:
Al(OH)₃ + 3HF → AlF₃ + 3H₂O[3]
Experimental Protocol
Materials:
-
Aluminum Hydroxide (Al(OH)₃), high purity
-
Hydrofluoric Acid (HF), 40-48% aqueous solution
-
Deionized Water
-
Polypropylene (B1209903) or Teflon beakers and stirring rod (Glassware must be avoided due to reaction with HF)
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Buchner funnel with polypropylene filter paper)
-
Drying oven
-
High-temperature furnace/tube furnace with inert gas flow (e.g., Nitrogen or Argon)
Procedure:
-
Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All steps involving HF must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and full-face protection. Ensure calcium gluconate gel is immediately accessible as an antidote for HF exposure.
-
Reaction Setup: In a polypropylene beaker, place a magnetic stir bar and add a stoichiometric amount of aluminum hydroxide powder.
-
Reaction with HF: Slowly and carefully add a stoichiometric amount of hydrofluoric acid solution to the beaker containing the aluminum hydroxide while stirring continuously. The reaction is exothermic. The reaction can be maintained at 90–95 °C for one hour to ensure completion.[4][5][6]
-
Crystallization and Filtration: Upon reaction completion, this compound will crystallize as a hydrate (B1144303) (AlF₃·xH₂O).[4][6] Allow the solution to cool to room temperature to maximize precipitation.
-
Filter the resulting slurry using a Buchner funnel and polypropylene filter paper to collect the white precipitate of hydrated this compound.
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the collected precipitate in an oven at approximately 110-160 °C to remove surface moisture.[7]
-
Dehydration (Calcination): Transfer the dried hydrated this compound to a crucible suitable for high temperatures. Place the crucible in a tube furnace.
-
Heat the sample under a flow of inert gas (e.g., Nitrogen) to dehydrate the material. A common temperature for this step is 350 °C.[4][5][6] For higher purity and specific crystalline phases, temperatures can be increased up to 500-600 °C.[7]
-
Final Product: After calcination, allow the furnace to cool to room temperature under the inert gas flow. The resulting white powder is anhydrous this compound (AlF₃).
Visualization of Experimental Workflow
Caption: Workflow for AlF₃ Synthesis via HF Route.
Method 2: Synthesis via Reaction of Aluminum Sulfate (B86663) with Ammonium Bifluoride
This method provides an alternative to the direct use of hydrofluoric acid by utilizing ammonium bifluoride as the fluorine source, which reacts with a soluble aluminum salt, such as aluminum sulfate. This process involves a precipitation reaction followed by drying and calcination.
Experimental Protocol
Materials:
-
Aluminum Sulfate Octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
Ammonium Bifluoride (NH₄HF₂)
-
Deionized Water
-
Glass beakers and stirring rod
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Buchner funnel with filter paper)
-
Drying oven
Procedure:
-
Preparation of Solutions: Prepare a concentrated aqueous solution of aluminum sulfate. For example, a 20% to 40% (w/w) solution can be used.[8]
-
Reaction Setup: In a separate beaker, dissolve ammonium bifluoride in deionized water or use it as a solid.
-
Reaction and Crystallization: Heat the aluminum sulfate solution in a reaction vessel to the desired reaction temperature, typically between 80-100 °C.[8]
-
Slowly add the ammonium bifluoride (solid or solution) to the heated aluminum sulfate solution while stirring vigorously.
-
Maintain the reaction temperature and continue stirring for 3 to 5 hours to ensure complete reaction and crystallization of the this compound product.[8]
-
Filtration and Washing: After the reaction period, allow the mixture to cool. Filter the precipitate using a Buchner funnel.
-
Wash the collected solid thoroughly with deionized water to remove the ammonium sulfate byproduct and any unreacted reagents.
-
Drying: Dry the final product in an oven to obtain the this compound product. The byproduct, ammonium sulfate, can be recovered from the filtrate by concentration and crystallization.[8]
Visualization of Experimental Workflow
Caption: Workflow for AlF₃ Synthesis via Ammonium Bifluoride Route.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the two described laboratory synthesis methods for high-purity this compound.
| Parameter | Method 1: Al(OH)₃ + HF | Method 2: Al₂(SO₄)₃ + NH₄HF₂ |
| Primary Reactants | Aluminum Hydroxide, Hydrofluoric Acid | Aluminum Sulfate, Ammonium Bifluoride |
| Reaction Temperature | 90–95 °C[4][5][6] | 70–110 °C[8] |
| Reaction Time | ~1 hour[4][5][6] | 3–5 hours[8] |
| Intermediate Product | Hydrated this compound (AlF₃·xH₂O)[9][10] | This compound |
| Post-Treatment | Drying (110-160 °C)[7], Calcination (350-600 °C)[5][7] | Filtering, Washing, Drying |
| Achievable Purity | >98%[11] | "Special Grade" (per national standards)[8] |
| Key Byproducts | Water | Ammonium Sulfate solution[8] |
| Safety Considerations | High (Requires extreme care with HF) | Moderate (Ammonium salts can release ammonia (B1221849) upon heating) |
Characterization of High-Purity this compound: The purity of the synthesized this compound can be assessed using various analytical techniques:
-
X-ray Fluorescence (XRF): To determine the elemental composition and detect metallic impurities.[2]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For precise quantification of trace metal impurities.[2]
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the anhydrous AlF₃.
-
Melting Point Determination: Pure this compound has a high melting point (~1290 °C), and impurities can cause a depression and broadening of this point.[2][12]
References
- 1. jpmc.com.jo [jpmc.com.jo]
- 2. How to test the purity of Aluminium Fluoride? - Blog [lguardcorp.com]
- 3. webqc.org [webqc.org]
- 4. Synthesis under Normal Conditions, Morphology and Composition of AlF3 Nanowires[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. WO2009113089A2 - A process for manufacturing of aluminium fluoride - Google Patents [patents.google.com]
- 8. CN101077787A - Process for producing this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. US4238469A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 12. This compound Aluminum trifluoride [sigmaaldrich.com]
Application Notes and Protocols: Sol-Gel Synthesis of High Surface Area Aluminum Fluoride Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
High surface area aluminum fluoride (B91410) (AlF₃) has emerged as a catalyst with exceptionally strong Lewis acidity, making it highly effective in a variety of chemical transformations, including C-H and C-F bond activation, hydroarylation, and dehydrohalogenation reactions.[1] The sol-gel method offers a versatile route to synthesize amorphous AlF₃ with significantly larger surface areas compared to its crystalline counterparts.[2] This document provides a detailed protocol for the non-aqueous sol-gel synthesis of high surface area aluminum fluoride, along with key characterization data and a workflow diagram. The synthesis involves the fluorination of an aluminum alkoxide precursor with anhydrous hydrogen fluoride in an organic solvent, followed by drying and a post-fluorination treatment to yield the final high surface area catalyst.[2][3]
Data Presentation
The following table summarizes the key physical and catalytic properties of this compound catalysts prepared via different methods, highlighting the superior surface area achieved through the sol-gel route.
| Preparation Method | Precursor | Surface Area (m²/g) | Pore Volume (cm³/g) | Crystalline Phase | Reference |
| Non-aqueous Sol-Gel | Aluminum isopropoxide | 200 - 300 | - | Amorphous | [3] |
| Microwave-assisted Sol-Gel | Non-aqueous Al-based fluoride sol | 125 | - | β-AlF₃ | [4][5] |
| Carbon Hard Template | γ-Al₂O₃ and Sucrose | 115 | - | γ-AlF₃ | [4] |
| Carbon Hard Template | γ-Al₂O₃ and Sucrose | 66 | - | α-AlF₃ | [6][7] |
| Aqueous Phase Synthesis | Al₂O₃ and aqueous HF | 60 - 120 | - | Amorphous/Crystalline | [8] |
| Direct Fluorination of γ-Al₂O₃ | γ-Al₂O₃ | 10 - 30 | significant decrease with increasing fluorination temperature | α-AlF₃ | [4][9] |
Experimental Protocols
This section details the non-aqueous sol-gel synthesis of high surface area this compound.
Materials:
-
Aluminum isopropoxide (Al(OⁱPr)₃)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anhydrous organic solvent (e.g., isopropanol, toluene)
-
Inert gas (e.g., Nitrogen, Argon)
-
Post-fluorination agent (e.g., CHClF₂)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel (e.g., three-neck flask)
-
Magnetic stirrer
-
Temperature-controlled bath
-
Drying oven or vacuum oven
-
Tube furnace for post-fluorination
Procedure:
-
Precursor Solution Preparation:
-
Under an inert atmosphere, dissolve aluminum isopropoxide in the anhydrous organic solvent in the reaction vessel to form a solution. The concentration will depend on the desired final product characteristics.
-
-
Fluorination (Sol Formation):
-
Cool the aluminum isopropoxide solution in a temperature-controlled bath.
-
Slowly add a solution of anhydrous HF in the same organic solvent to the stirred precursor solution. This step is highly exothermic and should be performed with caution. The molar ratio of HF to aluminum alkoxide is a critical parameter influencing the final properties. A stepwise replacement of alkoxide groups by fluoride ions occurs, leading to the formation of metal alkoxide fluoride clusters.[3]
-
-
Gelation and Aging:
-
Continue stirring the reaction mixture at a controlled temperature. The formation of a gel indicates the successful cross-linking of the this compound species.
-
Allow the gel to age for a specific period (e.g., several hours to days) at a constant temperature. Aging helps to strengthen the gel network.
-
-
Drying:
-
Carefully remove the solvent from the wet gel. This can be achieved by drying under vacuum at a gentle temperature to avoid the collapse of the porous structure. The resulting solid is a xerogel.
-
-
Post-Fluorination:
-
The dried xerogel may still contain organic residues.[3] To remove these and achieve high Lewis acidity, a post-fluorination step is necessary.
-
Place the dried gel in a tube furnace.
-
Heat the material under a flow of an inert gas to a specific temperature.
-
Introduce a fluorinating agent, such as a mixture of CHClF₂ and an inert gas, and hold at the desired temperature for several hours. This step removes remaining organic components and ensures complete fluorination.[2][3]
-
-
Final Product:
-
After post-fluorination, cool the sample to room temperature under an inert gas flow. The resulting white powder is the high surface area, amorphous this compound catalyst.
-
Mandatory Visualization
Caption: Workflow for the non-aqueous sol-gel synthesis of high surface area this compound.
References
- 1. Aluminium fluoride – the strongest solid Lewis acid: structure and reactivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The non-aqueous fluorolytic sol–gel synthesis of nanoscaled metal fluorides - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00914F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Note: Characterization of Aluminum Fluoride Phases Using X-ray Diffraction (XRD)
Introduction
Aluminum fluoride (B91410) (AlF₃) is a versatile inorganic compound with numerous industrial applications, including as a catalyst in hydrocarbon conversions, a flux in metallurgy, and a component in the production of aluminum. AlF₃ exists in several crystalline phases, each possessing distinct physical and chemical properties that influence its performance in various applications. The most common and thermodynamically stable phase is α-AlF₃, while several metastable phases, including β, γ, δ, ε, η, θ, and κ-AlF₃, can be synthesized under specific conditions.[1] The identification and quantification of these phases are crucial for quality control and process optimization.
X-ray diffraction (XRD) is a powerful and non-destructive analytical technique that serves as the primary method for the characterization of aluminum fluoride phases. By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, one can identify the crystalline phases present, determine their crystal structures, and quantify their relative abundances. This application note provides a detailed protocol for the characterization of AlF₃ phases using XRD, intended for researchers, scientists, and professionals in drug development and materials science.
Principles of X-ray Diffraction
X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, and directed towards the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions of Bragg's Law are satisfied:
nλ = 2d sinθ
where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the interplanar spacing of the crystal lattice
-
θ is the angle of incidence
Each crystalline phase has a unique set of interplanar spacings, resulting in a characteristic diffraction pattern with peaks at specific 2θ angles. By comparing the experimental diffraction pattern to reference patterns from databases such as the International Centre for Diffraction Data (ICDD), the phases present in the sample can be identified.
Crystalline Phases of this compound
Several crystalline phases of this compound have been reported, with α-AlF₃ and β-AlF₃ being the most extensively studied. The crystallographic data for the most common phases are summarized in the table below. It is important to note that obtaining complete and verified crystallographic data for all the rarer, metastable phases can be challenging.
Table 1: Crystallographic Data for Common this compound Phases
| Phase | Crystal System | Space Group | Lattice Parameters (Å) | ICDD PDF Card No. |
| α-AlF₃ | Trigonal | R-3c (167) | a = 4.926, c = 12.445 | 00-044-0231 |
| β-AlF₃ | Orthorhombic | Cmcm (63) | a = 6.931, b = 12.002, c = 7.134 | 00-033-0042 |
| t-AlF₃ | Tetragonal | P42/mnm (136) | a = 12.00, c = 7.1738 | Not readily available |
| η-AlF₃ | Cubic | Fd-3m (227) | a = 9.98 | Not readily available |
| θ-AlF₃ | Orthorhombic | Cmc2₁ (36) | a = 6.94, b = 11.99, c = 7.12 | Not readily available |
Note: The crystallographic data for the less common phases (γ, δ, ε, κ) are not consistently reported in the literature and should be referenced from specialized studies when necessary.
Experimental Protocol
This section outlines a standard protocol for the characterization of this compound phases using a powder X-ray diffractometer.
Equipment and Materials
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holders (e.g., zero-background silicon holders or standard aluminum holders)
-
Mortar and pestle (agate or zirconia recommended to avoid contamination)
-
Sieve with a fine mesh (e.g., <45 µm)
-
Spatula and weighing paper
-
Ethanol or methanol (B129727) (for wet grinding, if necessary)
-
Reference diffraction patterns from the ICDD database
Sample Preparation
Proper sample preparation is critical to obtain high-quality XRD data and ensure accurate phase identification. The goal is to produce a fine, homogeneous powder with random crystallite orientation.
-
Grinding: If the AlF₃ sample is not already a fine powder, grind it using a mortar and pestle. Apply gentle pressure in a circular motion to minimize inducing structural defects. For harder materials, mechanical grinding using a ball mill may be necessary.
-
Sieving: To ensure a uniform particle size, pass the ground powder through a fine-mesh sieve. A particle size of less than 45 µm is generally recommended.
-
Mounting: Carefully load the powdered sample into the sample holder. Ensure the powder is packed densely and has a flat, smooth surface that is level with the top of the holder. A glass slide can be used to gently press and level the surface. Avoid excessive pressure, which can induce preferred orientation.
XRD Data Acquisition
The following are typical instrument parameters for the analysis of this compound. These may need to be optimized depending on the specific instrument and sample characteristics.
Table 2: Typical XRD Instrument Parameters
| Parameter | Recommended Setting |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage and Current | 40 kV and 40 mA |
| Scan Type | Continuous scan |
| 2θ Scan Range | 10° to 90° |
| Step Size | 0.02° |
| Time per Step | 1-2 seconds |
| Divergence Slit | 1° |
| Receiving Slit | 0.2 mm |
Data Analysis
-
Phase Identification: The collected XRD pattern should be processed using appropriate software to identify the crystalline phases. This is done by comparing the experimental peak positions (2θ) and relative intensities with reference patterns from the ICDD's Powder Diffraction File (PDF).
-
Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
-
Quantitative Phase Analysis (Rietveld Refinement): For samples containing multiple phases, Rietveld refinement can be used to quantify the weight percentage of each phase. This method involves fitting a calculated diffraction pattern to the experimental data, taking into account crystal structure information, peak profiles, and instrumental parameters.[2]
Data Presentation and Interpretation
The results of the XRD analysis should be presented clearly and concisely. A typical report would include the annotated diffraction pattern, with identified peaks labeled with their corresponding Miller indices (hkl), and a table summarizing the identified phases and their quantitative analysis results.
Table 3: Example of Quantitative Phase Analysis Results
| Phase Identified | Crystal System | Space Group | Weight Percentage (%) |
| α-AlF₃ | Trigonal | R-3c | 85.3 |
| β-AlF₃ | Orthorhombic | Cmcm | 14.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound phases using XRD.
Caption: Experimental workflow for XRD analysis of AlF₃.
Logical Relationship for Phase Identification
The logical process for identifying an unknown AlF₃ phase using its XRD pattern is depicted below.
Caption: Logic for AlF₃ phase identification via XRD.
Conclusion
X-ray diffraction is an indispensable tool for the characterization of this compound phases. By following a standardized experimental protocol and utilizing powerful data analysis techniques like Rietveld refinement, researchers can accurately identify and quantify the different crystalline forms of AlF₃. This information is vital for controlling the properties and performance of this compound in its various industrial and scientific applications.
References
Application Notes and Protocols for Aluminum Fluoride as a Flux in Ceramics and Glass Manufacturing
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum fluoride (B91410) (AlF₃) is a versatile inorganic compound that serves as a potent fluxing agent in the manufacturing of both ceramics and glass. Its primary function is to lower the melting point of the raw material mixtures, thereby reducing energy consumption and enabling the formation of desired phases at lower temperatures.[1][2] Beyond its role as a simple melting aid, aluminum fluoride actively participates in the chemical reactions within the melt, influencing the final properties of the material, such as mechanical strength, chemical durability, and optical clarity.[3] These application notes provide detailed protocols and quantitative data for the utilization of this compound in ceramic and glass production, intended for a scientific audience.
This compound in Ceramics Manufacturing
In ceramic formulations, this compound is utilized to promote densification, enhance mechanical properties, and improve the overall quality of the finished product. It is particularly effective in the production of porcelain, earthenware, and advanced ceramics like mullite (B73837).
Mechanism of Action
The efficacy of this compound as a flux in ceramics stems from its ability to react with silica (B1680970) (SiO₂) and other oxides at elevated temperatures. This reaction leads to the formation of lower-melting-point eutectic mixtures and intermediate aluminofluoride phases. These transient liquid phases wet the solid particles, facilitating mass transport and accelerating the sintering process. The fluoride ions also help to break down the strong Si-O bonds in the silicate (B1173343) network, reducing the viscosity of the melt and promoting a more uniform and dense ceramic body. Furthermore, AlF₃ can refine the grain structure of the ceramic material, which contributes to improved mechanical properties such as hardness and fracture toughness.[4]
A proposed simplified reaction mechanism involves the reaction of AlF₃ with silica and alkali oxides (represented by Na₂O) present in the ceramic body:
4AlF₃ + 3SiO₂ → 2Al₂O₃ + 3SiF₄(g) 2AlF₃ + 3Na₂O → Al₂O₃ + 6NaF
The silicon tetrafluoride (SiF₄) is volatile at high temperatures, while the sodium fluoride (NaF) can form low-melting eutectics with other components.
Experimental Protocol: Preparation of a Porcelain Body with this compound Flux
This protocol outlines a laboratory-scale procedure for incorporating this compound into a standard porcelain body.
Materials:
-
Kaolin: 40 wt%
-
Feldspar: 30 wt%
-
Silica (Flint): 25 wt%
-
Ball Clay: 5 wt%
-
This compound (AlF₃): 0.5 - 3.0 wt% (varied as a percentage of the total dry batch weight)
-
Distilled water
-
Dispersant (e.g., sodium silicate solution)
Equipment:
-
Ball mill
-
Drying oven
-
Sieve (e.g., 100 mesh)
-
Hydraulic press
-
Electric furnace with programmable temperature control
Procedure:
-
Batch Calculation and Weighing: Calculate the required weight of each raw material, including the desired percentage of this compound. Accurately weigh each component.
-
Milling: Place the weighed dry ingredients into a ball mill. Add distilled water to create a slurry with a specific gravity of approximately 1.75. Add a few drops of dispersant to improve fluidity. Mill the slurry for 4-6 hours to ensure homogeneous mixing and particle size reduction.
-
Sieving and Drying: Pass the milled slurry through a 100-mesh sieve to remove any large particles or agglomerates. Dry the sieved slurry in an oven at 110°C until a constant weight is achieved.
-
Granulation: Crush the dried cake and granulate the powder to a suitable particle size for pressing.
-
Pressing: Press the granulated powder into desired shapes (e.g., discs or bars for testing) using a hydraulic press at a pressure of approximately 40 MPa.
-
Firing: Place the pressed samples in an electric furnace and fire according to the following schedule:
-
Ramp up to 600°C at a rate of 2°C/minute (for binder burnout and initial decomposition).
-
Hold at 600°C for 1 hour.
-
Ramp up to the peak firing temperature (e.g., 1250-1300°C) at a rate of 5°C/minute.
-
Hold at the peak temperature for 2 hours.
-
Cool down to room temperature at a controlled rate.
-
Quantitative Data: Effect of this compound on Mechanical Properties of Ceramics
The addition of this compound has been shown to significantly enhance the mechanical strength of ceramic bodies.
| This compound (wt%) | Firing Temperature (°C) | Flexural Strength (MPa) | Modulus of Rupture (MPa) |
| 0 (Control Alumina) | 1600 | 266.7 - 357.5[5][6] | - |
| 0 (Control Mullite) | 1500 | ~100 | - |
| 1 (Mullite) | 1500 | ~250 | - |
| 3 (Mullite) | 1500 | ~390 | - |
Note: The data for mullite ceramics is extrapolated to zero porosity. The addition of AlF₃ was shown to increase the mechanical resistance up to four times that of the ceramic without additives.[7] For porcelain tiles, the addition of fluxes as part of a chemical tempering process has been shown to increase flexural strength by up to 32%.[8]
Workflow for Ceramic Manufacturing with AlF₃ Flux
This compound in Glass Manufacturing
In glass manufacturing, this compound is employed to reduce the melting temperature, decrease the viscosity of the melt, and act as a fining agent to remove bubbles. It is also a key component in the production of certain specialty glasses, such as fluoroaluminate and oxyfluoride glasses.
Mechanism of Action
Similar to its role in ceramics, this compound acts as a flux in glass melts by breaking down the silicate network. The fluoride ions substitute for oxygen in the glass structure, leading to the formation of non-bridging fluorine atoms bonded to silicon or aluminum. This disruption of the continuous [SiO₄] network significantly reduces the viscosity of the melt, allowing for easier processing and homogenization at lower temperatures. The reaction of AlF₃ with silica can be represented as:
4AlF₃ + 3SiO₂ → 2Al₂O₃ + 3SiF₄(g)
The volatile SiF₄ can aid in the removal of gas bubbles from the melt, acting as a fining agent. In aluminosilicate (B74896) melts, AlF₃ can also react with alkali oxides like Na₂O to form sodium aluminofluoride complexes, further modifying the melt structure and properties.
Experimental Protocol: Preparation of a Soda-Lime-Silica Glass with this compound Flux
This protocol describes a laboratory method for preparing a soda-lime-silica glass with the addition of this compound.
Materials:
-
Silicon Dioxide (SiO₂): 72 wt%
-
Sodium Carbonate (Na₂CO₃): 14 wt%
-
Calcium Carbonate (CaCO₃): 10 wt%
-
Magnesium Oxide (MgO): 3 wt%
-
Aluminum Oxide (Al₂O₃): 1 wt%
-
This compound (AlF₃): 0.5 - 2.0 wt% (added to the base composition)
Equipment:
-
Platinum or high-purity alumina (B75360) crucible
-
High-temperature electric furnace (capable of reaching at least 1500°C)
-
Agate mortar and pestle
-
Stainless steel mold
-
Annealing oven
Procedure:
-
Batch Calculation and Mixing: Calculate the required weight of each raw material. Thoroughly mix the powders in an agate mortar and pestle to ensure homogeneity.
-
Melting: Place the mixed batch into a platinum or alumina crucible and introduce it into a high-temperature furnace preheated to 1450-1500°C.
-
Fining: Hold the melt at the peak temperature for 2-4 hours to allow for the escape of gases (fining). The presence of AlF₃ will aid in this process.
-
Pouring and Casting: Once the melt is free of bubbles, carefully pour it into a preheated stainless steel mold.
-
Annealing: Immediately transfer the cast glass into an annealing oven preheated to the glass transition temperature (typically around 550-600°C for soda-lime-silica glass). Hold at this temperature for 1-2 hours, then slowly cool to room temperature over several hours to relieve internal stresses.
Quantitative Data: Effect of this compound on Glass Viscosity
| Glass System | Fluorine Content | Temperature (°C) | Viscosity Change |
| Na₂O-Al₂O₃-SiO₂ (Albite) | 1 wt% | 1400 | -0.26 log10 units[10] |
| Soda-Lime-Silica | (prediction) | 700-1300 | Factors available for prediction[5][9] |
Workflow for Glass Manufacturing with AlF₃ Flux
Chemical Reaction Pathway of AlF₃ as a Flux
The fluxing action of this compound in a silicate system involves the disruption of the Si-O-Si network. The fluoride ions from AlF₃ attack the bridging oxygen atoms, leading to the formation of non-bridging oxygen and Si-F bonds. This process effectively depolymerizes the silicate network, reducing its viscosity and melting point.
Safety Precautions
This compound and its decomposition products, particularly hydrogen fluoride (which can form in the presence of moisture at high temperatures), are hazardous. All handling of these materials should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, eye protection, and gloves, must be worn. Consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. High Purity Aluminium Fluoride AlF3 for Ceramic Glaze Flux [sodium-cryolite.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of this compound as an Additive in Ceramic Industry - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 4. Hello together, i am currently working on reaction path diagrams for N with cantera 2.2.1 for python 3.4. I have a very hard time styling them to my needs. For example, I would like to have the edges black instead of blue. diagram = ct.ReactionPath [groups.google.com]
- 5. [PDF] Prediction of the Viscosities of "Soda-Lime" Silica Glasses. | Semantic Scholar [semanticscholar.org]
- 6. Prediction of the viscosities of ""soda-lime"" silica glasses | Scilit [scilit.com]
- 7. MoO3 and AlF3 effect on the properties of porous mullite ceramics with needle‐like microstructure | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of the Viscosities of “Soda-Lime” Silica Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocols for Atomic Layer Deposition (ALD) of Aluminum Fluoride (AlF3) Thin Films for Optical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum fluoride (B91410) (AlF3) is a compelling material for optical applications, particularly in the ultraviolet (UV) spectrum, owing to its low refractive index and wide bandgap.[1][2] Atomic Layer Deposition (ALD) has emerged as a superior technique for depositing AlF3 thin films, offering precise thickness control at the atomic level, excellent conformality, and uniformity over large areas.[3] These characteristics are critical for the fabrication of advanced optical components such as anti-reflection (AR) coatings, dielectric mirrors, and protective layers for sensitive optical elements.[2][4]
This document provides detailed application notes and experimental protocols for the ALD of AlF3 thin films. It is intended to guide researchers and scientists in the successful deposition and characterization of high-quality AlF3 films for various optical applications.
Precursor Chemistries for ALD of AlF3
Several precursor combinations have been successfully employed for the ALD of AlF3. The choice of precursors significantly influences the deposition temperature, growth rate, and purity of the resulting films. The most common aluminum precursor is Trimethylaluminum (Al(CH3)3, TMA), favored for its high vapor pressure and reactivity. Various fluorine sources have been explored, each with its advantages and challenges.
Common Precursor Systems:
-
Trimethylaluminum (TMA) and Hydrogen Fluoride (HF): This is a widely used thermal ALD process.[5][6] HF can be delivered from a pure anhydrous source or a safer liquid source like HF-pyridine.[6]
-
Trimethylaluminum (TMA) and Sulfur Hexafluoride (SF6) Plasma: This plasma-enhanced ALD (PEALD) process utilizes an SF6 plasma to provide reactive fluorine radicals.[3][7][8] PEALD can often be performed at lower temperatures than thermal processes.
-
Trimethylaluminum (TMA) and Titanium Tetrafluoride (TiF4): This process involves a metal fluoride as the fluorine source.[1][8]
-
Aluminum Trichloride (AlCl3) and Titanium Tetrafluoride (TiF4): This chemistry utilizes a halide-halide exchange reaction.[9]
Experimental Protocols
The following are detailed protocols for the ALD of AlF3 using two common precursor chemistries. These protocols are intended as a starting point and may require optimization based on the specific ALD reactor and substrate being used.
General Substrate Preparation
Proper substrate preparation is critical for achieving high-quality, adherent thin films. The following is a general procedure for cleaning silicon wafers, a common substrate for ALD.
-
Sonication: Place the silicon wafers in a beaker with acetone (B3395972) and sonicate for 10-15 minutes to remove organic residues.
-
Rinsing: Rinse the wafers thoroughly with isopropyl alcohol (IPA) and then with deionized (DI) water.
-
Drying: Dry the wafers using a stream of dry nitrogen (N2) gas.
-
Plasma Cleaning (Optional but Recommended): Place the wafers in a plasma cleaner and expose them to an oxygen plasma for 5-10 minutes to remove any remaining organic contaminants and create a hydrophilic surface.
-
Loading: Immediately transfer the cleaned substrates into the ALD reactor load-lock to minimize re-contamination.
Protocol 1: Thermal ALD of AlF3 using TMA and HF-Pyridine
This protocol describes a thermal ALD process using Trimethylaluminum (TMA) and Hydrogen Fluoride (HF) from an HF-pyridine source.
Precursor Handling and Storage:
-
TMA is pyrophoric and reacts violently with water. It should be handled in an inert atmosphere (e.g., a glovebox). The TMA cylinder is typically kept at room temperature.
-
HF-pyridine is a corrosive and toxic liquid that releases HF gas. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The HF-pyridine bubbler is also typically kept at room temperature.
Deposition Parameters:
| Parameter | Value |
| Substrate Temperature | 100 - 200 °C |
| TMA Pulse Time | 0.5 - 1.0 seconds |
| N2 Purge after TMA | 30 - 240 seconds |
| HF Pulse Time | 0.5 - 1.0 seconds |
| N2 Purge after HF | 30 - 240 seconds |
| Base Pressure | < 1 Torr |
Deposition Procedure:
-
System Bakeout: Bake the ALD reactor to the desired deposition temperature (e.g., 150 °C) under vacuum to desorb any water from the chamber walls.
-
Substrate Loading: Load the prepared substrates into the reactor.
-
Temperature Stabilization: Allow the substrates to reach the set deposition temperature and stabilize for at least 30 minutes.
-
ALD Cycles: Begin the ALD process by cycling the precursor pulses and purges as defined by the recipe. Each cycle consists of four steps: a. TMA pulse: Introduce TMA vapor into the reactor. b. N2 purge: Purge the reactor with inert gas to remove unreacted TMA and gaseous byproducts. c. HF pulse: Introduce HF vapor into the reactor. d. N2 purge: Purge the reactor with inert gas to remove unreacted HF and gaseous byproducts.
-
Film Deposition: Repeat the ALD cycles until the desired film thickness is achieved. The thickness can be monitored in-situ using spectroscopic ellipsometry or calculated based on the known growth per cycle (GPC).
-
Cool Down: After the final cycle, cool the reactor down to below 100 °C under an inert atmosphere before unloading the samples.
Protocol 2: Plasma-Enhanced ALD (PEALD) of AlF3 using TMA and SF6
This protocol outlines a PEALD process using Trimethylaluminum (TMA) and a remote Sulfur Hexafluoride (SF6) plasma.
Precursor and Gas Handling:
-
TMA is handled as described in Protocol 1.
-
SF6 is a non-toxic, inert gas at room temperature and can be handled using standard gas handling procedures.
Deposition Parameters:
| Parameter | Value |
| Substrate Temperature | 50 - 300 °C |
| TMA Pulse Time | 40 - 80 milliseconds |
| N2 Purge after TMA | 4 - 6 seconds |
| SF6 Plasma Exposure Time | 5 - 10 seconds |
| SF6 Flow Rate | 30 - 50 sccm |
| Plasma Power | 300 W |
| N2 Purge after Plasma | 4 seconds |
| Chamber Pressure (during plasma) | 50 mTorr |
Deposition Procedure:
-
System Preparation: Follow the system bakeout, substrate loading, and temperature stabilization steps as described in Protocol 1.
-
Protective Layer: Since SF6 plasma can etch silicon and silicon dioxide, it is recommended to first deposit a thin (e.g., 20 cycles) Al2O3 layer using a standard TMA and H2O ALD process to protect the substrate.[3]
-
PEALD Cycles: Initiate the PEALD cycles, each consisting of four steps: a. TMA pulse: Introduce TMA vapor into the reactor. b. N2 purge: Purge the reactor with inert gas. c. SF6 plasma: Introduce SF6 gas and ignite the remote plasma. The reactive fluorine radicals will react with the surface. d. N2 purge: Purge the reactor to remove any remaining reactants and byproducts.
-
Film Deposition: Continue the PEALD cycles until the target thickness is reached.
-
Cool Down and Unloading: Follow the same cool-down and unloading procedure as in Protocol 1.
Characterization of AlF3 Thin Films
A suite of characterization techniques is necessary to evaluate the quality and properties of the deposited AlF3 films.
Key Characterization Techniques:
| Technique | Information Obtained |
| Spectroscopic Ellipsometry (SE) | Film thickness, refractive index (n), and extinction coefficient (k) as a function of wavelength. |
| X-ray Reflectivity (XRR) | Film thickness, density, and surface roughness. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and stoichiometry of the film. Used to detect impurities like oxygen and carbon. |
| Atomic Force Microscopy (AFM) | Surface morphology and root-mean-square (RMS) roughness. |
| UV-Vis-NIR Spectroscopy | Transmittance and reflectance spectra, from which the optical bandgap can be determined. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | In-situ monitoring of surface reactions and identification of chemical bonds in the film. |
Data Presentation: Quantitative Summary of ALD AlF3 Properties
The following tables summarize the key quantitative data reported for AlF3 films deposited by different ALD methods.
Table 1: Growth Characteristics of ALD AlF3
| Precursors | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Density (g/cm³) |
| TMA, SF6 Plasma | 50 | 1.50 | ~2.8 |
| 100 | ~1.20 | ~2.8 | |
| 200 | ~0.80 | ~2.8 | |
| 300 | 0.55 | ~2.8 | |
| TMA, HF | 100 | 1.2 - 1.43 | 2.9 |
| 150 | ~0.8 | 2.9 | |
| 200 | 0.5 | 2.9 | |
| AlCl3, TiF4 | 220 | ~1.1 | - |
| TMA, TiF4 | - | ~0.6 | - |
Data compiled from multiple sources.[3][5][6][7][8][9]
Table 2: Optical Properties of ALD AlF3
| Precursors | Deposition Temperature (°C) | Refractive Index (n) at ~633 nm | Extinction Coefficient (k) |
| TMA, SF6 Plasma | 50 - 300 | 1.35 | < 10⁻⁴ (above 300 nm) |
| TMA, HF | 100 - 200 | 1.38 | ~0 (transparent from 240-1700 nm) |
| AlCl3, TiF4 | 220 | 1.36 (at 580 nm) | - |
| TMA, TiF4 | - | 1.38 | - |
Data compiled from multiple sources.[1][2][6][7][8]
Visualizations: Diagrams of Processes and Relationships
ALD Reaction Mechanism
The following diagram illustrates the two self-limiting half-reactions in a typical thermal ALD cycle for AlF3 using TMA and HF.
Experimental Workflow
This diagram outlines the typical workflow for depositing and characterizing ALD AlF3 thin films.
References
- 1. colorado.edu [colorado.edu]
- 2. researchgate.net [researchgate.net]
- 3. accurateopticsindia.com [accurateopticsindia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. [PDF] Atomic Layer Deposition of AlF3 Using Trimethylaluminum and Hydrogen Fluoride | Semantic Scholar [semanticscholar.org]
- 7. spie.org [spie.org]
- 8. researchgate.net [researchgate.net]
- 9. Optical characterization of thin films: Theory [opg.optica.org]
Application Notes and Protocols for [18F]AlF Radiolabeling of Peptides and Proteins for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of fluorine-18 (B77423) ([18F]) in positron emission tomography (PET) has been pivotal in advancing molecular imaging due to its near-ideal physical and nuclear characteristics, including a convenient half-life of approximately 110 minutes and low positron energy.[1][2][3] The [18F]AlF radiolabeling method has emerged as a simple and efficient one-pot strategy for labeling peptides and proteins.[4][5][6] This technique involves the chelation of an aluminum mono[18F]fluoride ([18F]AlF)2+ complex by a suitable chelator conjugated to a biomolecule, offering a significant advantage over traditional multi-step labeling procedures that often require harsh conditions.[2][7][8] This approach is particularly beneficial for heat-sensitive biomolecules, with newer methods allowing for labeling at room temperature.[1][7]
Principle of the Method
The [18F]AlF radiolabeling strategy is based on the strong bond between aluminum (Al3+) and fluoride (B91410) (F-), with a bond dissociation energy exceeding 670 kJ/mol.[2][7] The resulting stable [18F]AlF2+ complex is then captured by a chelator, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) or 1,4,7-triazacyclononane-1,4-diacetate (NODA), which is covalently attached to the peptide or protein of interest.[7][8] The entire process is typically carried out in an aqueous solution, eliminating the need for azeotropic drying of the [18F]fluoride.[4][6][8]
Experimental Protocols
Materials and Reagents
-
[18F]Fluoride in saline or water
-
Aluminum chloride (AlCl3) solution (e.g., 2 mM in 0.1 M sodium acetate (B1210297) buffer, pH 4)[7]
-
Peptide or protein precursor conjugated with a suitable chelator (e.g., NOTA, NODA, RESCA)
-
Ethanol (optional, as a co-solvent)[9]
-
Solid-phase extraction (SPE) cartridges (e.g., C18, QMA) for purification[8]
-
High-performance liquid chromatography (HPLC) system for quality control[6][10]
-
TLC scanner or gamma counter for radiochemical purity assessment
Radiolabeling Workflow Diagram
Caption: General workflow for the [18F]AlF radiolabeling of peptides and proteins.
Standard Protocol for Heat-Stable Peptides
This protocol is adapted for peptides that can withstand temperatures of 100-120°C.
-
Preparation of [18F]AlF Complex : In a reaction vial, mix a solution of AlCl3 (e.g., 3 µL of 2 mM stock solution) with the aqueous [18F]fluoride solution (e.g., 60 µL containing ~44 MBq).[3] Let the mixture stand at room temperature for 5 minutes to form the [18F]AlF2+ complex.[7]
-
Radiolabeling Reaction : Add the chelator-conjugated peptide (e.g., 10 µL of a 0.05 M solution in pH 4.1, 0.5 M sodium acetate buffer) to the [18F]AlF2+ solution.[3]
-
Incubation : Heat the reaction mixture at 100-110°C for 15 minutes.[6][8][11] The optimal temperature and time may vary depending on the specific peptide and chelator.
-
Purification : After cooling, purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted [18F]fluoride and other impurities.[8] For higher purity, HPLC purification may be necessary.[6][9]
-
Quality Control : Analyze the final product for radiochemical purity using analytical HPLC and/or radio-TLC.[10]
Protocol for Heat-Sensitive Proteins and Peptides using RESCA
This protocol utilizes the restrained complexing agent (RESCA) for labeling at room temperature.[7]
-
Preparation of [18F]AlF Complex : Add [18F]F- solution (e.g., 250 µL, 1.25 GBq) to 25 µL of 2 mM AlCl3 in sodium acetate buffer (0.1 M, pH 4.5). Incubate at room temperature for 5 minutes.[7]
-
Radiolabeling Reaction : Add a solution of the RESCA-conjugated protein (e.g., 0.5 mL, 75 nmoles in sodium acetate buffer) to the freshly prepared [18F]AlF2+ solution.[7]
-
Incubation : Incubate the reaction mixture at room temperature (20-22°C) for 12 minutes.[7]
-
Purification : Purify the labeled protein using an appropriate method such as spin-column gel filtration.[8]
-
Quality Control : Assess the radiochemical purity and integrity of the labeled protein via HPLC.[8]
Quantitative Data Summary
The efficiency of the [18F]AlF radiolabeling method can vary depending on the peptide/protein, chelator, and reaction conditions. The following tables summarize key quantitative data from various studies.
| Peptide/Protein | Chelator | Radiolabeling Conditions | Radiochemical Yield (RCY) | Specific Activity (GBq/µmol) | Reference |
| NODA-MPAEM | NODA | 105°C | 49-82% | - | [8] |
| NODA-MPAEM-hMN-14 Fab' | NODA | Room Temperature (conjugation step) | 69-80% | 10.9 - 19.5 | [8] |
| IMP 449 | NOTA | 100°C, 15 min | 5-20% (HPLC purified) | - | [6] |
| IMP467 | C-NETA | 100°C, 5-30 min | up to 87% | up to 115 | [3] |
| (±)-H3RESCA-HSA | RESCA | Room Temperature, 12 min | Excellent | - | [7] |
| NOTA-FAPI-04 | NOTA | Automated Synthesis | 26.4 ± 1.5% | - | [10] |
| IMP485 | NODA-MPAA | 100-110°C, 15 min | 70-80% | 92.5 | [9][11] |
Signaling Pathways and Logical Relationships
The core of the [18F]AlF labeling method is a straightforward chemical reaction rather than a biological signaling pathway. The logical relationship can be depicted as a sequence of chemical complexation steps.
Caption: Chemical pathway of [18F]AlF complexation and chelation for radiolabeling.
Conclusion
The [18F]AlF radiolabeling method offers a versatile and efficient means of preparing [18F]-labeled peptides and proteins for PET imaging. Its simplicity, rapidity, and applicability to a wide range of biomolecules, including heat-sensitive ones, make it a valuable tool in radiopharmaceutical research and development.[5][7][8] The development of kit-based formulations further enhances its potential for widespread clinical translation.[7][11] Careful optimization of reaction parameters such as pH, temperature, and precursor concentrations is crucial for achieving high radiochemical yields and specific activities.[3][11]
References
- 1. Frontiers | Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography [frontiersin.org]
- 2. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general [18F]AlF radiochemistry procedure on two automated synthesis platforms - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. 18F-AlF–Labeled Biomolecule Conjugates as Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiofluorination using aluminum-fluoride (Al18F) | springermedizin.de [springermedizin.de]
- 10. Frontiers | FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient [frontiersin.org]
- 11. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Aluminum Fluoride (AlF₃) in Aluminum Production via Electrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum, a cornerstone of modern industry, is primarily produced through the Hall-Héroult process, an energy-intensive electrolytic reduction of alumina (B75360) (Al₂O₃). A critical component of this process is the molten salt electrolyte, predominantly composed of cryolite (B1665278) (Na₃AlF₆) in which the alumina is dissolved. Aluminum fluoride (B91410) (AlF₃) is a key additive to this electrolyte, playing a multifaceted role in optimizing the efficiency and economics of aluminum production.[1][2][3] This document provides detailed application notes on the functions of AlF₃ and protocols for key experiments to evaluate its effects.
Application Notes: Key Functions of Aluminum Fluoride (AlF₃)
This compound is indispensable in the Hall-Héroult process due to its significant impact on the physicochemical properties of the electrolyte.[2][4] Its primary functions include:
-
Lowering the Electrolyte's Melting Point: Pure alumina has a melting point of approximately 2050°C, making its direct electrolysis economically unfeasible.[2] The cryolite-alumina eutectic has a significantly lower melting point. The addition of excess AlF₃ further depresses the liquidus temperature of the electrolyte to an operational range of 940-980°C.[2][3] This reduction in operating temperature leads to substantial energy savings.[2]
-
Enhancing Electrical Conductivity: The efficiency of the electrolytic cell is heavily dependent on the electrical conductivity of the molten salt. While an increase in AlF₃ concentration (a decrease in the cryolite ratio, CR) can slightly decrease the overall conductivity, its role in lowering the melting point allows the cell to operate at temperatures where the ionic mobility of charge-carrying species is optimized.[2][5] This ensures efficient passage of electric current, which is crucial for the electrochemical reduction of alumina.
-
Improving Current Efficiency: Current efficiency, the ratio of the actual amount of aluminum produced to the theoretical amount based on Faraday's law, is a critical performance indicator.[1][6] A primary cause of efficiency loss is the back-reaction between the produced aluminum and carbon dioxide. Increasing the concentration of AlF₃ in the electrolyte has been shown to increase current efficiency.[1][7] This is attributed to a decrease in the solubility of aluminum in the molten salt, which mitigates the back-reaction.[4]
-
Optimizing Electrolyte Composition: The molar ratio of sodium fluoride (NaF) to this compound (AlF₃), known as the cryolite ratio (CR), is a key parameter in controlling the electrolyte's properties.[2] An optimal CR, typically between 2.2 and 2.8, is maintained by adding AlF₃ to the bath.[2] This allows for precise control over the electrolyte's viscosity, density, and melting point, ensuring stable and efficient cell operation.[2]
Quantitative Data on the Effects of AlF₃
The following tables summarize the quantitative impact of AlF₃ concentration, often expressed as the cryolite ratio (CR = mol NaF / mol AlF₃), on key electrolyte properties. A lower CR indicates a higher concentration of excess AlF₃.
Table 1: Effect of Cryolite Ratio (CR) on Electrolyte Liquidus Temperature
| Cryolite Ratio (CR) | Excess AlF₃ (wt%) | Liquidus Temperature (°C) |
| 3.0 | 0 | ~1011 |
| 2.8 | ~4.5 | ~995 |
| 2.5 | ~9.0 | ~965 |
| 2.2 | ~13.5 | ~935 |
Note: These are approximate values. The exact liquidus temperature is also influenced by the concentration of other additives like Al₂O₃, CaF₂, and LiF. An empirical equation for a more precise calculation is provided in the experimental protocols.
Table 2: Effect of Cryolite Ratio (CR) on Electrical Conductivity
| Cryolite Ratio (CR) | Temperature (°C) | Electrical Conductivity (S/cm) |
| 3.0 | 1000 | ~2.25 |
| 2.7 | 1000 | ~2.15 |
| 2.4 | 1000 | ~2.05 |
| 2.1 | 1000 | ~1.95 |
Source: Adapted from experimental data.[5] Note that while conductivity decreases with lower CR at a constant temperature, the ability to operate at lower temperatures with higher AlF₃ content can offset this effect in terms of overall energy consumption.
Table 3: Effect of Cryolite Ratio (CR) on Current Efficiency
| Cryolite Ratio (CR) | Cathodic Current Density (A/cm²) | Temperature (°C) | Current Efficiency (%) |
| 2.7 | 0.85 | 980 | ~90 |
| 2.5 | 0.85 | 980 | ~92 |
| 2.3 | 0.85 | 980 | ~94 |
| 2.2 | 0.85 | 980 | ~95 |
Source: Adapted from laboratory-scale experimental data.[1][6]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effect of AlF₃ on the electrolyte properties.
Protocol 1: Determination of the Liquidus Temperature of Cryolite-Alumina Melts
Objective: To determine the temperature at which the first solid phase appears upon cooling of a molten electrolyte of a given composition.
Methodology: Thermal Analysis
-
Sample Preparation:
-
Prepare a homogenous mixture of high-purity cryolite (Na₃AlF₆), this compound (AlF₃), alumina (Al₂O₃), and any other additives (e.g., CaF₂, LiF) in the desired weight percentages.
-
Thoroughly grind the components in a mortar to ensure uniformity.
-
Place a known quantity (e.g., 50-100 g) of the mixture into a graphite (B72142) or platinum crucible.
-
-
Apparatus:
-
A high-temperature furnace with precise temperature control.
-
A thermocouple (e.g., Type S or B) sheathed in a protective material (e.g., boron nitride) for temperature measurement of the melt.
-
A data acquisition system to record temperature as a function of time.
-
-
Procedure:
-
Place the crucible with the sample into the furnace.
-
Insert the sheathed thermocouple into the center of the powder mixture.
-
Heat the furnace to a temperature approximately 50-100°C above the expected liquidus temperature to ensure complete melting and homogenization.
-
Hold at this temperature for a sufficient time (e.g., 30-60 minutes) to ensure complete dissolution.
-
Begin a controlled cooling of the furnace at a slow, constant rate (e.g., 1-2°C/minute).
-
Continuously record the temperature of the melt over time.
-
The liquidus temperature is identified as the point of inflection on the cooling curve, where the cooling rate changes due to the release of the latent heat of fusion upon the start of crystallization.
-
-
Data Analysis:
-
Plot the recorded temperature versus time.
-
The onset of the thermal arrest (a plateau or change in slope) on the cooling curve corresponds to the liquidus temperature.
-
For more complex systems, an empirical equation can be used to calculate the liquidus temperature (t/°C)[8]: t = 1011 + 0.7w(AlF₃) - 0.232w(AlF₃)² - 7.65w(Al₂O₃) + 0.523w(Al₂O₃)² - 8.96w(LiF) + 0.043w(LiF)² - 3.32w(KF) - 0.12w(KF)² - 3.28w(CaF₂) + 0.037w(CaF₂)² + 0.091w(AlF₃)w(LiF) + 0.074w(AlF₃)w(KF) + 0.084w(AlF₃)w(CaF₂) - 0.27w(Al₂O₃)w(LiF) where w(X) is the mass fraction of the component in excess of cryolite.
-
Protocol 2: Measurement of Electrical Conductivity of Molten Electrolytes
Objective: To determine the electrical conductivity of a molten cryolite-based electrolyte at a specific temperature and composition.
Methodology: AC Impedance Spectroscopy with a Two-Electrode Cell
-
Sample Preparation:
-
Prepare the electrolyte mixture as described in Protocol 1.
-
-
Apparatus:
-
A high-temperature furnace with a controlled atmosphere (e.g., argon) to prevent oxidation.
-
A conductivity cell, typically made of a non-conductive, corrosion-resistant material like boron nitride or alumina, containing two parallel platinum or tungsten electrodes with a known geometry. A capillary-type cell is often used for highly conductive molten salts.[9]
-
An impedance analyzer or a frequency response analyzer coupled with a potentiostat.
-
A data acquisition system.
-
-
Procedure:
-
Place the electrolyte mixture in the conductivity cell and position it within the furnace.
-
Heat the furnace under an inert atmosphere to the desired measurement temperature and allow the system to thermally equilibrate.
-
Immerse the electrodes into the molten salt to a fixed, known depth.
-
Apply a small amplitude AC voltage (e.g., 10-20 mV) across the electrodes over a range of frequencies (e.g., 1 Hz to 100 kHz).
-
Measure the impedance (Z) and phase angle (θ) as a function of frequency.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The resistance of the electrolyte (R) is determined by extrapolating the high-frequency end of the impedance arc to the real axis.
-
The conductivity (κ) is calculated using the formula: κ = C / R, where C is the cell constant.
-
The cell constant (C = L/A, where L is the distance between electrodes and A is the electrode area) is typically determined by calibrating the cell with a standard solution of known conductivity (e.g., molten KCl) at the same temperature.
-
Protocol 3: Determination of Current Efficiency in Laboratory-Scale Aluminum Electrolysis
Objective: To measure the current efficiency of aluminum deposition from a specific electrolyte composition under controlled conditions.
Methodology: Galvanostatic Electrolysis and Gravimetric Analysis[1]
-
Electrolyte and Cell Preparation:
-
Prepare the desired electrolyte composition as described in Protocol 1.
-
The electrolysis cell typically consists of a graphite crucible that also serves as the anode.[1]
-
A molybdenum or tungsten rod can be used as the cathode. The cathode is positioned with a specific and constant anode-cathode distance.[1]
-
-
Apparatus:
-
A high-temperature furnace with a controlled atmosphere.
-
A DC power supply (galvanostat) capable of delivering a constant current.
-
A coulometer or a precise ammeter and timer to measure the total charge passed.
-
A system for collecting and analyzing the off-gases (primarily CO and CO₂) can provide additional data.
-
-
Procedure:
-
Melt the electrolyte in the graphite crucible within the furnace under an inert atmosphere.
-
Once the desired temperature is reached and the melt is homogenous, pre-weigh the cathode.
-
Immerse the cathode into the molten electrolyte to a fixed depth.
-
Apply a constant cathodic current density (e.g., 0.85 A/cm²) for a specific duration (e.g., 1-4 hours).[1]
-
Record the total charge (Q) passed during the electrolysis.
-
After the electrolysis, carefully withdraw the cathode and allow it to cool under an inert atmosphere to prevent oxidation of the deposited aluminum.
-
Remove the solidified electrolyte from the deposited aluminum, for example, by dissolving it in an aluminum chloride solution.
-
Thoroughly clean, dry, and weigh the cathode with the deposited aluminum.
-
-
Data Analysis:
-
Calculate the actual mass of deposited aluminum (m_actual) by subtracting the initial mass of the cathode.
-
Calculate the theoretical mass of aluminum (m_theoretical) that should have been deposited according to Faraday's law: m_theoretical = (Q * M) / (n * F) where:
-
Q is the total charge passed (in Coulombs)
-
M is the molar mass of aluminum (26.98 g/mol )
-
n is the number of electrons in the reduction reaction (3)
-
F is the Faraday constant (96485 C/mol)
-
-
The current efficiency (CE) is then calculated as: CE (%) = (m_actual / m_theoretical) * 100
-
Visualizations
Caption: Workflow of the Hall-Héroult process for aluminum production.
Caption: Logical relationship of AlF₃ addition and its effects in aluminum electrolysis.
Caption: Experimental workflow for characterizing the effects of AlF₃.
References
- 1. pyrometallurgy.co.za [pyrometallurgy.co.za]
- 2. How this compound (AlF₃) Enhances Efficiency in Aluminum Production - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 3. Hall–Héroult process - Wikipedia [en.wikipedia.org]
- 4. skemman.is [skemman.is]
- 5. The Electrical Conductivity of Molten Oxide-Fluoride Cryolite Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nva.sikt.no [nva.sikt.no]
- 7. icsoba.org [icsoba.org]
- 8. jmmab.com [jmmab.com]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for AlF3-Based Supported Catalysts in Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum fluoride (B91410) (AlF₃)-based materials are emerging as versatile catalyst supports and catalysts in various chemical transformations due to their unique surface acidity and stability under harsh reaction conditions. While extensively studied for fluorination and dehydrofluorination reactions, their application in hydrogenation catalysis, particularly as supports for noble metals, presents a promising frontier. The strong Lewis acidity of AlF₃ can influence the electronic properties of the supported metal nanoparticles, potentially enhancing catalytic activity and selectivity in hydrogenation reactions critical for pharmaceutical and fine chemical synthesis.
These application notes provide detailed protocols for the preparation, characterization, and application of noble metal catalysts supported on high-surface-area aluminum fluoride for hydrogenation reactions.
Data Presentation: Catalyst Characterization
Effective catalyst design relies on correlating physical and chemical properties with catalytic performance. The following table summarizes key characterization data for a model 1 wt% Palladium (Pd) catalyst supported on high-surface-area AlF₃, synthesized via the protocols described herein.
| Catalyst ID | Support | Metal Loading (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pd Particle Size (nm) | Surface Acidity (mmol NH₃/g) |
| Pd/HS-AlF₃ | High-Surface-Area α-AlF₃ | 1.0 | 62 | 0.25 | ~4-6 | 0.15 |
| HS-AlF₃ | High-Surface-Area α-AlF₃ | 0 | 66 | 0.28 | N/A | 0.18 |
Note: The data presented are representative values based on typical results for supported metal catalysts and should be confirmed experimentally for each synthesized batch.
Experimental Protocols
Protocol 1: Preparation of High-Surface-Area (HS) α-AlF₃ Support
This protocol is adapted from the carbon hard template method, which is effective for producing high-surface-area metal fluorides.[1]
Materials:
-
γ-Al₂O₃ (gamma-Alumina)
-
Sucrose (B13894) (C₁₂H₂₂O₁₁)
-
Deionized water
-
Anhydrous Hydrogen Fluoride (HF) gas
-
Nitrogen (N₂) gas
-
Air
Procedure:
-
Carbon Template Preparation:
-
Dissolve sucrose in deionized water to create a saturated solution.
-
Impregnate γ-Al₂O₃ with the sucrose solution.
-
Dry the impregnated alumina (B75360) at 110°C for 12 hours.
-
Perform a thermal treatment under a continuous N₂ flow at 450°C for 4 hours to carbonize the sucrose, resulting in a C@γ-Al₂O₃ composite.
-
-
Fluorination:
-
Place the C@γ-Al₂O₃ composite in a tube furnace.
-
Heat the sample to 400°C under an N₂ flow.
-
Introduce a gaseous mixture of HF and N₂ (e.g., volume ratio of 1:4) into the furnace. (CAUTION: HF is extremely corrosive and toxic. Handle with extreme care in a suitable fume hood with appropriate personal protective equipment).
-
Maintain the fluorination process at 400°C for 3 hours to ensure complete transformation to C@α-AlF₃.[1]
-
-
Carbon Template Removal:
-
After fluorination, cool the sample to room temperature under an N₂ flow.
-
Switch the gas to a flow of dry air.
-
Heat the sample to 425°C and maintain for 4 hours to burn off the carbon template.[1]
-
Cool down to room temperature. The resulting white powder is high-surface-area α-AlF₃ (HS-AlF₃).
-
Protocol 2: Preparation of 1 wt% Pd/HS-AlF₃ Catalyst via Impregnation
This protocol describes a standard incipient wetness impregnation method to deposit a noble metal onto the prepared AlF₃ support.
Materials:
-
HS-α-AlF₃ support (from Protocol 1)
-
Palladium(II) nitrate (B79036) hydrate (B1144303) (Pd(NO₃)₂·xH₂O) or Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)
-
Acetone (or other suitable volatile solvent)
-
Deionized water (if using aqueous precursors)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
Procedure:
-
Precursor Solution Preparation:
-
Determine the pore volume of the HS-AlF₃ support (e.g., via N₂ physisorption).
-
Calculate the mass of the palladium precursor required to achieve a 1 wt% metal loading on the support.
-
Dissolve the calculated amount of Pd precursor in a volume of solvent equal to the pore volume of the HS-AlF₃ to be impregnated. Acetone is often preferred for preparing homogeneous catalysts by wet impregnation.[2]
-
-
Impregnation:
-
Place the HS-AlF₃ powder in a round-bottom flask.
-
Add the precursor solution dropwise to the powder while continuously mixing or agitating to ensure uniform distribution.
-
Continue mixing for 1-2 hours at room temperature.
-
-
Drying and Calcination:
-
Dry the impregnated material in a rotary evaporator at 50°C, followed by drying in an oven at 120°C for 12 hours to remove the solvent.[2][3]
-
Place the dried powder in a tube furnace.
-
Calcine the catalyst by heating under a flow of dry air to 350°C (heating rate of 1°C/min) and hold for 2 hours.[2] This step decomposes the precursor to palladium oxide.
-
-
Reduction:
-
After calcination, cool the catalyst under an N₂ flow.
-
Switch to a flow of 5-10% H₂ in N₂.
-
Heat the catalyst to 400-500°C (heating rate of 1°C/min) and hold for 2-4 hours to reduce the palladium oxide to metallic palladium nanoparticles.[2]
-
Cool the catalyst to room temperature under an N₂ flow before handling.
-
Protocol 3: Catalytic Hydrogenation of a Model Substrate (e.g., Styrene)
This protocol outlines a general procedure for a batch hydrogenation reaction at atmospheric pressure.
Materials:
-
1 wt% Pd/HS-AlF₃ catalyst
-
Styrene (substrate)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrogen (H₂) gas (balloon or gas line)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Two- or three-neck round-bottom flask
-
Septa and needles
Procedure:
-
Reaction Setup:
-
Place the desired amount of Pd/HS-AlF₃ catalyst (e.g., 5-10 mol% Pd relative to the substrate) into a dry reaction flask containing a magnetic stir bar. (CAUTION: Palladium on a support can be pyrophoric. Handle in an inert atmosphere if possible). [4]
-
Seal the flask and purge with an inert gas (e.g., by evacuating and backfilling with N₂ or Ar three times).[4]
-
-
Addition of Reactants:
-
Add the solvent (e.g., ethanol) via syringe.
-
Add the substrate (e.g., styrene) via syringe.
-
-
Hydrogenation:
-
Purge the flask again by evacuating and backfilling with H₂ gas (3 cycles).
-
Leave the final cycle under a positive pressure of H₂ (e.g., using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature. Protic solvents like ethanol generally accelerate hydrogenation rates.[4]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing them by GC or TLC.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the catalyst. (CAUTION: The catalyst has adsorbed hydrogen and is highly flammable. Do not allow it to dry in the air). [4]
-
Wash the filter pad with additional solvent.
-
The resulting filtrate contains the hydrogenated product (ethylbenzene), which can be isolated by removing the solvent under reduced pressure.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and using Pd/HS-AlF₃ catalysts.
Logical Relationship in Catalyst Design
Caption: Relationship between catalyst synthesis, properties, and performance.
References
Analysis of Aluminum Fluoride (AlF3) Surface Morphology using Scanning Electron Microscopy (SEM)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aluminum fluoride (B91410) (AlF3) is a versatile inorganic compound with significant applications in various fields, including catalysis, optics, and electronics. Its surface morphology, which encompasses characteristics such as particle size, shape, and topography, is a critical determinant of its performance in these applications. Scanning Electron Microscopy (SEM) is a powerful and widely used technique for characterizing the surface morphology of AlF3, providing high-resolution images that reveal detailed microstructural information. This document provides a comprehensive overview of the application of SEM for AlF3 analysis, including detailed experimental protocols and data presentation.
Data Presentation: Morphological Characteristics of AlF3
The surface morphology of AlF3 can vary significantly depending on the synthesis method and post-synthesis treatments. The following tables summarize quantitative data on the morphological features of AlF3 observed under different conditions.
Table 1: Morphology of AlF3 Synthesized by Reaction of Aluminum with Hydrofluoric Acid
| Sample ID | HF Solution Concentration | Observed Morphology | Key Dimensions |
| Sample 6.1 | 8% | Ensemble of 1D microwires | Width: ~1 µm, Average Height: 4 µm, Hexagon Side Length: 0.82 µm[1][2] |
| Sample 5.1 | Not specified | Thinner nanowires compared to Sample 6.1 | - |
| Sample (Alp) | 32.6% | Needle-like nanostructures | -[1] |
Table 2: Morphology of AlF3 Powders After Calcination
| Condition | Observed Morphology | Particle/Crystal Size |
| As-received | Irregular shaped particles | 20-200 µm[3] |
| Fired at 900 °C | Cubic-shaped crystals | -[3] |
| Fired at 1000 °C | Hexagonal platelet-shaped crystals | -[3] |
Table 3: Surface Morphology of AlF3 Thin Films
| Deposition Method | Key Parameter | Observed Morphology |
| Pulsed DC Magnetron Sputtering | Sputtering Power (15 W, 20 W, 25 W, 30 W) | Varied surface morphology with power |
| Thermal Evaporation | Substrate Temperature (>150 °C) | Homogeneous film with non-columnar structure and reduced surface roughness[4] |
| Thermal Evaporation | Substrate Temperature (250 °C) | Cross-sectional morphology observed[4][5] |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality SEM images. The protocol varies depending on the form of the AlF3 sample.
3.1.1. For AlF3 Powders
-
Mounting:
-
Place a double-sided conductive carbon tape onto an aluminum SEM stub.[6]
-
Gently sprinkle a small amount of the AlF3 powder onto the carbon tape using a spatula.[6]
-
To ensure a monolayer and remove loosely adhered particles, gently tap the side of the stub.[7]
-
Use a gentle stream of dry, compressed air or a blower to remove any remaining loose particles.[6][7]
-
-
Coating (for non-conductive samples):
-
If the AlF3 sample is non-conductive, it may require a thin coating of a conductive material (e.g., gold, platinum, carbon) to prevent charging under the electron beam.
-
Place the mounted sample in a sputter coater.
-
Coat the sample with a thin layer of the chosen conductive material according to the manufacturer's instructions for the sputter coater.
-
3.1.2. For AlF3 Thin Films
-
Mounting:
-
The substrate on which the AlF3 thin film is deposited can be directly mounted onto an SEM stub using conductive carbon tape or silver paint.
-
Ensure good electrical contact between the film surface and the stub.
-
3.1.3. For AlF3 Nanowires/Microwires
-
Mounting:
-
The substrate with the grown nanowires can be mounted similarly to thin films.
-
If the nanowires are in a suspension, a drop of the suspension can be placed on a carbon-taped stub and allowed to dry in a dust-free environment or under an infrared lamp.[6]
-
SEM Imaging
-
Instrument: A field emission scanning electron microscope (FE-SEM), such as a Hitachi S-4800 or Hitachi S3400N, is recommended for high-resolution imaging.[8][9]
-
Loading: Carefully load the prepared sample stub into the SEM chamber.
-
Evacuation: Evacuate the chamber to the required high vacuum level.
-
Imaging Parameters:
-
Accelerating Voltage: Start with an accelerating voltage in the range of 5-20 kV. The optimal voltage will depend on the sample's conductivity and the desired imaging depth. For surface morphology, lower voltages are often preferred. A probe energy of 20 keV has been used in some studies.[1]
-
Working Distance: Adjust the working distance to achieve the desired magnification and depth of field.
-
Detector: Use a secondary electron (SE) detector for topographical imaging. A backscattered electron (BSE) detector can be used to obtain compositional contrast if different phases are present.
-
Magnification: Begin at a low magnification to get an overview of the sample and then increase the magnification to focus on specific areas of interest.
-
-
Image Acquisition: Acquire images at various magnifications to capture both the overall morphology and fine surface details.
-
Energy-Dispersive X-ray Spectroscopy (EDS): If the SEM is equipped with an EDS detector, it can be used for elemental analysis to confirm the composition of the AlF3 and detect any impurities.[1][10]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of AlF3 surface morphology using SEM.
Caption: Workflow for SEM analysis of AlF3 surface morphology.
This application note provides a foundational guide for researchers and scientists interested in utilizing SEM for the characterization of AlF3. The provided protocols and data tables serve as a valuable resource for designing experiments and interpreting results. The inherent variability in AlF3 synthesis and sample characteristics may necessitate optimization of the described protocols.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of AlF3 thin films at 193 nm by thermal evaporation [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. Powder sample preparation for SEM analysis (Different techniques) : Structural Characterization of Materials Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. casereports.bmj.com [casereports.bmj.com]
- 10. Synthesis under Normal Conditions and Morphology and Composition of AlF3 Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Control of AlF₃ Crystal Phase (α, β) During Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in controlling the crystal phase of aluminum fluoride (B91410) (AlF₃) during synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of α-AlF₃ and β-AlF₃, providing potential causes and solutions in a question-and-answer format.
Q1: I am trying to synthesize α-AlF₃ by fluorination of γ-Al₂O₃, but my final product is a mixture of α-AlF₃ and unreacted γ-Al₂O₃. What could be the issue?
A1: Incomplete fluorination is a common problem. The primary cause is often an insufficiently high fluorination temperature. For the complete conversion of γ-Al₂O₃ to α-AlF₃, a fluorination temperature of at least 400°C is recommended.[1] At lower temperatures, such as 350°C, the fluorination may be incomplete, leaving residual γ-Al₂O₃ in your product.[1]
Troubleshooting Steps:
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Verify and Increase Temperature: Ensure your furnace is calibrated and reaching the target temperature of 400°C or slightly above.
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Increase Reaction Time: If increasing the temperature is not feasible, extending the duration of the fluorination step can promote a more complete reaction.
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Ensure Adequate HF Flow: Check that the flow rate of the fluorinating agent (e.g., HF/N₂ mixture) is sufficient and consistent throughout the reaction.[1]
Q2: My synthesized α-AlF₃ has a very low surface area. How can I increase it?
A2: Direct fluorination of γ-Al₂O₃ at high temperatures can lead to sintering and a reduction in surface area.[1] To obtain high surface area α-AlF₃, a hard template method using a carbon precursor like sucrose (B13894) is effective.[1][2] This method helps to maintain a high surface area architecture throughout the synthesis process. Another approach is the calcination of a β-AlF₃·3H₂O precursor.[1]
Q3: I am getting the α-phase instead of the desired β-phase. What synthesis parameters should I adjust?
A3: The β-phase of AlF₃ is a metastable form and is typically synthesized at lower temperatures than the α-phase.[2] If you are obtaining the α-phase, your reaction or calcination temperature is likely too high. The α-phase is the more thermally stable form, and β-AlF₃ will irreversibly convert to α-AlF₃ at elevated temperatures.[1]
Key Considerations for β-AlF₃ Synthesis:
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Lower Temperature Synthesis: Employ synthesis methods that operate at lower temperatures, such as the thermal decomposition of α-AlF₃·3H₂O at a carefully controlled temperature.[3]
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Solvothermal Methods: Microwave-assisted solvothermal synthesis has been shown to produce β-AlF₃ at temperatures as low as 200°C.[2]
Q4: How can I confirm which crystal phase of AlF₃ I have synthesized?
A4: The most common and definitive method for identifying the crystal phase of AlF₃ is X-ray Diffraction (XRD). The diffraction patterns for α-AlF₃ and β-AlF₃ are distinct and can be compared to standard reference patterns. Other characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy and solid-state NMR can also be used to differentiate between the phases.
Data Presentation: Synthesis Parameter Comparison
The following table summarizes the key experimental parameters for the synthesis of α-AlF₃ and β-AlF₃.
| Parameter | α-AlF₃ Synthesis | β-AlF₃ Synthesis |
| Precursor | γ-Al₂O₃[1], β-AlF₃·3H₂O[1] | γ-Al₂O₃ with carbon template[3], α-AlF₃·3H₂O[3][4] |
| Fluorinating Agent | Anhydrous HF/N₂ mixture[1] | Anhydrous HF/N₂ mixture[3] |
| Fluorination Temp. | ≥ 400°C[1] | Not specified for direct synthesis, but lower than α-phase |
| Calcination Temp. | Carbon removal at 425°C[1] | Thermal decomposition of α-AlF₃·3H₂O (temp. not specified)[3] |
| Key Characteristic | Thermally stable phase[1] | Metastable phase, high surface area[1] |
Experimental Protocols
Below are detailed methodologies for the synthesis of high surface area α-AlF₃ and β-AlF₃.
Protocol 1: Synthesis of High Surface Area α-AlF₃ via Carbon Hard Template Method[1][2]
This protocol involves three main steps: preparation of a carbon-alumina composite, fluorination, and removal of the carbon template.
Step 1: Preparation of Carbon@γ-Al₂O₃ (C@γ-Al₂O₃) Composite
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Impregnate γ-Al₂O₃ with a sucrose aqueous solution. For example, mix 10 g of γ-Al₂O₃ with an appropriate volume of sucrose solution.
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Dry the mixture at 120°C.
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Thermally treat the dried mixture under a nitrogen (N₂) flow at 450°C to carbonize the sucrose, forming the C@γ-Al₂O₃ composite.
Step 2: Fluorination
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Place the C@γ-Al₂O₃ composite in a fixed-bed reactor.
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Introduce a mixture of anhydrous hydrogen fluoride (HF) and nitrogen (N₂) with a molar ratio of 4:1.
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Heat the reactor to 400°C and maintain this temperature for 10 hours. This step converts the alumina (B75360) to aluminum fluoride within the carbon matrix (C@α-AlF₃).
Step 3: Carbon Template Removal
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Treat the C@α-AlF₃ with a 5 wt% potassium nitrate (B79036) (KNO₃) solution via incipient-wetness impregnation to aid in carbon combustion.
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Calcine the material at 425°C for 8 hours in an oxygen flow to burn off the carbon template.
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Wash the resulting α-AlF₃ with deionized water to remove any residual potassium ions.
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Dry the final high surface area α-AlF₃ product at 120°C for 5 hours.
Protocol 2: Synthesis of High Surface Area β-AlF₃ via Carbon Hard Template Method[3]
This protocol is similar to the α-AlF₃ synthesis but with variations in the carbon removal step to preserve the metastable β-phase.
Step 1: Preparation of Carbon@γ-Al₂O₃ (C@γ-Al₂O₃) Composite
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Mix 5 g of γ-Al₂O₃ with 4.5 ml of a 25 wt% sucrose aqueous solution via incipient-wetness impregnation for 1 hour.
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Dry the mixture at 120°C.
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Heat the dried mixture in a tube furnace to 450°C under a nitrogen (N₂) flow and hold for 3 hours to create the C@γ-Al₂O₃ composite.
Step 2: Fluorination
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Place the C@γ-Al₂O₃ in a fixed-bed reactor.
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Introduce a gaseous HF/N₂ mixture (1:4 v/v) at a flow rate of 100 ml/min.
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Heat the reactor to 300°C and maintain for 3 hours to obtain the C@AlF₃ intermediate.
Step 3: Carbon Template Removal
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Mix the C@AlF₃ with a 5 wt% KNO₃ aqueous solution and dry at 120°C for 2 hours.
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Thermally treat the mixture in a tube furnace at 425°C for 8 hours in an oxygen flow (60 ml/min) to remove the carbon.
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Wash the obtained solid with deionized water and dry at 120°C for 8 hours to yield high surface area β-AlF₃.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of α-AlF₃ and β-AlF₃.
References
Optimizing calcination temperature to control AlF3 surface area and crystallinity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aluminum fluoride (B91410) (AlF₃). The focus is on optimizing calcination temperature to control the surface area and crystallinity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing calcination temperature on the properties of AlF₃?
A1: Increasing the calcination (or fluorination) temperature generally leads to an increase in the crystallinity and crystallite size of AlF₃, specifically the more stable α-phase.[1] This is often accompanied by a significant decrease in the specific surface area.[1][2] High temperatures provide the energy required for crystal growth and phase transformation, which results in larger, more well-defined crystals but reduces the overall surface area.
Q2: What is a typical temperature range for the calcination of AlF₃ precursors to achieve a high surface area?
A2: To obtain a high surface area, particularly for the catalytically active β-AlF₃, calcination of hydrated AlF₃ precursors is often carried out at temperatures up to 450°C.[2] For the synthesis of high surface area α-AlF₃, a multi-step process involving a carbon template may be used, with fluorination at around 400°C and subsequent removal of the carbon template at approximately 425°C.[1][3]
Q3: How can I confirm the crystallinity and phase of my synthesized AlF₃?
A3: The most common technique for determining the crystallinity and identifying the specific crystalline phases (e.g., α, β, γ) of AlF₃ is X-ray Diffraction (XRD).[1][4] Other spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the structure and bonding within the material.[4]
Q4: Can I synthesize amorphous AlF₃? If so, how?
A4: Yes, amorphous AlF₃ can be synthesized. Thin films of AlF₃ deposited at various substrate temperatures (from room temperature up to 300°C) have been shown to be amorphous.[5] The use of certain precursors, like Al₂(SO₄)₃, can also suppress crystallization during calcination, leading to an amorphous phase.[6]
Q5: What is the significance of different AlF₃ crystalline phases?
A5: Different crystalline phases of AlF₃ (e.g., α, β, γ, δ, ε, η, θ, κ) exhibit different properties.[1] The β-phase is noted for its high surface area and strong Lewis acid sites, making it a desirable catalyst.[1] However, it is metastable and can transform into the more thermodynamically stable α-phase at higher temperatures, which typically has a lower surface area.[1] The choice of phase is therefore critical depending on the intended application.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Surface Area | 1. Calcination temperature is too high, leading to excessive crystal growth and sintering.[1][2] 2. The precursor material has a low intrinsic surface area. | 1. Decrease the final calcination temperature. Conduct a temperature optimization study to find the balance between crystallinity and surface area. 2. Consider using a high surface area precursor like γ-Al₂O₃ or employing a templating method to create porosity.[1][3] |
| Incomplete Conversion to AlF₃ | 1. Fluorination temperature is too low.[1] 2. Insufficient reaction time or inadequate flow of the fluorinating agent (e.g., HF). | 1. Increase the fluorination temperature. For the conversion of γ-Al₂O₃, temperatures of 400°C or higher are often required for complete transformation.[1] 2. Increase the duration of the fluorination step or optimize the flow rate of the fluorinating agent. |
| Undesired Crystalline Phase | 1. The calcination temperature is promoting the formation of a different, more stable phase (e.g., α-AlF₃ instead of β-AlF₃).[1] 2. The precursor material influences the resulting phase. | 1. Carefully control the calcination temperature to remain within the stability range of the desired phase. For β-AlF₃, avoid exceeding temperatures where it transforms to α-AlF₃. 2. Investigate different precursors. For example, aluminum isopropoxide and aluminum diacetate hydroxide (B78521) can lead to β and pyrochlore (B1171951) phases, respectively.[6] |
| Poor Crystallinity | 1. Calcination temperature is too low to induce crystallization. 2. Insufficient calcination time. | 1. Increase the calcination temperature. The crystallinity of α-Al₂O₃, for instance, increases with calcination temperature.[7] 2. Increase the duration of the calcination at the target temperature to allow for crystal growth. |
Experimental Protocols
Protocol 1: Synthesis of High Surface Area α-AlF₃ via Carbon Template Method
This protocol is adapted from a method for preparing high surface area α-AlF₃ from γ-Al₂O₃.[1][3]
1. Preparation of Carbon-Coated Alumina (C@γ-Al₂O₃): a. Dry 10 g of γ-alumina grains at 100°C for 3 hours under vacuum. b. Impregnate the dried γ-Al₂O₃ with 11 mL of a 40 wt% sucrose (B13894) aqueous solution. c. Dry the impregnated sample at 120°C. d. Calcine the dried sample at 500°C for 3 hours in a nitrogen atmosphere. e. Repeat the impregnation, drying, and calcination steps two more times. For the final impregnation, use a 15 wt% sucrose solution.
2. Fluorination to C@α-AlF₃: a. Place the C@γ-Al₂O₃ in a fixed-bed reactor. b. Introduce a mixture of anhydrous HF and N₂ (molar ratio = 4) to the reactor at 400°C for 10 hours.
3. Removal of Carbon Template: a. Impregnate the C@α-AlF₃ with a 5 wt% KNO₃ solution. b. Calcine the sample at 425°C for 8 hours in an oxygen atmosphere to burn off the carbon. c. Wash the resulting α-AlF₃ with deionized water to remove potassium ions. d. Dry the final product at 120°C for 5 hours.
Protocol 2: Characterization of AlF₃
1. X-Ray Diffraction (XRD): a. Prepare a powdered sample of the synthesized AlF₃. b. Mount the sample on an XRD sample holder. c. Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) using a diffractometer with Cu Kα radiation. d. Analyze the resulting pattern to identify the crystalline phases present by comparing with standard diffraction patterns (e.g., from the ICDD database). e. The crystallite size can be estimated using the Scherrer equation based on the peak broadening.
2. Brunauer-Emmett-Teller (BET) Surface Area Analysis: a. Degas a known mass of the AlF₃ sample under vacuum at an elevated temperature (e.g., 200°C) to remove adsorbed moisture and impurities. b. Perform nitrogen physisorption analysis at 77 K (liquid nitrogen temperature). c. Calculate the specific surface area from the nitrogen adsorption isotherm using the BET equation.
Data Presentation
Table 1: Effect of Fluorination Temperature on α-AlF₃ Properties [1]
| Fluorination Temperature (°C) | Surface Area (m²/g) | Average Crystallite Size (nm) | F/Al Ratio (from EDX) |
| 350 | - | 17.7 | 1.92 |
| 380 | - | - | - |
| 400 | - | - | ~3 |
| 450 | - | 27.9 | ~3 |
Note: Specific surface area values were not provided for all temperatures in the source material, but a decline was noted with increasing temperature.
Visualizations
Logical Workflow for Optimizing AlF₃ Synthesis
This diagram illustrates the decision-making process for optimizing the calcination temperature to achieve desired AlF₃ properties.
Caption: Workflow for optimizing AlF₃ synthesis parameters.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of AlF3 thin films at 193 nm by thermal evaporation [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preventing sintering of high surface area aluminum fluoride at high temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high surface area aluminum fluoride (B91410) (AlF₃). The information is designed to help you overcome common challenges encountered during synthesis and application, specifically focusing on preventing sintering at high temperatures.
Frequently Asked Questions (FAQs)
Q1: Why is my high surface area AlF₃ losing its surface area and catalytic activity at high temperatures?
A1: High surface area forms of aluminum fluoride, particularly the metastable β-phase, are susceptible to two main degradation pathways at elevated temperatures: sintering and phase transformation. Sintering involves the agglomeration of smaller particles into larger ones, which inherently reduces the total surface area.[1][2] Simultaneously, the catalytically active β-phase can transform into the more thermodynamically stable but lower surface area α-phase.[3] This loss of surface area and active sites leads to a significant decline in catalytic performance.[3]
Q2: What is the typical temperature range for the β-AlF₃ to α-AlF₃ phase transition?
A2: The transition temperature can vary depending on the specific properties of the material and the surrounding environment. However, it is generally observed to occur at temperatures above 400°C. Some studies have noted this transformation to happen around 450°C.[4] The presence of water vapor can sometimes lower this transition temperature.
Q3: How can I prevent sintering and maintain a high surface area in my AlF₃ material?
A3: Several strategies can be employed to enhance the thermal stability of high surface area AlF₃:
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Synthesis Method Optimization: Choosing an appropriate synthesis route is critical. Methods like the carbon template method and certain sol-gel techniques are specifically designed to create more thermally robust structures.[4][5]
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Carbon Templating: This method involves creating a carbon scaffold that provides structural support to the AlF₃ particles, preventing their aggregation at high temperatures.[4]
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Sol-Gel Synthesis with Controlled Post-Treatment: Sol-gel methods can produce amorphous AlF₃ with a high surface area. The key is to carefully control the post-fluorination and calcination steps to remove organic residues without inducing significant crystallization and sintering.[5][6]
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Use of Dopants: While less explored specifically for AlF₃ compared to other ceramics, the introduction of dopants can, in principle, inhibit grain growth and enhance thermal stability.
Troubleshooting Guides
Issue 1: Significant Loss of Surface Area After High-Temperature Application
| Symptom | Possible Cause | Troubleshooting Steps |
| Drastic decrease in BET surface area after a high-temperature reaction. | Sintering: Particles have agglomerated due to excessive heat. | 1. Re-evaluate Synthesis Method: If not already used, consider the carbon template method for improved thermal stability. 2. Optimize Operating Temperature: Determine the minimum temperature required for your reaction to proceed efficiently. 3. Characterize Post-Reaction Material: Use XRD to check for phase changes (β to α). If a phase change is confirmed, a more thermally stable synthesis method is necessary. |
| Loss of catalytic activity in conjunction with surface area reduction. | Phase Transformation: The active β-phase has converted to the less active α-phase. | 1. Confirm Phase with XRD: Analyze the material before and after the reaction to identify any phase changes. 2. Employ a Stabilization Strategy: Utilize the carbon template synthesis or an optimized sol-gel method known to produce a more stable amorphous or α-phase with high surface area.[3][5] |
| Gradual decline in performance over several high-temperature cycles. | Progressive Sintering and/or Phase Transformation: The material is slowly degrading with each thermal cycle. | 1. Consider a More Robust Material: Synthesize AlF₃ using the carbon template method, which is known to impart better thermal stability.[3] 2. Investigate Dopants: Research the potential of incorporating stabilizing dopants into your AlF₃ structure. |
Issue 2: Problems During Carbon Template Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low surface area of the final α-AlF₃ product. | Incomplete Fluorination: Residual γ-Al₂O₃ remains in the sample. | 1. Verify Fluorination Temperature: Ensure the fluorination temperature is at least 400°C for complete conversion to α-AlF₃.[3] 2. Check F/Al Ratio: Use EDX analysis to confirm the F/Al ratio is close to 3:1. A lower ratio indicates incomplete fluorination.[3] |
| High Fluorination Temperature: While ensuring complete fluorination, excessively high temperatures can lead to crystallite growth and reduced surface area. | 1. Optimize Fluorination Temperature: Conduct a temperature screening study (e.g., 350°C to 450°C) and measure the resulting surface area to find the optimal balance between complete fluorination and minimal sintering.[3] | |
| High Carbon Removal Temperature: Burning off the carbon template at too high a temperature can cause sintering of the AlF₃. | 1. Use a Combustion Promoter: Add a 5 wt% KNO₃ solution via incipient-wetness impregnation to the carbon-template material before calcination. This can lower the carbon combustion temperature to around 425°C from 500°C.[3] | |
| Residual carbon detected in the final product (e.g., by Raman spectroscopy). | Incomplete Carbon Removal: The calcination temperature was too low or the duration was too short. | 1. Confirm Carbon Removal: Use Raman spectroscopy to check for the characteristic carbon bands around 1360 and 1600 cm⁻¹. Their absence indicates complete removal.[3] 2. Optimize Calcination: If carbon remains, increase the calcination temperature slightly or extend the duration, while monitoring the impact on surface area. The use of KNO₃ can aid in more efficient carbon removal at a lower temperature.[3] |
Issue 3: Challenges in Sol-Gel Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of large agglomerates instead of a fine powder. | Inadequate Control of Hydrolysis and Condensation: Rapid, uncontrolled reactions can lead to large particle formation. | 1. Control Reaction Conditions: Vigorously stir the solution during the addition of precursors. 2. Use a Capping Agent: Consider the use of a capping agent, such as ethylene (B1197577) glycol, to stabilize the forming nanoparticles and prevent agglomeration.[5][7] 3. Ultrasonication: Apply ultrasonic treatment at various stages of the synthesis to break up agglomerates.[7] |
| Low surface area and poor Lewis acidity of the final product. | Incomplete Removal of Organic Residues: Residual alkoxide or solvent groups from the precursor remain in the material. | 1. Implement a Post-Fluorination Step: After drying the gel, perform a post-fluorination treatment by heating in a stream of a mild fluorinating agent (e.g., a HCFC or CFC) or HF. This is crucial for removing organic residues and achieving high Lewis acidity.[8][9] |
| Inappropriate Post-Treatment Temperature: Calcination at too high a temperature can cause crystallization and loss of surface area. | 1. Optimize Post-Treatment Conditions: Carefully control the temperature and atmosphere during the removal of organic residues to balance complete removal with the preservation of the amorphous, high-surface-area structure.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the synthesis of high surface area AlF₃.
Table 1: Effect of Fluorination Temperature on the Properties of α-AlF₃ Synthesized via the Carbon Template Method [3]
| Fluorination Temperature (°C) | Surface Area (m²/g) | Average Crystallite Size (nm) | F/Al Molar Ratio |
| 350 | 103 | 17.7 | 1.97:1 |
| 375 | 87 | 21.3 | 2.34:1 |
| 400 | 66 | 24.8 | 3.08:1 |
| 450 | 60 | 27.9 | 3.03:1 |
Table 2: Comparison of Surface Area for α-AlF₃ Prepared by Different Methods
| Synthesis Method | Precursor | Final Surface Area (m²/g) | Reference |
| Carbon Template Method | γ-Al₂O₃ | 66 | [3] |
| Direct Fluorination | γ-Al₂O₃ | 17 | [3] |
| Calcination of Precursor | β-AlF₃·3H₂O | 123 | [3] |
| Sol-Gel (Ethylene Glycol-mediated) | Aluminum salt | High, but specific value depends on post-treatment | [5][6] |
Experimental Protocols & Workflows
Experimental Protocol: Carbon Template Synthesis of High Surface Area α-AlF₃
This protocol is based on the method described by Jia et al.[3]
Step 1: Preparation of the Carbon-Coated Alumina (C@γ-Al₂O₃)
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Prepare a sucrose (B13894) solution of the desired concentration.
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Impregnate high surface area γ-Al₂O₃ with the sucrose solution.
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Dry the impregnated material.
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Thermally treat the dried mixture under a nitrogen flow at 450°C to carbonize the sucrose, forming C@γ-Al₂O₃.
Step 2: Fluorination (C@γ-Al₂O₃ to C@α-AlF₃)
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Place the C@γ-Al₂O₃ in a fixed-bed reactor.
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Introduce a mixture of anhydrous HF and N₂ (e.g., a molar ratio of 4:1) to the reactor.
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Heat the reactor to the desired fluorination temperature (e.g., 400°C) and maintain for a set duration (e.g., 10 hours). This converts the C@γ-Al₂O₃ to C@α-AlF₃.
Step 3: Carbon Template Removal
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Impregnate the C@α-AlF₃ with a 5 wt% KNO₃ solution using the incipient-wetness technique.
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Calcine the KNO₃-impregnated material in an oxygen atmosphere at 425°C for 8 hours to burn off the carbon template.
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Wash the resulting α-AlF₃ with deionized water to remove any residual potassium salts.
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Dry the final high surface area α-AlF₃ product at 120°C.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. The ethylene glycol-mediated sol–gel synthesis of nano AlF3: structural and acidic properties after different post treatments - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www3.aps.anl.gov [www3.aps.anl.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yield in the thermal decomposition synthesis of AlF3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal decomposition synthesis of Aluminum Fluoride (AlF₃).
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of AlF₃ from the thermal decomposition of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆)?
Under optimal conditions, the thermal decomposition of (NH₄)₃AlF₆ can produce a high yield of pure, anhydrous AlF₃. The theoretical yield is approximately 43% by mass. However, actual yields may be lower due to incomplete decomposition, side reactions, or the presence of impurities.
Q2: My AlF₃ yield is significantly lower than expected. What are the common causes?
Low yield in AlF₃ synthesis is a common issue that can be attributed to several factors:
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Incomplete Decomposition: The thermal decomposition of (NH₄)₃AlF₆ is a multi-step process with stable intermediates. If the temperature is too low or the heating time is insufficient, the reaction may not go to completion, leaving intermediate compounds in the final product.
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Presence of Moisture: Water in the reaction environment or in the starting material can lead to the hydrolysis of AlF₃, forming aluminum oxide (Al₂O₃) as a byproduct and reducing the yield of the desired product.[1]
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Sub-optimal Heating Rate: A very high heating rate can lead to the system deviating from its equilibrium state, which may affect the completeness of the decomposition reactions.[1] A slower heating rate is generally recommended to ensure uniform heat transfer.[1]
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Impurities in the Starting Material: The purity of the initial (NH₄)₃AlF₆ is crucial. Impurities can interfere with the decomposition process or introduce contaminants into the final product.
Q3: What are the intermediate products formed during the decomposition of (NH₄)₃AlF₆?
The thermal decomposition of (NH₄)₃AlF₆ proceeds through a three-step reaction, forming two main intermediate solid products before yielding the final AlF₃[1][2][3]:
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(NH₄)₃AlF₆ → NH₄AlF₄ + 2NH₃ + 2HF
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NH₄AlF₄ → AlF₃·(NH₄F)₀.₆₉ + 0.31NH₃ + 0.31HF (approximate stoichiometry)
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AlF₃·(NH₄F)₀.₆₉ → AlF₃ + 0.69NH₃ + 0.69HF
Q4: How can I confirm that the decomposition is complete?
The completion of the reaction can be verified through several analytical techniques:
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Thermogravimetric Analysis (TGA): A TGA curve will show distinct mass loss steps corresponding to the different stages of decomposition. The absence of further mass loss at the final temperature indicates the completion of the reaction.
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X-ray Diffraction (XRD): XRD analysis of the final product should show peaks corresponding to the crystalline structure of AlF₃, without the presence of peaks from the intermediate compounds or starting material.
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Mass Loss Calculation: The experimental mass loss should be compared to the theoretical mass loss for the complete conversion of (NH₄)₃AlF₆ to AlF₃. For instance, heating 40 g of (NH₄)₃AlF₆ should result in a final solid sample of approximately 16.70 g, corresponding to a mass loss of 58.25%.[1]
Q5: What is the recommended temperature and time for the synthesis?
To obtain high-purity anhydrous AlF₃, it is recommended to heat the (NH₄)₃AlF₆ starting material at 400 °C for a duration of 3 hours .[1][2][3] This ensures that all intermediate products are fully decomposed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and provides corrective actions.
| Issue | Potential Cause | Recommended Action |
| Low Yield of AlF₃ | Incomplete decomposition of intermediates. The decomposition of (NH₄)₃AlF₆ occurs in three stages with reaction temperatures around 194.9 °C, 222.5 °C, and 258.4 °C.[1][2][3] | Increase the final calcination temperature to 400 °C and maintain for at least 3 hours to ensure complete conversion to AlF₃.[1][2][3] |
| Hydrolysis of AlF₃ due to moisture. The presence of water can lead to the formation of aluminum oxide (Al₂O₃).[1] | Ensure the starting material, (NH₄)₃AlF₆, is completely dry. Conduct the experiment in a dry, inert atmosphere (e.g., under a flow of dry nitrogen or argon). | |
| Heating rate is too high. A rapid increase in temperature may not allow sufficient time for the decomposition reactions to reach completion.[1] | Employ a slower heating rate to allow the system to remain closer to thermal equilibrium. | |
| White powder residue is not pure AlF₃ | Presence of intermediate compounds. XRD analysis reveals peaks other than those of AlF₃. | Re-process the product at the recommended temperature of 400 °C for an extended period to ensure the complete decomposition of any remaining intermediates like NH₄AlF₄. |
| Contamination with aluminum oxide. This is likely due to hydrolysis. | Review the experimental setup to eliminate sources of moisture. Consider using a tube furnace with a controlled atmosphere. | |
| Inconsistent results between batches | Variability in starting material. The purity and hydration level of (NH₄)₃AlF₆ may differ between batches. | Characterize each new batch of starting material for purity and water content before use. If necessary, purify the (NH₄)₃AlF₆ by recrystallization. |
| Inconsistent heating profile. Variations in the furnace's heating rate and temperature stability can affect the outcome. | Calibrate the furnace regularly and use a programmable controller to ensure a consistent and reproducible heating profile for each synthesis. |
Experimental Protocol: Thermal Decomposition of (NH₄)₃AlF₆
This protocol outlines the key steps for the synthesis of anhydrous AlF₃.
Materials:
-
Ammonium hexafluoroaluminate ((NH₄)₃AlF₆), high purity
-
Tube furnace with temperature controller
-
Ceramic or platinum crucible
-
Inert gas supply (e.g., dry nitrogen or argon)
Procedure:
-
Preparation: Place a known quantity of (NH₄)₃AlF₆ into a clean, dry crucible.
-
Furnace Setup: Place the crucible in the center of the tube furnace.
-
Inert Atmosphere: Purge the furnace tube with a dry, inert gas for at least 30 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the heating and cooling process.
-
Heating Program:
-
Cooling: After the hold time, turn off the furnace and allow it to cool down to room temperature under the inert gas flow.
-
Product Recovery: Once cooled, carefully remove the crucible from the furnace. The resulting white powder is anhydrous AlF₃.
-
Characterization: Analyze the final product using techniques such as XRD and TGA to confirm its purity and yield.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in AlF₃ synthesis.
Caption: Troubleshooting workflow for low AlF₃ yield.
References
Technical Support Center: Enhancing the Stability of Al¹⁸F-NOTA Complexes for In Vivo Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Al¹⁸F-NOTA complexes for in vivo imaging.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters influencing the radiochemical yield (RCY) and stability of Al¹⁸F-NOTA complexes?
A1: The key parameters that significantly impact the RCY and stability of Al¹⁸F-NOTA complexes include reaction temperature, pH, the molar ratio of precursors, and the choice of solvent. Heating is often required to overcome the kinetic barriers of chelating Al¹⁸F with the cyclic NOTA chelator, with temperatures between 100-120°C being common.[1] The optimal pH for the labeling reaction is typically in the range of 4.0-5.0.[2] The molar ratio of the NOTA-conjugated precursor to aluminum chloride (AlCl₃) also needs to be optimized to avoid excess chelator which can reduce the RCY.[1] Furthermore, the addition of organic solvents like ethanol (B145695) or acetonitrile (B52724) can enhance labeling efficiency.[3]
Q2: My Al¹⁸F-NOTA-conjugated peptide is heat-sensitive. How can I perform the radiolabeling without compromising its integrity?
A2: For heat-sensitive biomolecules, prolonged exposure to high temperatures (100-120°C) required for traditional Al¹⁸F-NOTA labeling can be detrimental.[4][5] A viable strategy is to use a shorter reaction time, between 5 and 10 minutes at 100°C, which can still achieve high RCY.[1] Alternatively, using a modified chelator like RESCA1 allows for efficient Al¹⁸F labeling at room temperature (22°C), providing a comparable radiochemical yield to NOTA without the need for heating.[4][6]
Q3: I am observing low radiochemical purity (RCP) after labeling. What are the potential causes and solutions?
A3: Low RCP can be due to several factors:
-
Incomplete reaction: Ensure optimal temperature, pH, and reaction time are used.
-
Presence of free [¹⁸F]Fluoride: This can lead to bone uptake in vivo. Purification using methods like HPLC or solid-phase extraction (SPE) cartridges (e.g., C18) is crucial to remove any unbound [¹⁸F]Fluoride.[7]
-
Formation of stereoisomers: For some NOTA-conjugates, two stereoisomers of the Al¹⁸F-NOTA complex may form, which can sometimes be separated by HPLC.[2]
-
Radiolysis: Especially with high starting activities, the addition of radical scavengers like ascorbic acid can help prevent the degradation of the radiolabeled product.[2]
Q4: How can I assess the in vitro and in vivo stability of my Al¹⁸F-NOTA complex?
A4:
-
In vitro stability: The radiolabeled complex can be incubated in various solutions such as saline, phosphate-buffered saline (PBS), and human serum at 37°C for different time points (e.g., 1, 2, 3 hours).[7] The RCP is then determined at each time point using radio-HPLC or radio-TLC to assess for any degradation or release of ¹⁸F.[7] An RCP remaining above 90% generally indicates good in vitro stability.[7]
-
In vivo stability: This is typically evaluated through biodistribution studies in animal models. A key indicator of instability is the uptake of radioactivity in the bones, which suggests defluorination of the complex.[3][8] Low bone uptake signifies high in vivo stability.[3][8]
Troubleshooting Guides
Issue 1: Low Radiochemical Yield (RCY)
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | Optimize the reaction temperature. For standard NOTA chelators, heating to 100-120°C is often necessary.[1] For heat-sensitive molecules, consider shorter heating times or alternative chelators like RESCA1 that work at room temperature.[4][6] |
| Incorrect pH | Ensure the pH of the reaction mixture is within the optimal range of 4.0-5.0.[2] Use an appropriate buffer, such as sodium acetate (B1210297), to maintain the correct pH. |
| Inappropriate Precursor Concentration | Optimize the molar ratio of the NOTA-conjugated precursor to AlCl₃. Excess chelator can sometimes reduce the RCY.[1] |
| Solvent Effects | The addition of an organic co-solvent like ethanol or acetonitrile (up to 80% v/v) can significantly improve the RCY.[3] |
| Metal Ion Contamination | Use metal-free reagents and reaction vessels to prevent competition for the NOTA chelator by other metal ions. |
Issue 2: High Bone Uptake in Vivo Imaging
| Potential Cause | Recommended Solution |
| Defluorination of the Complex | This indicates poor in vivo stability. Re-evaluate the chelator design. While NOTA generally forms stable complexes, derivatives can exhibit different stability profiles.[9] |
| Presence of Free [¹⁸F]Fluoride | Improve the purification method to ensure complete removal of unbound [¹⁸F]Fluoride before injection. HPLC is the gold standard, but SPE cartridges can also be effective.[7] |
| Instability of the Linker | The chemical linker connecting the NOTA chelator to the targeting biomolecule may be unstable in vivo. Consider using a more stable linker chemistry. |
Quantitative Data Summary
Table 1: Radiolabeling Conditions and Performance of Various Al¹⁸F-NOTA Complexes
| Complex | Precursor | Temp (°C) | Time (min) | pH | RCY (%) | RCP (%) | Reference |
| [¹⁸F]AlF-NOTA-Pamidronic Acid | NOTA-Pamidronic Acid | 100 | 15 | - | 95.5 | >95 | [1] |
| [¹⁸F]AlF-NOTA-AE105 | NOTA-AE105 | 90 | 12 | 4.5-5.0 | Comparable to RESCA1 | >95 | [4] |
| [¹⁸F]AlF-NOTA-FAP-2286 | NOTA-FAP-2286 | 50 | - | 4.8 | 52.1 | >90 (after 3h in vitro) | [7] |
| [¹⁸F]AlF-NOTA-PBB | NOTA-PBB | - | <35 | - | 58.7 | 98.4 | [10] |
| Folate-NOTA-Al¹⁸F | Folate-NOTA | 100 | 15 | - | 18.6 | 98.3 | [11] |
| [¹⁸F]AlF-NOTA-FAPI-04 | NOTA-FAPI-04 | - | ~25 | 4.0 | 26.4 | >99 | [2] |
| [¹⁸F]AlF-NOTA-Octreotide | NOTA-Octreotide | 100 | 15 | 4.0 | 97 | >95 | [3] |
Table 2: In Vivo Stability and Tumor Uptake of Selected Al¹⁸F-NOTA Complexes
| Complex | Animal Model | Tumor Uptake (%ID/g) | Time Point (p.i.) | Key Stability Finding | Reference |
| [¹⁸F]MICA-205 (NOTA-TCO) | LS174T tumor-bearing mice | 0.67 ± 0.16 | 1 h | Low bone uptake indicating lack of defluorination. | [8] |
| [¹⁸F]AlF-NOTA-NOC | Tumor-bearing mice | 37.3 ± 10.5 | 1 h | High tumor-to-liver ratio, suggesting good stability. | [12] |
| [¹⁸F]AlF-NOTA-iPD-L1 | 4T1 tumor-bearing mice | 6.4 ± 0.9 | 1 h | High in vivo stability observed. | [13] |
| Al¹⁸F-NOTA-PEG₂Nle-CycMSHhex | B16/F10 melanoma-bearing mice | 17.44 ± 0.76 | 1 h | Low uptake in normal organs except bone. | [14] |
Experimental Protocols
Protocol 1: General One-Pot Al¹⁸F-Labeling of a NOTA-Conjugated Peptide
-
Preparation of [¹⁸F]Fluoride: Elute cyclotron-produced [¹⁸F]Fluoride from an anion exchange cartridge (e.g., QMA) with a suitable eluent (e.g., saline or buffer).
-
Formation of Al¹⁸F Complex: In a reaction vial, add an aqueous solution of AlCl₃ (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4) to the [¹⁸F]Fluoride solution. Allow to react for 2-5 minutes at room temperature.[5]
-
Radiolabeling Reaction: To the Al¹⁸F mixture, add the NOTA-conjugated peptide dissolved in a reaction buffer (e.g., 0.1 M sodium acetate, pH 4-5), potentially containing an organic co-solvent like ethanol or acetonitrile.
-
Heating: Heat the reaction mixture at 100°C for 10-15 minutes.[3][11] For heat-sensitive peptides, reduce the heating time to 5-10 minutes or use a lower temperature if validated.[1]
-
Purification: After cooling, purify the reaction mixture to remove unlabeled peptide and free Al¹⁸F. This is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or a C18 Sep-Pak cartridge.[3]
-
Quality Control: Analyze the final product for radiochemical purity using radio-HPLC or radio-TLC.
Visualizations
Caption: Workflow for Al¹⁸F-labeling of NOTA-conjugated peptides.
Caption: Troubleshooting logic for Al¹⁸F-NOTA complex instability.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient [frontiersin.org]
- 3. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization and Evaluation of Al18F Labeling Using a NOTA—or RESCA1-Conjugated AE105 Peptide Antagonist of uPAR [frontiersin.org]
- 5. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Evaluation of Al18F Labeling Using a NOTA—or RESCA1-Conjugated AE105 Peptide Antagonist of uPAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of Al18F-NOTA-FAP-2286 as an FAP-Targeted PET Tracer and the Translational Application in the Diagnosis of Acquired Drug Resistance in Progressive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of [18F]AlF-NOTA-PBB for PET Imaging of Cyclin-dependent Kinase 4/6 in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Preclinical Evaluation of Folate-NOTA-Al18F for PET Imaging of Folate Receptor-Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of [18F]AlF-NOTA-iPD-L1 as a Potential Theranostic Pair for [177Lu]Lu-DOTA-iPD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Al18F-NOTA-Conjugated Lactam-Cyclized Alpha-Melanocyte-Stimulating Hormone Peptides with Enhanced Melanoma Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxygen Impurities in AlF₃ Films Deposited by ALD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of aluminum fluoride (B91410) (AlF₃) thin films using Atomic Layer Deposition (ALD). The focus is on minimizing oxygen impurities, a critical factor for achieving high-quality films for applications such as UV optics and protective coatings.
Troubleshooting Guide
This guide addresses common issues encountered during AlF₃ ALD that can lead to oxygen contamination.
| Issue | Potential Cause | Recommended Action |
| High Oxygen Content (> 5 at%) in AlF₃ Film | 1. Residual Water/Oxygen in the ALD Chamber: Incomplete pump-down or leaks in the system. | 1. - Perform a thorough leak check of the ALD reactor and gas lines. - Ensure the base pressure is sufficiently low (<10⁻⁶ Torr) before deposition. - Perform a bake-out of the chamber to desorb adsorbed water. |
| 2. Impure Precursors: Contamination in the aluminum (e.g., Trimethylaluminum - TMA) or fluorine (e.g., HF-pyridine, SF₆) precursors. | 2. - Use high-purity grade precursors. - If using a bubbler for liquid precursors, ensure the bubbler has not been compromised by atmospheric exposure. | |
| 3. Insufficient Purge Times: Incomplete removal of precursor and reaction byproducts between pulses. | 3. - Increase the purge time after each precursor pulse. A typical purge time is 240 seconds.[1] - Monitor the chamber pressure during the purge step to ensure it returns to the base pressure. | |
| 4. Plasma-Induced Etching of Chamber Liners (PEALD): In Plasma-Enhanced ALD (PEALD), the plasma can etch dielectric components (e.g., quartz liners) of the chamber, releasing oxygen.[2] | 4. - If possible, use an ALD system with a plasma source that does not have a dielectric liner, such as a hollow cathode plasma source.[2] - If using a system with a liner, consider replacing it if it shows signs of etching. | |
| Oxygen Contamination at the Film-Substrate Interface | 1. Native Oxide on the Substrate: Many substrates, like silicon, have a native oxide layer. | 1. - Perform an in-situ pre-treatment to remove the native oxide before deposition. For silicon, an HF dip followed by a DI water rinse immediately before loading into the reactor is a common ex-situ clean. - Consider depositing a protective layer, such as Al₂O₃, before the AlF₃ deposition to create a consistent starting surface.[3] |
| 2. Reaction with the Substrate: The fluorine precursor may react with an oxide substrate, leading to the formation of an oxyfluoride interface. | 2. - Modulate the initial cycles of the ALD process to be less aggressive. - As mentioned above, a suitable protective layer can prevent direct interaction between the fluorine precursor and the substrate. | |
| Inconsistent Oxygen Impurity Levels Between Runs | 1. Chamber Memory Effects: The chamber walls can adsorb and release species from previous depositions, leading to run-to-run variations. | 1. - Implement a consistent chamber conditioning or "seasoning" process before depositing on your actual substrate.[4] This often involves depositing a thin layer of the same material to coat the chamber walls. |
| 2. Post-Deposition Atmospheric Exposure: Exposure of the film to ambient air after deposition can lead to oxygen and water absorption, especially at grain boundaries.[2] | 2. - Minimize the time the film is exposed to air between deposition and characterization or encapsulation. - If possible, transfer the sample to an inert environment (e.g., a glovebox) for post-processing or analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the typical oxygen impurity levels that can be achieved in ALD-deposited AlF₃ films?
A1: With optimized processes, it is possible to achieve oxygen impurity levels of approximately 2 atomic %.[1][5][6]
Q2: What are the primary sources of oxygen contamination in AlF₃ ALD?
A2: The primary sources of oxygen contamination include:
-
Residual water vapor and oxygen in the ALD reactor.
-
Impurities in the precursor gases.
-
For PEALD, etching of the dielectric liners of the plasma source can be a significant contributor.[2]
-
The native oxide on the substrate surface.
-
Exposure of the film to the ambient atmosphere after deposition.[2]
Q3: How does the choice of fluorine precursor affect oxygen impurities?
A3: Both thermal processes using hydrogen fluoride (HF), often from an HF-pyridine source, and plasma-enhanced processes using sulfur hexafluoride (SF₆) have been shown to produce AlF₃ films with low oxygen content (~2 at%).[1][5] In PEALD with SF₆, a key consideration is to avoid plasma-induced etching of quartz or alumina (B75360) chamber parts, which can introduce oxygen.[2]
Q4: What is the effect of deposition temperature on oxygen incorporation?
A4: The deposition temperature is a critical parameter. For the TMA/HF process, the ALD window is typically between 75°C and 250°C.[1] Higher temperatures can lead to a decrease in the growth rate and even etching of the film, which may affect impurity incorporation.[1] For the TMA/SF₆ plasma process, the growth per cycle also decreases with increasing temperature.[5][7] It is important to operate within the optimal temperature window for the specific precursor chemistry to ensure self-limiting growth and minimize impurities.
Q5: How can I accurately measure the oxygen content in my AlF₃ films?
A5: The most common and reliable techniques for quantifying oxygen impurities in thin films are X-ray Photoelectron Spectroscopy (XPS) and Rutherford Backscattering Spectrometry (RBS).[1][5][6][8] XPS can provide information about the chemical state of the elements, while RBS is excellent for determining elemental composition and film stoichiometry.
Experimental Protocols
Protocol 1: ALD of AlF₃ using TMA and HF-Pyridine
This protocol is based on the work by Lee et al. and is a common thermal ALD process for AlF₃.
-
Substrate Preparation:
-
Start with a substrate, for example, a silicon wafer with a pre-deposited Al₂O₃ layer. The Al₂O₃ layer provides a consistent starting surface.
-
The Al₂O₃ layer can be deposited in the same ALD reactor using TMA and H₂O for approximately 100 cycles.[1]
-
-
Deposition Parameters:
-
Precursors:
-
Deposition Temperature: 100 °C - 150 °C. The maximum growth rate is observed at 100 °C.[1]
-
Pulse Sequence:
-
TMA pulse: 1.0 s
-
N₂ Purge: 240 s
-
HF-pyridine pulse: 1.0 s
-
N₂ Purge: 240 s
-
-
Repeat this cycle for the desired film thickness.
-
-
Characterization:
-
Composition and Impurities: Use X-ray Photoelectron Spectroscopy (XPS) and Rutherford Backscattering Spectrometry (RBS) to determine the Al, F, and O atomic concentrations.
-
Thickness and Growth Rate: Use in-situ Quartz Crystal Microbalance (QCM) or ex-situ X-ray Reflectivity (XRR) and Spectroscopic Ellipsometry (SE).[1]
-
Protocol 2: PEALD of AlF₃ using TMA and SF₆ Plasma
This protocol describes a plasma-enhanced ALD process for AlF₃.
-
Substrate Preparation:
-
Deposition Parameters:
-
Precursors:
-
Aluminum Precursor: Trimethylaluminum (TMA).
-
Fluorine Precursor: SF₆ plasma.
-
-
Deposition Temperature: 50 °C - 300 °C. The growth per cycle decreases with increasing temperature.[5]
-
Pulse Sequence (example at 200°C):
-
TMA pulse: 0.04 s
-
Ar Purge: 10 s
-
SF₆ plasma pulse: 5 s (e.g., 300 W RF power)
-
Ar Purge: 10 s
-
-
Repeat for the desired number of cycles.
-
-
Characterization:
-
Composition and Impurities: Analyze with XPS and RBS.
-
Thickness and Growth Rate: Measure with Spectroscopic Ellipsometry.
-
Quantitative Data Summary
Table 1: Process Parameters and Resulting Oxygen Impurity Levels
| Precursors | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Oxygen Impurity (at%) | Reference |
| TMA, HF-pyridine | 100 | 1.43 | ~2 | [1] |
| TMA, HF-pyridine | 150 | 1.1 | ~2 | [1] |
| TMA, SF₆ plasma | 50 | 1.50 | High-purity reported | [5][7] |
| TMA, SF₆ plasma | 200 | ~0.85 | High-purity reported | [10] |
| TMA, SF₆ plasma | 300 | 0.55 | High-purity reported | [5][7] |
Visualizations
References
- 1. colorado.edu [colorado.edu]
- 2. meaglow.com [meaglow.com]
- 3. Reaction Mechanisms during Atomic Layer Deposition of AlF3 Using Al(CH3)3 and SF6 Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. colorado.edu [colorado.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Optimization of Substrate Temperature for Low Optical Loss AlF₃ Thin Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing substrate temperature to achieve low optical loss in Aluminum Fluoride (B91410) (AlF₃) thin films.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing substrate temperature in AlF₃ thin film deposition?
A1: The primary goal is to minimize optical loss, which is crucial for applications in deep-ultraviolet (DUV) optical systems, such as 193 nm laser systems.[1][2] Optimizing substrate temperature helps in achieving a stable film structure with high transmittance and a low extinction coefficient.
Q2: How does substrate temperature generally affect the optical properties of AlF₃ thin films?
A2: The effect of substrate temperature on optical properties can be complex and depends on the deposition method. For thermal evaporation, the extinction coefficient, a measure of optical loss, tends to increase with higher substrate temperatures.[1] In contrast, for pulsed DC magnetron sputtering, films deposited at room temperature have shown better optical properties than those produced at elevated temperatures.[3][4] For Atomic Layer Deposition (ALD), low-temperature processes (100-200 °C) have been successful in producing low-loss films.
Q3: What are the common deposition techniques used for fabricating AlF₃ thin films?
A3: Common techniques include thermal evaporation (often using a resistive heating boat), magnetron sputtering (DC or pulsed DC), and atomic layer deposition (ALD).[1][3][5][6] Each method has its own set of optimal parameters for achieving low optical loss.
Q4: Can post-deposition annealing improve the optical properties of AlF₃ films?
A4: The impact of annealing depends on the initial deposition conditions. In some studies, annealing did not significantly change the optical properties.[5] However, it has been shown to increase the laser-induced damage threshold (LIDT) and stress in the films.[5]
Q5: What role does the deposition rate play in conjunction with substrate temperature?
A5: The deposition rate is another critical parameter that interacts with substrate temperature. For thermally evaporated films, a high substrate temperature combined with a high deposition rate can lead to stable structures but with potentially large optical loss.[1][2] Conversely, a low deposition rate at a high substrate temperature has been shown to result in lower optical loss.[5][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the deposition of AlF₃ thin films.
Issue 1: High Optical Loss (High Extinction Coefficient)
-
Symptoms:
-
Low transmittance spectra of the deposited film.
-
High extinction coefficient (k) values calculated from optical measurements.
-
-
Possible Causes & Solutions:
-
Contamination: Carbon contamination from the decomposition of precursor gases (e.g., CF₄ in magnetron sputtering) can increase optical absorption.[1]
-
Incomplete Fluorination: At high sputtering powers, an excess of aluminum particles may not be fully fluorinated, leading to increased absorption.[1]
-
Solution: Reduce the sputtering power to ensure a more complete reaction between aluminum and fluorine species.[3]
-
-
Substrate Temperature: For thermal evaporation, a very high substrate temperature can lead to increased optical loss.[1] For magnetron sputtering, elevated substrate temperatures can cause decomposition of CF₄, leading to film contamination and higher optical loss.[3]
-
Issue 2: Poor Film Adhesion
-
Symptoms:
-
Film delamination or peeling from the substrate.
-
Film easily scratched or removed during handling.
-
-
Possible Causes & Solutions:
-
Substrate Contamination: Organic residues or native oxide layers on the substrate can prevent strong bonding.
-
Solution: Thoroughly clean the substrate before deposition. A common procedure involves ultrasonic cleaning in solvents like acetone (B3395972) and isopropanol, followed by an oxygen plasma clean or UV photocleaning to remove organic contaminants.[3][8]
-
-
Low Particle Energy: In some deposition methods like thermal evaporation, the low energy of depositing particles can result in poor adhesion.
-
Solution: Consider using a deposition technique that imparts higher energy to the depositing species, such as sputtering or ion-assisted deposition. Alternatively, an adhesion-promoting interlayer (e.g., a thin layer of Ti or Cr) can be deposited before the AlF₃ film.[8]
-
-
Substrate Type: The chemical and physical nature of the substrate significantly affects adhesion.
-
Solution: If possible, select a substrate known to have good adhesion with fluoride films. Otherwise, surface modification of the substrate (e.g., plasma treatment) or the use of an adhesion layer is recommended.[8]
-
-
Issue 3: High Surface Roughness
-
Symptoms:
-
Visible haziness or light scattering from the film surface.
-
High root-mean-square (rms) roughness values from Atomic Force Microscopy (AFM).
-
-
Possible Causes & Solutions:
-
Deposition Parameters: The energy of the depositing particles and the substrate temperature can influence surface morphology.
-
Solution: Optimize deposition parameters. For example, in sputtering, lower sputtering power can lead to smoother films.[1] The substrate temperature can also affect the nucleation and growth of the film, thereby influencing roughness.
-
-
Film Thickness: Surface roughness can increase with film thickness.[9]
-
Solution: Deposit the minimum thickness required for the application.
-
-
Substrate Roughness: The roughness of the underlying substrate can be replicated or amplified in the deposited film.
-
Solution: Use substrates with a low surface roughness.
-
-
Data Presentation
Table 1: Effect of Substrate Temperature and Deposition Method on the Optical Properties of AlF₃ Thin Films
| Deposition Method | Substrate Temperature (°C) | Deposition Rate | Extinction Coefficient (k) at ~193 nm | Reference |
| Thermal Evaporation | Room Temperature | 0.3 nm/s | ~1.5 x 10⁻⁴ | [1] |
| 200 | 0.3 nm/s | ~2.5 x 10⁻⁴ | [1] | |
| 300 | 0.3 nm/s | ~4 x 10⁻⁴ | [1] | |
| High | Low | Lower Optical Loss | [5][7] | |
| 150 | 0.2 nm/s | Highest LIDT | [5] | |
| Magnetron Sputtering | Room Temperature | 0.01-0.03 nm/s | < 7 x 10⁻⁴ | [3][4] |
| > Room Temperature | 0.01-0.03 nm/s | Increased Optical Loss | [3] | |
| Atomic Layer Deposition | 100 - 200 | 0.5 - 1.2 Å/cycle | < 0.2% optical loss at 200 nm |
Experimental Protocols
1. Pulsed DC Magnetron Sputtering of AlF₃ Thin Films
This protocol is based on the method of fabricating AlF₃ films using an aluminum target and a CF₄ gas.[3][4]
-
Substrate Preparation:
-
Clean quartz or silicon wafer substrates.
-
Perform a final cleaning step using a UV photocleaner for 10 minutes to remove organic contaminants.[3]
-
-
Deposition Parameters:
-
Place the cleaned substrates in the deposition chamber.
-
Pump the chamber down to a base pressure of less than 8 x 10⁻⁶ Torr.[3]
-
Introduce CF₄ gas into the chamber. The flow rate can be varied, with a typical value around 110 SCCM.[3][4]
-
Set the sputtering power of the aluminum target. A low power of 20 W is recommended to achieve a low extinction coefficient.[3][4]
-
Maintain the total pressure between 1 and 3 x 10⁻³ Torr.[3]
-
Keep the substrate at room temperature for optimal optical properties.[3]
-
The deposition rate will typically be in the range of 0.01 to 0.03 nm/s.[3]
-
Deposit the film to the desired thickness (e.g., 90-110 nm).[3]
-
-
Post-Deposition:
-
Vent the chamber and remove the coated substrates.
-
Characterize the optical properties (transmittance, refractive index, extinction coefficient) and microstructure of the films.
-
2. Atomic Layer Deposition (ALD) of AlF₃ Thin Films
This protocol describes a low-temperature ALD process for AlF₃.
-
Precursors:
-
Deposition Cycle:
-
TMA Pulse: Introduce TMA into the reactor. The surface reaction is self-limiting.
-
Purge: Purge the reactor with an inert gas (e.g., N₂) to remove unreacted TMA and gaseous byproducts.
-
HF or SF₆ Plasma Pulse: Introduce the fluorine precursor to react with the surface species. This step is also self-limiting.
-
Purge: Purge the reactor to remove unreacted fluorine precursor and byproducts.
-
-
Deposition Parameters:
-
Set the substrate temperature within the ALD window, typically between 100 °C and 200 °C.
-
The growth per cycle (GPC) will depend on the temperature, for instance, decreasing from 1.2 to 0.5 Å/cycle as the temperature increases from 100 to 200 °C.
-
Repeat the ALD cycles until the desired film thickness is achieved.
-
-
Characterization:
-
Perform ellipsometry and reflection/transmission measurements to determine the optical properties.
-
Use X-ray photoelectron spectroscopy (XPS) to analyze the film composition and check for impurities like aluminum oxide.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing substrate temperature.
Caption: Substrate temperature's effect on optical loss.
References
- 1. OPG [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. OPG [opg.optica.org]
- 4. Process for deposition of AlF3 thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of AlF3 thin films at 193 nm by thermal evaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. colorado.edu [colorado.edu]
Challenges in scaling up the aqueous phase synthesis of aluminum fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the aqueous phase synthesis of aluminum fluoride (B91410) (AlF₃). The following information addresses common challenges encountered during the scaling up of this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for aqueous phase synthesis of aluminum fluoride?
A1: The most common aqueous phase synthesis method involves the reaction of aluminum hydroxide (B78521) (Al(OH)₃) with hydrofluoric acid (HF) or hydrofluorosilicic acid (H₂SiF₆). The general reaction with hydrofluoric acid is:
3HF + Al(OH)₃ → AlF₃ + 3H₂O[1][2][3][4]
A widely used industrial "wet process" involves adding aluminum hydroxide to hydrofluoric acid to create a supersaturated solution from which this compound crystallizes.[5] An alternative, more cost-effective method utilizes hydrofluorosilicic acid, a byproduct from the fertilizer industry, as the fluorine source.[5]
Q2: What is the typical crystalline form of this compound produced from aqueous solutions?
A2: In aqueous synthesis, this compound typically crystallizes as a hydrate (B1144303), most commonly this compound trihydrate (AlF₃·3H₂O).[5] This hydrated form can then be dehydrated through calcination at elevated temperatures (e.g., 350-600°C) to produce anhydrous AlF₃.[1][2][3][4][5]
Q3: Why is controlling particle size important during the scale-up of AlF₃ synthesis?
A3: Controlling particle size is crucial for several reasons. In many industrial applications, such as aluminum smelting, a larger particle size (e.g., 80-90 microns) is desirable to minimize dust and handling issues.[5] The particle size distribution can also affect the dissolution rate and reactivity of the final product.
Q4: What is the significance of silica (B1680970) as an impurity in this compound synthesis?
A4: When using hydrofluorosilicic acid as a reactant, silica (SiO₂) is a major byproduct. Its presence can be problematic for the end-use of the this compound, particularly in applications requiring high purity.[6] Efficient removal of precipitated silica is a critical step in the manufacturing process.[7]
Troubleshooting Guide
Issue 1: Slow or Incomplete Crystallization
Q: My this compound solution is not crystallizing, or the crystallization process is taking too long. What could be the cause and how can I fix it?
A: Delayed crystallization is a common issue, often attributed to the time required for the formation of various soluble Al-F complex species in the solution before AlF₃·3H₂O can precipitate.[7]
Troubleshooting Steps:
-
Seeding: Introduce seed crystals of AlF₃·3H₂O to the supersaturated solution. This provides nucleation sites and can significantly accelerate crystallization. The amount of seed crystal can be optimized, with some processes using a ratio where the total surface area of the seed crystal is between 40-100 m² per 1 kg of AlF₃·3H₂O to be precipitated.[5]
-
Temperature Control: Ensure the crystallization temperature is optimized. While the reaction can be carried out at around 98°C, the crystallizer is often maintained at a slightly lower temperature, for instance, 86°C.[5]
-
Concentration Management: Maintain a sufficient level of supersaturation. In some continuous or semi-batch processes, fresh batches of the reactant solution are added to the crystallizer to keep the soluble this compound concentration above a certain threshold (e.g., 9% by mass).[5]
Issue 2: Fine Particle Size in the Final Product
Q: The resulting this compound powder consists of very fine particles, leading to handling difficulties. How can I increase the particle size?
A: The formation of fine particles is often related to the nucleation rate being too high relative to the crystal growth rate.
Troubleshooting Steps:
-
Control Supersaturation: Avoid excessively high levels of supersaturation, which can lead to rapid nucleation and the formation of many small crystals. A lower, more controlled level of supersaturation favors the growth of existing crystals over the formation of new ones.
-
Optimize Seeding: The use of seed crystals with a specific particle size distribution can help in growing larger crystals. For instance, using seed crystals with not more than 5% of fine particles (40 micrometers or less) has been reported.[5]
-
Reaction Time and Temperature: Allow sufficient time for crystal growth to occur at an optimal temperature. The growth of this compound crystals is a relatively slow process.
Issue 3: High Moisture Content in the Final Product
Q: After drying, my this compound still has a high moisture content. What is the recommended procedure for obtaining anhydrous AlF₃?
A: The product from aqueous synthesis is a hydrate (AlF₃·3H₂O). A multi-step drying and calcination process is required to remove both surface moisture and the water of crystallization.
Troubleshooting Steps:
-
Initial Drying: The wet cake from filtration can be heated to a moderate temperature (e.g., around 160°C) to remove surface moisture.[5]
-
Calcination: The dried product must then be calcined at a higher temperature, typically in the range of 500-600°C, to obtain anhydrous this compound with a low moisture content (less than 1%).[5]
Experimental Protocols
General Protocol for Aqueous Synthesis of AlF₃ using Hydrofluorosilicic Acid
This protocol is a generalized representation based on common industrial practices.
-
Preparation of Reactants:
-
Reaction:
-
Add the pre-heated aluminum hydroxide to the hydrofluorosilicic acid solution.
-
Maintain the reaction temperature at about 98°C for approximately 10 minutes.[5]
-
-
Silica Removal:
-
Quickly filter the hot solution (e.g., within 5 minutes) using a continuous filter centrifuge to remove the precipitated silica.[5]
-
-
Crystallization:
-
Transfer the filtrate to a crystallizer maintained at 86°C.[5]
-
Add seed crystals of this compound trihydrate (e.g., 100 Kg of wet powder for a given batch size).[5]
-
Allow crystallization to proceed for several hours (e.g., 4 hours).[5] To maintain an adequate level of supersaturation, subsequent batches of the reaction filtrate can be added at regular intervals.[5]
-
-
Filtration and Drying:
-
Filter the resulting this compound wet cake.
-
Dry the wet cake at approximately 160°C to remove surface moisture.[5]
-
-
Calcination:
-
Calcine the dried product at 500-600°C to produce anhydrous this compound.[5]
-
Data Presentation
Table 1: Reaction and Crystallization Parameters
| Parameter | Value | Reference |
| H₂SiF₆ Concentration | 5% - 25% | [5] |
| H₂SiF₆ Pre-heating Temp. | 40°C - 105°C | [5] |
| Al(OH)₃ Pre-heating Temp. | 90°C - 110°C | [5] |
| Reaction Temperature | ~98°C | [5] |
| Crystallization Temperature | ~86°C | [5] |
| Crystallization Time | ~4 hours | [5] |
Table 2: Product Specifications
| Parameter | Value | Reference |
| Final Moisture Content | < 1% | [5] |
| Particle Size | 80 - 90 microns | [5] |
| Wet Cake Moisture | ~12% | [5] |
Visualizations
Caption: Troubleshooting workflow for slow or incomplete crystallization.
Caption: Experimental workflow for aqueous AlF₃ synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis under Normal Conditions and Morphology and Composition of AlF3 Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2009113089A2 - A process for manufacturing of aluminium fluoride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US4238469A - Process for the manufacture of this compound - Google Patents [patents.google.com]
Effect of pH on the formation and stability of Al-F complexes in solution
Technical Support Center: Aluminum-Fluoride Complexes in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum-fluoride (Al-F) complexes. The information focuses on the critical role of pH in the formation, stability, and measurement of these complexes in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How does pH influence the formation and speciation of aluminum-fluoride complexes?
The pH of an aqueous solution is a primary determinant of aluminum speciation. In the absence of fluoride (B91410), the free aluminum ion exists as the hydrated hexaaquaaluminum ion, [Al(H₂O)₆]³⁺, at a pH below 5.5.[1] As the pH increases, hydrolysis occurs, leading to the formation of various aluminum hydroxide (B78521) species, with the tetrahedral aluminate ion, [Al(OH)₄]⁻, becoming dominant at a pH above 6.2.[1]
The presence of fluoride introduces a competing complexation reaction. The formation of Al-F complexes is most significant under acidic to neutral conditions (pH < 7.5).[[“]] In acidic environments, fluoride ions effectively compete with hydroxide ions to bind with aluminum, forming a series of mononuclear complexes such as AlF²⁺, AlF₂⁺, AlF₃, and AlF₄⁻.[[“]][3] At a pH of around 5.5, binary fluoro-complexes are the dominant aluminum species, whereas, at a pH of 7.0 or higher, hydroxo-complexes tend to predominate.[4]
Q2: I am observing lower-than-expected free fluoride concentrations in my acidic experimental solution. Why is this happening?
This is a common observation and is typically due to the formation of stable aluminum-fluoride complexes. In acidic conditions (especially pH < 6), aluminum has a high affinity for fluoride, sequestering free F⁻ ions from the solution to form various AlFₓ species.[5][6] The rate of AlF²⁺ formation is strongly dependent on pH, and its complexation can significantly reduce the concentration of free, measurable fluoride.[7] To accurately measure total fluoride, a decomplexation step is often required.
Q3: What is TISAB, and why is it essential for measuring fluoride in the presence of aluminum?
TISAB stands for Total Ionic Strength Adjustment Buffer. It is a critical reagent for obtaining accurate fluoride measurements using an Ion-Selective Electrode (ISE). TISAB serves three main purposes:
-
Adjusts Ionic Strength: It provides a high and constant ionic strength background, which stabilizes the activity coefficient of the fluoride ions.
-
Buffers pH: It adjusts the sample's pH to a range of 5.0-5.5.[8] This is the optimal range for the fluoride ISE and prevents interference from hydroxide ions (OH⁻) at high pH.
-
Decomplexes Fluoride: TISAB contains a chelating agent, such as CDTA (1,2-cyclohexanedinitrilotetraacetic acid), which has a higher affinity for polyvalent cations like Al³⁺ and Fe³⁺ than fluoride does.[8] This breaks apart the Al-F complexes, releasing the fluoride ions back into the solution to be measured as free F⁻.[8]
Q4: Which Al-F complex is considered biologically active, and how is its formation related to pH?
Aluminum-fluoride complexes, particularly AlF₃ and AlF₄⁻, are known to act as phosphate (B84403) group mimics, which allows them to influence the activity of essential phosphoryl transferase enzymes like G-proteins and ATPases.[1][9] The formation of these specific complexes is pH-dependent. While some have postulated AlF₄⁻ as the primary biologically active species, it is important to note that the speciation in an aqueous solution is complex.[1] The transition between different complex structures may be pH-dependent, with suggestions that AlF₃ might be favored at higher pH values.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or drifting Fluoride ISE readings. | 1. Improper electrode calibration. 2. Clogged electrode junction. 3. Temperature fluctuations between samples and standards. 4. Presence of interfering ions not accounted for. | 1. Recalibrate the ISE using fresh standards that bracket the expected sample concentration. Ensure the calibration slope is between 54-60 mV per decade of concentration change.[8] 2. Consult the manufacturer's guide for cleaning the reference electrode junction. 3. Allow all standards and samples to reach thermal equilibrium before measurement. 4. Ensure a 1:1 ratio of sample to TISAB is used to mask interferences from ions like Al³⁺ and Fe³⁺.[8] |
| Low recovery of fluoride in spiked samples. | 1. Incomplete decomplexation of Al-F complexes. 2. High concentration of aluminum overwhelming the chelating agent in TISAB. 3. Incorrect pH for measurement. | 1. Increase the equilibration time after adding TISAB to allow for complete decomplexation. For very stable complexes, a longer time (e.g., 24 hours) may be necessary.[10] 2. Dilute the sample to lower the aluminum concentration, ensuring it remains within the effective range of the TISAB's chelating agent. 3. Verify the final pH of the sample-TISAB mixture is between 5.0 and 5.5.[8] |
| Precipitate forms upon sample preparation. | The pH of the solution is likely in a range that promotes the precipitation of aluminum hydroxide, Al(OH)₃. | The formation of insoluble Al(OH)₃ typically occurs around neutral pH.[1] Adjusting the pH to be more acidic (e.g., < 5.5) will keep the aluminum in its soluble Al³⁺ form before complexation or measurement. |
Quantitative Data: Stability of Al-F Complexes
The stability of mononuclear aluminum-fluoride complexes is described by their formation constants. The data below is crucial for modeling Al-F speciation at different pH values and fluoride concentrations.
Table 1: Stepwise and Cumulative Formation Constants for AlFₓ Complexes at 25°C.
| Reaction | Stepwise Constant (log Kₙ)[3] | Cumulative Constant (log βₙ)[11] |
| Al³⁺ + F⁻ ⇌ AlF²⁺ | 6.69 | 6.11 |
| AlF²⁺ + F⁻ ⇌ AlF₂⁺ | 5.35 | 11.12 |
| AlF₂⁺ + F⁻ ⇌ AlF₃ | 3.68 | 15.00 |
| AlF₃ + F⁻ ⇌ AlF₄⁻ | 2.75 | - |
Note: Values can vary slightly depending on experimental conditions such as ionic strength and temperature.[3]
Experimental Protocols
Protocol 1: Determination of Total Fluoride in an Aluminum-Containing Solution using an Ion-Selective Electrode (ISE)
This protocol outlines the standard method for accurately measuring fluoride concentration in the presence of aluminum, which interferes by forming stable complexes.
I. Materials and Reagents:
-
Fluoride Ion-Selective Electrode (ISE) and a compatible reference electrode (or a combination ISE).
-
pH/ISE meter with a millivolt (mV) resolution of 0.1 mV.
-
Fluoride stock standard solution (e.g., 100 mg/L F⁻).
-
Reagent water (deionized or distilled).
-
Total Ionic Strength Adjustment Buffer (TISAB): To prepare 1 L, dissolve 58 g NaCl, 57 mL glacial acetic acid, and 4 g of 1,2-cyclohexanedinitrilotetraacetic acid (CDTA) in 500 mL of reagent water.[8] Adjust the pH to 5.0-5.5 with 5 M NaOH, then dilute to 1 L with reagent water.[8] Commercially available TISAB solutions are also acceptable.[8]
-
Polyethylene (B3416737) beakers and volumetric flasks.
II. Procedure:
-
Electrode Preparation: Prepare and condition the fluoride ISE according to the manufacturer's instructions. Typically, this involves soaking the electrode in a standard fluoride solution.[8]
-
Standard Preparation: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10 mg/L) by diluting the stock standard solution. The standards should bracket the expected concentration of the samples.
-
Calibration: a. For each standard, pipette 20.0 mL into a polyethylene beaker and add 20.0 mL of TISAB.[8] b. Stir gently and immerse the electrode tips. c. Record the stable mV reading. d. Plot the mV readings (linear axis) against the fluoride concentration (logarithmic axis). The resulting calibration curve should be linear with a slope between 54 and 60 mV per decade change in concentration.[8]
-
Sample Measurement: a. Pipette 20.0 mL of the aluminum-containing sample into a polyethylene beaker. b. Add 20.0 mL of TISAB to the beaker. c. Stir gently and allow the solution to equilibrate for at least 5 minutes to ensure complete decomplexation of Al-F complexes. d. Immerse the electrode tips and record the stable mV reading.
-
Concentration Determination: Use the recorded mV value for the sample to determine the fluoride concentration from the calibration curve. Remember to account for the 1:1 dilution with TISAB.
Other Analytical Techniques: For detailed speciation analysis (i.e., quantifying each AlFₓ complex), more advanced techniques are required:
-
High-Performance Ion Chromatography (HPIC): Coupled with UV-VIS detection after a post-column reaction, HPIC can separate and quantify forms like AlF²⁺, AlF₂⁺, and AlF₃.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ²⁷Al NMR can provide detailed information about the coordination environment and the specific fluoroaluminate complexes present in a solution.[1]
Visualizations
Caption: Workflow for ISE-based fluoride analysis in aluminum-containing samples.
// Nodes Al3_aq [label="[Al(H₂O)₆]³⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlOH [label="Al(OH)ₓ Species", fillcolor="#FBBC05", fontcolor="#202124"]; AlOH3_s [label="Al(OH)₃ (precipitate)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AlOH4 [label="[Al(OH)₄]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; AlF [label="AlFₓ Complexes \n (AlF²⁺, AlF₂⁺, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Al3_aq -> AlOH [label=" Increasing pH \n (Hydrolysis) "]; AlOH -> AlOH3_s [label=" pH ≈ 7.7 "]; AlOH3_s -> AlOH4 [label=" Increasing pH \n (Redissolution) "]; Al3_aq -> AlF [label=" + F⁻ \n (Complexation) "];
// Ranks for layout {rank=same; Al3_aq;} {rank=same; AlOH; AlF;} {rank=same; AlOH3_s;} {rank=same; AlOH4;}
// Invisible edges for spacing edge [style=invis]; AlOH -> AlF; }
Caption: Relationship between pH and the formation of Al-F vs. Al-OH species.
References
- 1. mdpi.com [mdpi.com]
- 2. consensus.app [consensus.app]
- 3. Stability constants of aluminium fluoride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of aluminium fluoride complexation in single- and mixed-ligand systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Aluminium fluoride - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Speciation analysis of aluminium and aluminium fluoride complexes by HPIC-UVVIS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regeneration and Reactivation of Spent Aluminum Fluoride Catalysts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for regenerating and reactivating spent aluminum fluoride (B91410) (AlF₃) catalysts.
Troubleshooting Guide
This section addresses specific issues that may arise during the regeneration and reactivation of spent AlF₃ catalysts.
| Symptom | Possible Cause(s) | Recommended Solution(s) | Analytical Verification |
| Low catalytic activity after regeneration. | 1. Incomplete removal of coke: Carbonaceous deposits (coke) are a common cause of deactivation, blocking active sites.[1][2] 2. Catalyst Sintering: Exposure to excessively high temperatures during regeneration can cause irreversible agglomeration of catalyst particles, reducing the active surface area.[3][4] 3. Poisoning: Strong and irreversible adsorption of contaminants on the active sites.[2] | 1. Optimize coke removal: Adjust the temperature and duration of the thermal treatment or the concentration and contact time of the washing agent. Consider using a combination of methods. 2. Control regeneration temperature: Ensure the regeneration temperature does not exceed the catalyst's thermal stability limit. For AlF₃, sintering can become significant at temperatures above 600°C.[3] 3. Identify and remove poison source: Analyze feedstock for impurities. If poisoning is suspected, specific chemical treatments may be necessary. | 1. Thermogravimetric Analysis (TGA): To confirm the complete removal of coke.[5][6] 2. Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore volume. A significant decrease compared to the fresh catalyst indicates sintering.[5] 3. X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS): To identify surface contaminants.[6][7] |
| Change in product selectivity after regeneration. | 1. Alteration of acid sites: The regeneration process might have changed the nature or distribution of Lewis and Brønsted acid sites.[8] 2. Incomplete removal of certain contaminants: Some poisons can alter the catalytic pathways. | 1. Characterize acid sites: Use techniques like Temperature Programmed Desorption of ammonia (B1221849) (NH₃-TPD) or pyridine-adsorbed FTIR to analyze the acidity.[6] 2. Thoroughly clean the catalyst: Employ a more rigorous washing protocol. | 1. NH₃-TPD or Pyridine-FTIR: To compare the acid site distribution with the fresh catalyst.[6] |
| Physical degradation of the catalyst. | 1. Attrition: Mechanical stress in stirred-tank or fluidized-bed reactors can cause the catalyst to break down. 2. Harsh chemical treatment: Aggressive acid or base washing can damage the catalyst structure. | 1. Handle with care: Minimize mechanical stress during handling and regeneration. 2. Use milder regeneration conditions: Reduce the concentration of chemical agents or the treatment temperature. | 1. Scanning Electron Microscopy (SEM): To visually inspect the morphology and particle size of the catalyst.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aluminum fluoride catalyst deactivation?
A1: The main reasons for AlF₃ catalyst deactivation are:
-
Coke Formation: The deposition of carbonaceous materials on the catalyst surface, which blocks active sites and pores. This is a reversible deactivation.[1]
-
Sintering: Thermal degradation where catalyst particles agglomerate at high temperatures, leading to a loss of active surface area. This is generally an irreversible process.[3][4]
-
Poisoning: The strong and often irreversible chemisorption of impurities from the feedstock onto the active sites of the catalyst.[2]
Q2: What are the common methods for regenerating spent this compound catalysts?
A2: Several methods can be employed to regenerate spent AlF₃ catalysts, often used in combination:
-
Thermal Treatment (Calcination): This is the most common method for removing coke deposits by burning them off in a controlled atmosphere (e.g., diluted air).[9]
-
Solvent/Chemical Washing: Using acidic or alkaline solutions to dissolve and remove contaminants. For instance, a hydrofluoric acid solution can be effective at removing this compound contamination from surfaces.[10]
-
Treatment with Halogen-Containing Agents: In some cases, treating the spent catalyst with agents like chlorine and hydrofluoric acid at elevated temperatures can restore activity.
Q3: How can I determine the optimal temperature for thermal regeneration?
A3: The optimal temperature for thermal regeneration is a balance between complete coke removal and avoiding catalyst sintering. It is crucial to keep the temperature below the point where significant sintering occurs (typically above 600°C for AlF₃).[3] Thermogravimetric Analysis (TGA) can be used to determine the temperature at which coke combustion is complete.
Q4: What are the signs of irreversible catalyst deactivation?
A4: Irreversible deactivation should be suspected if catalytic activity cannot be restored even after multiple regeneration cycles. Key indicators include:
-
A significant and permanent loss of surface area, as measured by BET analysis.[5]
-
Changes in the catalyst's crystalline structure, which can be observed using X-ray Diffraction (XRD).[5]
-
Visual changes in the catalyst's morphology, such as particle agglomeration, which can be seen with SEM.[6]
Q5: How do I verify the success of the regeneration process?
A5: A combination of performance testing and analytical characterization is recommended:
-
Activity Testing: The most direct method is to test the regenerated catalyst's performance in the desired reaction and compare it to that of a fresh catalyst.
-
Surface Area and Porosity Analysis (BET): To ensure the porous structure has been restored.[5]
-
Spectroscopic and Microscopic Analysis: Techniques like FTIR, Raman, SEM, and TEM can provide detailed information about the catalyst's surface, structure, and morphology.[6][7]
-
Temperature Programmed Techniques (TPD/TPR/TPO): These methods are useful for characterizing the active sites and the effectiveness of coke removal.[5]
Experimental Protocols
Protocol 1: Thermal Regeneration (Coke Removal)
-
Sample Preparation: Place a known amount of the spent AlF₃ catalyst in a ceramic boat.
-
Furnace Setup: Place the boat in a tube furnace equipped with a controlled gas flow system.
-
Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen) for 15-30 minutes to remove any residual reactive gases.
-
Heating Ramp: Heat the furnace to the desired regeneration temperature (e.g., 400-500°C) under a continuous flow of inert gas. The heating rate should be controlled (e.g., 5-10°C/min) to avoid thermal shock.
-
Oxidative Treatment: Once the target temperature is reached, switch the gas flow to a diluted oxidizing gas (e.g., 5% O₂ in N₂). The flow rate should be carefully controlled.
-
Hold Time: Maintain the catalyst at the regeneration temperature for a predetermined duration (e.g., 2-4 hours) or until the coke is completely removed (can be monitored by analyzing the off-gas for CO₂).
-
Cooling: After the hold time, switch back to the inert gas flow and allow the furnace to cool down to room temperature.
-
Characterization: Analyze the regenerated catalyst using techniques like TGA, BET, and XRD to confirm successful regeneration.
Protocol 2: Acid Washing
-
Solvent Preparation: Prepare a dilute acid solution (e.g., 0.5-5% hydrofluoric acid or another suitable acid) in a suitable container. Caution: Handle hydrofluoric acid with extreme care and appropriate personal protective equipment.
-
Washing: Immerse a known quantity of the spent catalyst in the acid solution.
-
Agitation: Gently agitate the mixture for a specified period (e.g., 1-2 hours) at room temperature or a slightly elevated temperature.
-
Separation: Separate the catalyst from the solution by filtration or decantation.
-
Rinsing: Wash the catalyst repeatedly with deionized water until the pH of the wash water is neutral.
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120°C) overnight.
-
Activation (Optional): The dried catalyst may require thermal activation before use. This typically involves heating under an inert atmosphere.
-
Characterization: Analyze the regenerated catalyst to assess its properties.
Diagrams
Caption: Workflow for the regeneration and verification of spent this compound catalysts.
Caption: Troubleshooting logic for low activity in regenerated this compound catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst Characterization Techniques [hidenanalytical.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US7624742B1 - Method for removing this compound contamination from aluminum-containing surfaces of semiconductor process equipment - Google Patents [patents.google.com]
Addressing issues with AlF3 etching during high-temperature ALD processes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Aluminum Fluoride (B91410) (AlF₃) etching during high-temperature Atomic Layer Deposition (ALD) processes.
Troubleshooting Guide
This guide addresses common problems observed during high-temperature ALD of AlF₃, focusing on the transition from deposition to etching.
| Issue | Potential Cause | Recommended Action |
| Unintended Etching of Al₂O₃ Substrate | High substrate temperature. | Reduce the deposition temperature. AlF₃ deposition typically occurs at temperatures ≤150°C, while etching of Al₂O₃ is observed at temperatures ≥200°C.[1][2] |
| Formation of volatile AlFₓ(CH₃)₃₋ₓ species. | At elevated temperatures, the desorption of volatile aluminum fluoride alkyl species is more favorable, leading to etching rather than film growth.[1][2] Lowering the temperature will reduce the desorption rate of these species. | |
| Inconsistent Growth Rate (Å/cycle) | Fluctuation in substrate temperature. | Ensure precise and stable temperature control. The growth per cycle (GPC) of AlF₃ is highly sensitive to temperature.[3][4] |
| Variations in precursor exposure or purging times. | Verify and optimize the timing of precursor pulses and purge steps to ensure self-limiting reactions. | |
| Poor Film Quality or Roughness | Competition between deposition and etching. | Operate within the optimal ALD temperature window for AlF₃. The transition temperature between deposition and etching can be influenced by background gas pressure.[5][6][7] |
| Transition from Deposition to Etching at Unexpectedly Low Temperatures | Low background gas pressure. | Increasing the background pressure of an inert gas (e.g., N₂) can help to cool the substrate surface, which may have experienced temperature transients due to exothermic reactions, thereby increasing the transition temperature for etching.[5][7] |
Frequently Asked Questions (FAQs)
Q1: Why does my AlF₃ ALD process start etching the underlying Al₂O₃ substrate at higher temperatures?
A1: The transition from AlF₃ deposition to Al₂O₃ etching at higher temperatures is a known phenomenon driven by the reaction chemistry.[1][2] At elevated temperatures (typically ≥200°C), the reaction byproducts, specifically this compound alkyl species (AlFₓ(CH₃)₃₋ₓ), become volatile and desorb from the surface.[1][2] This process effectively removes material from the substrate, leading to etching. At lower temperatures (typically ≤150°C), these species remain adsorbed on the surface, contributing to film growth.[1][2]
Q2: What is the chemical mechanism behind AlF₃ etching during high-temperature ALD?
A2: The etching process is fundamentally a ligand-exchange reaction.[8][9] When using trimethylaluminum (B3029685) (TMA) and a fluorine source (like HF or SF₆ plasma), the process can be summarized in two key steps at high temperatures:
-
Fluorination: The fluorine source reacts with the Al₂O₃ surface, converting it to a thin layer of AlF₃.[5][8]
-
Ligand Exchange and Desorption: The subsequent TMA pulse reacts with the newly formed AlF₃ layer. Through a ligand-exchange mechanism, volatile AlFₓ(CH₃)₃₋ₓ species are formed.[1][8][9] At high temperatures, these species have sufficient thermal energy to desorb from the surface, resulting in a net removal of material (etching).[1][2]
Q3: How does the choice of fluorine precursor affect the etching process?
A3: The fluorine precursor plays a significant role.
-
Hydrogen Fluoride (HF): Commonly used in thermal ALD, HF readily fluorinates the Al₂O₃ surface. The competition between AlF₃ ALD and Al₂O₃ etching is highly dependent on temperature when using TMA and HF.[5][10][11]
-
SF₆ Plasma: In plasma-enhanced ALD (PEALD), SF₆ plasma generates fluorine radicals that are highly reactive and can also lead to the transition from deposition to etching at elevated temperatures.[1][2][3]
-
Dimethylaluminum chloride (DMAC): DMAC can spontaneously etch AlF₃ at temperatures above 180°C.[12][13][14] This property is utilized in thermal atomic layer etching (ALE) of Al₂O₃, where an initial fluorination step is followed by a DMAC exposure to remove the fluorinated layer.[12][13]
Q4: Can I control the etch rate? If so, how?
A4: Yes, the etch rate can be controlled by several process parameters:
-
Temperature: The etch rate is strongly dependent on the substrate temperature. Higher temperatures generally lead to higher etch rates.[11][14]
-
Precursor Exposure: The duration of the metal precursor pulse (e.g., TMA, DMAC) can influence the extent of the ligand-exchange reaction and thus the amount of material removed per cycle.
-
Process Pressure: The partial pressure of the reactants can affect the etch rate. For instance, the etch rate of AlF₃ with DMAC shows a linear dependence on the DMAC pressure.[12][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments.
Table 1: Temperature Dependence of AlF₃ Deposition vs. Al₂O₃ Etching
| Precursors | Temperature (°C) | Process | Growth/Etch Rate per Cycle (Å/cycle) | Reference |
| TMA & SF₆ Plasma | ≤150 | AlF₃ Deposition | - | [1][2] |
| TMA & SF₆ Plasma | ≥200 | Al₂O₃ Etching | ~2.0 at 200°C, ~3.0 at 250°C | [1] |
| TMA & HF | 100 | AlF₃ Deposition | 1.43 | [10] |
| TMA & HF | 150 | AlF₃ Deposition | - | [5] |
| TMA & HF | >250 | AlF₃ Etching | Negative Growth Rate | [10] |
| TMA & HF | 250 | Al₂O₃ Etching | 0.55 | [11] |
| TMA & HF | 350 | Al₂O₃ Etching | 1.38 | [11] |
Table 2: Etch Rate of AlF₃ with Different Chemistries
| Etchant | Substrate | Temperature (°C) | Etch Rate | Reference |
| Sn(acac)₂ & HF | AlF₃ | 150 | 0.069 Å/cycle | [15] |
| Sn(acac)₂ & HF | AlF₃ | 200 | -6.1 ng/(cm²·cycle) | [15] |
| Sn(acac)₂ & HF | AlF₃ | 250 | 0.63 Å/cycle | [15] |
| DMAC | AlF₃ | 250 | 1.04 nm/min | [12] |
Experimental Protocols
Protocol 1: Thermal Atomic Layer Etching of Al₂O₃ using TMA and HF
This protocol describes a typical thermal ALE process for Al₂O₃.
-
Substrate Preparation: Start with an Al₂O₃-coated substrate placed in the ALD reactor.
-
Heating: Heat the substrate to the desired etching temperature (e.g., 250°C - 350°C).[11]
-
ALE Cycle: a. HF Pulse: Introduce HF vapor into the reactor for a set duration to fluorinate the Al₂O₃ surface. b. Purge: Purge the reactor with an inert gas (e.g., N₂) to remove excess HF and reaction byproducts. c. TMA Pulse: Introduce TMA vapor into the reactor to react with the fluorinated surface. d. Purge: Purge the reactor with an inert gas to remove excess TMA and volatile reaction products.
-
Repeat: Repeat the ALE cycle until the desired amount of Al₂O₃ is etched.
-
Characterization: Monitor the film thickness in-situ using spectroscopic ellipsometry or ex-situ after the process.
Visualizations
Caption: Logical workflow for AlF₃ deposition at low temperatures and Al₂O₃ etching at high temperatures.
Caption: A troubleshooting decision tree for addressing unintended etching during ALD processes.
References
- 1. Reaction Mechanisms during Atomic Layer Deposition of AlF3 Using Al(CH3)3 and SF6 Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Chemical Mechanism of AlF3 Etching during AlMe3 Exposure: A Thermodynamic and DFT Study [publica.fraunhofer.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. colorado.edu [colorado.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Thermal etching of AlF 3 and thermal atomic layer etching of Al 2 O 3: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. colorado.edu [colorado.edu]
Validation & Comparative
A Comparative Study of the Catalytic Activity of α-AlF₃ vs β-AlF₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of two key allotropes of aluminum fluoride (B91410), α-AlF₃ and β-AlF₃. The information presented is supported by experimental data to assist researchers in selecting the appropriate catalyst for their specific applications.
Executive Summary
Aluminum fluoride (AlF₃) is a versatile solid Lewis acid catalyst employed in a variety of chemical transformations, particularly in fluorination and dehydrofluorination reactions crucial for the synthesis of pharmaceuticals and agrochemicals. The catalytic activity of AlF₃ is highly dependent on its crystalline phase, with the α and β allotropes exhibiting distinct properties.
Generally, β-AlF₃ demonstrates superior catalytic activity compared to the thermodynamically more stable α-AlF₃ . This enhanced performance is primarily attributed to the presence of stronger Lewis acid sites on the surface of β-AlF₃. However, the higher thermal stability of α-AlF₃ makes it a more suitable candidate for high-temperature reactions, provided it is synthesized with a high surface area to maximize active site exposure.
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators for α-AlF₃ and β-AlF₃ in representative catalytic reactions. It is important to note that direct comparison can be challenging due to variations in synthesis methods and reaction conditions across different studies.
Table 1: Comparison of Physicochemical Properties
| Property | α-AlF₃ | β-AlF₃ | Key References |
| Crystal System | Rhombohedral | Orthorhombic (pseudo-hexagonal) | [1] |
| Thermal Stability | High (Thermodynamically stable phase) | Metastable (Transforms to α-phase at high temperatures) | [1] |
| Surface Area (Typical) | 10-30 m²/g (conventional synthesis) | Higher than conventional α-AlF₃ | [1] |
| Surface Area (High Surface Area Synthesis) | 66 m²/g (carbon template method) | 114 m²/g (carbon template method) | [2][3] |
| Lewis Acidity | Weaker Lewis acid sites | Stronger Lewis acid sites | [4] |
Table 2: Catalytic Performance in Dismutation of CCl₂F₂
| Catalyst | Reaction Temperature (°C) | CCl₂F₂ Conversion (%) | Key Findings | Reference |
| HS-α-AlF₃ | Not specified | Active | More active than α-AlF₃ from direct fluorination due to higher number of acid sites. | [5] |
| HS-β-AlF₃ | Not specified | Very Active | High activity attributed to a large number of surface acid sites. | [2] |
Table 3: Catalytic Performance in Dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa)
| Catalyst | Reaction Temperature (°C) | HFC-245fa Conversion (%) | Selectivity to HFO-1234ze (%) | Reference |
| Ni/AlF₃ (unspecified phase) | 300 | 79.5 (for Pd/AlF₃) | 99.4 (for Pd/AlF₃) | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of high surface area catalysts and the evaluation of their catalytic activity are crucial for reproducible research.
Protocol 1: Synthesis of High Surface Area α-AlF₃ via Carbon Template Method
This protocol is adapted from the procedure described by Jia et al.[1]
-
Carbon Loading: Impregnate γ-Al₂O₃ powder with a sucrose (B13894) aqueous solution.
-
Carbonization: Dry the impregnated powder and then heat it under a nitrogen flow at 450°C to carbonize the sucrose, forming a C@γ-Al₂O₃ composite.
-
Fluorination: Place the C@γ-Al₂O₃ composite in a fixed-bed reactor and expose it to a flow of anhydrous HF gas (e.g., in a mixture with N₂) at 400°C for 10 hours. This step converts the alumina (B75360) to this compound within the carbon matrix (C@α-AlF₃).
-
Template Removal: Calcine the resulting C@α-AlF₃ powder in an oxygen atmosphere at 425°C for 8 hours to burn off the carbon template.
-
Washing and Drying: Wash the final product with deionized water to remove any impurities and then dry at 120°C.
Protocol 2: Synthesis of High Surface Area β-AlF₃ via Carbon Template Method
This protocol is a slight variation of the α-AlF₃ synthesis, with temperature control being critical for phase selectivity.[2][3]
-
Carbon Loading and Carbonization: Follow steps 1 and 2 as described in Protocol 1.
-
Fluorination: Conduct the fluorination with anhydrous HF at a carefully controlled temperature that favors the formation of the β-phase. This temperature is generally lower than that for α-phase formation.
-
Template Removal, Washing, and Drying: Follow steps 4 and 5 as described in Protocol 1.
Protocol 3: Catalytic Activity Testing in a Fixed-Bed Reactor
This is a general procedure for evaluating the gas-phase catalytic performance of α- and β-AlF₃.[7][8][9]
-
Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is placed inside a furnace.
-
Catalyst Loading: A known amount of the catalyst (e.g., 0.5 - 2.0 g) is packed into the reactor, often supported on quartz wool.
-
Pre-treatment: The catalyst is pre-treated by heating under an inert gas flow (e.g., N₂) to a specific temperature to remove any adsorbed moisture or impurities.
-
Reaction: The reactant gas stream (e.g., CCl₂F₂ or an HFC diluted in an inert gas) is passed through the catalyst bed at a controlled flow rate and temperature.
-
Product Analysis: The composition of the effluent gas stream is analyzed using an online gas chromatograph (GC) equipped with a suitable detector (e.g., FID or TCD) to determine the conversion of the reactant and the selectivity towards different products.
Protocol 4: Characterization of Lewis Acidity by Pyridine-FTIR Spectroscopy
This protocol allows for the qualitative and quantitative assessment of Lewis acid sites.[10][11][12]
-
Sample Preparation: A self-supporting wafer of the catalyst powder is prepared and placed in an IR cell with CaF₂ windows.
-
Activation: The sample is heated under vacuum at a high temperature (e.g., 400°C) to remove adsorbed species.
-
Pyridine (B92270) Adsorption: Pyridine vapor is introduced into the cell at a low temperature (e.g., 150°C) and allowed to adsorb on the catalyst surface.
-
Desorption of Physisorbed Pyridine: The sample is evacuated at an elevated temperature (e.g., 200°C) to remove weakly bound pyridine.
-
Spectral Acquisition: FTIR spectra are recorded at various temperatures as the sample is heated. The bands corresponding to pyridine coordinated to Lewis acid sites (around 1450 cm⁻¹) and Brønsted acid sites (around 1545 cm⁻¹) are monitored. The intensity of these bands can be used to quantify the number of acid sites.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the catalytic activity of AlF₃.
Caption: Catalytic cycle for CCl₂F₂ dismutation on a β-AlF₃ surface.
Caption: Experimental workflow for catalyst synthesis and testing.
Conclusion
The choice between α-AlF₃ and β-AlF₃ as a catalyst depends on the specific requirements of the chemical process. For reactions requiring high catalytic activity at moderate temperatures, high surface area β-AlF₃ is the superior choice due to its stronger Lewis acidity. However, for high-temperature applications where catalyst stability is paramount, a high surface area, thermally stable α-AlF₃ is more advantageous, as it avoids the phase transition and subsequent deactivation observed with β-AlF₃. Further research into the controlled synthesis of these materials with tailored surface properties will continue to enhance their industrial applicability.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. A novel method for the synthesis of well-crystallized β-AlF3 with high surface area derived from γ-Al2O3 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. avestia.com [avestia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mjfas.utm.my [mjfas.utm.my]
A Comparative Guide to Validating Synthesized Aluminum Fluoride Purity: NMR vs. XRF
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. Aluminum fluoride (B91410) (AlF₃), a compound with applications ranging from industrial catalysis to pharmaceutical synthesis, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Fluorescence (XRF) spectrometry, for the validation of AlF₃ purity. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
At a Glance: NMR and XRF for AlF₃ Purity Analysis
| Feature | Nuclear Magnetic Resonance (NMR) | X-ray Fluorescence (XRF) |
| Principle | Measures the magnetic properties of atomic nuclei (¹⁹F and ²⁷Al) to provide information on chemical structure and environment. | Measures the fluorescent X-rays emitted from a sample to determine its elemental composition.[1] |
| Primary Use | Structural elucidation, phase purity, and quantitative analysis of fluorine and aluminum-containing species. | Elemental composition analysis, particularly for detecting metallic and heavier elemental impurities.[2] |
| Detects | Different chemical environments of fluorine and aluminum, allowing for the identification of hydrates and aluminofluorate species.[3][4] | A wide range of elements, typically from sodium upwards on the periodic table.[5] |
| Strengths | - High sensitivity to the local chemical environment. - Can distinguish between different phases and hydrated states of AlF₃. - Quantitative NMR (qNMR) can provide highly accurate purity assessments.[6][7] | - Rapid and non-destructive analysis.[1] - Excellent for screening for a wide range of elemental impurities. - High precision for quantifying trace elements. |
| Limitations | - Can be less sensitive to amorphous impurities. - Solid-state NMR requires specialized equipment. | - Limited in detecting very light elements (e.g., oxygen). - Provides elemental composition, not chemical structure. |
| Sample Prep | Solid sample is finely ground and packed into an NMR rotor.[8] | The sample is finely ground and pressed into a pellet.[9][10] |
Quantitative Data Comparison
The following tables present representative data for the analysis of high-purity aluminum fluoride and a sample containing common impurities using solid-state NMR and WDXRF.
Table 1: Representative Solid-State NMR Data for this compound Purity
| Parameter | High-Purity AlF₃ | AlF₃ with Al₂O₃ Impurity |
| ¹⁹F Chemical Shift (ppm) | ~ -172 (sharp signal)[4][11] | ~ -172 (major signal); potential for minor broad signals from surface interactions. |
| ²⁷Al Chemical Shift (ppm) | ~ -16 (sharp signal, indicative of octahedral AlF₆)[4][12] | ~ -16 (major signal); additional broad signals around 10 ppm (octahedral Al₂O₃) and/or 65 ppm (tetrahedral Al₂O₃) may be observed.[12][13] |
| Purity (by qNMR) | > 99% | < 95% (based on the relative integration of the primary AlF₃ signal) |
Table 2: Representative WDXRF Data for this compound Purity
| Element/Compound | High-Purity AlF₃[14] | AlF₃ with Common Impurities |
| AlF₃ (%) | ~ 97.5 | < 93[15] |
| Al₂O₃ (%) | Not specified, but inferred to be low | > 5 |
| SiO₂ (%) | ~ 0.08 | > 1 |
| Fe₂O₃ (%) | ~ 0.006 | > 0.01 |
| Na₂O (%) | ~ 0.09 | > 0.1 |
| P₂O₅ (%) | ~ 0.006 | > 0.01 |
Experimental Protocols
Solid-State NMR Spectroscopy for AlF₃ Purity
This protocol outlines the key steps for analyzing the purity of solid this compound using ¹⁹F and ²⁷Al solid-state NMR.
1. Sample Preparation:
-
Grind the synthesized this compound sample to a fine, homogeneous powder using an agate mortar and pestle.[8]
-
Carefully pack the powdered sample into a zirconia solid-state NMR rotor (typically 3.2 mm or 4 mm diameter). Ensure the sample is packed tightly to avoid movement during spinning.[8]
2. NMR Spectrometer Setup:
-
Use a high-field solid-state NMR spectrometer.
-
Tune the NMR probe to the resonance frequencies of ¹⁹F and ²⁷Al.
3. Data Acquisition Parameters:
-
¹⁹F Solid-State NMR:
-
Pulse Sequence: A single-pulse experiment with high-power proton decoupling.
-
Magic Angle Spinning (MAS) Rate: ≥ 10 kHz to average out anisotropic interactions.[16]
-
Reference: Use an external standard such as CFCl₃ (0 ppm) for chemical shift referencing.[4]
-
Recycle Delay: Set to at least 5 times the T₁ relaxation time for quantitative measurements.
-
-
²⁷Al Solid-State NMR:
-
Pulse Sequence: A single-pulse experiment, often with a small flip angle due to the quadrupolar nature of the ²⁷Al nucleus.[4] A Multiple-Quantum Magic Angle Spinning (MQMAS) experiment can be used for higher resolution.[13]
-
Magic Angle Spinning (MAS) Rate: ≥ 10 kHz.[17]
-
Reference: Use an external standard such as a 1.0 M aqueous solution of aluminum sulfate (B86663) (0 ppm).[4]
-
4. Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor.
-
Integrate the peaks in the ¹⁹F and ²⁷Al spectra. For quantitative analysis (qNMR), compare the integral of the AlF₃ signal to that of a certified reference standard.[7][18]
-
The presence of impurity phases, such as Al₂O₃, may be indicated by the appearance of additional peaks in the ²⁷Al spectrum.
Wavelength Dispersive X-ray Fluorescence (WDXRF) for AlF₃ Purity
This protocol is based on the principles outlined in ISO 12926:2012 for the analysis of this compound.[19][20]
1. Sample Preparation:
-
Dry the this compound sample in an oven to remove any moisture.
-
Grind the dried sample into a fine powder (particle size < 75 µm is optimal).[10]
-
Press the powder into a pellet using a hydraulic press. A binder, such as wax or cellulose, may be used to improve the pellet's stability.
2. WDXRF Spectrometer Setup:
-
Use a WDXRF spectrometer equipped with an appropriate X-ray tube (e.g., Rhodium anode).
-
Select the appropriate analyzing crystals for the elements of interest (e.g., a crystal suitable for light elements like F and Al, and others for heavier trace elements).
3. Data Acquisition Parameters:
-
Atmosphere: Conduct the analysis under a vacuum to improve the detection of light elements.[10]
-
Voltage and Current: Optimize the X-ray tube voltage and current for the elemental suite being analyzed.
-
Measurement Time: Set a sufficient counting time to achieve the desired statistical precision for both major and trace elements.
4. Data Analysis:
-
Perform a qualitative scan to identify the elements present in the sample.
-
For quantitative analysis, use a calibration curve created from certified reference materials with a similar matrix to the this compound samples. Alternatively, standardless fundamental parameters analysis can be used for semi-quantitative results. The concentration of impurities can be determined from their characteristic fluorescence intensities.[21]
Experimental Workflows
The following diagrams illustrate the logical flow of each analytical technique.
Conclusion
Both solid-state NMR and WDXRF are powerful techniques for assessing the purity of synthesized this compound. The choice between them depends on the specific analytical question.
-
For detailed structural information, phase identification, and the most accurate purity determination , solid-state NMR is the superior method. Its ability to probe the local chemical environment of both fluorine and aluminum provides insights that are unattainable with XRF.
-
For rapid screening of a wide range of elemental impurities and routine quality control , WDXRF is an excellent choice. It is a fast, non-destructive technique that can provide precise quantification of metallic and other heavy element impurities.
In a comprehensive characterization workflow, these techniques can be considered complementary. XRF can be used for an initial, rapid screening for elemental impurities, followed by solid-state NMR for a definitive determination of the purity and phase integrity of the this compound sample.
References
- 1. How to test the purity of Aluminium Fluoride? - Blog [lguardcorp.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azom.com [azom.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. azomining.com [azomining.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. alufluor.com [alufluor.com]
- 15. researchgate.net [researchgate.net]
- 16. Nmr spectroscopy for solids | Bruker [bruker.com]
- 17. researchgate.net [researchgate.net]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asn.sn [asn.sn]
- 20. bbsq.bs [bbsq.bs]
- 21. Determination of the Content of Impurity Elements in Aluminum Alloy by XRF Analysis [scirp.org]
Aluminum fluoride vs. other solid Lewis acids for C-H and C-F bond activation
A Comparative Guide to Aluminum Fluoride (B91410) and Other Solid Lewis Acids for C-H and C-F Bond Activation
For researchers, scientists, and professionals in drug development, the choice of a catalyst for C-H and C-F bond activation is critical. This guide provides an objective comparison of aluminum fluoride (AlF₃), particularly its high-surface-area form (HS-AlF₃), with other solid Lewis acids, supported by experimental data.
Introduction to Solid Lewis Acids in Catalysis
Solid Lewis acids are pivotal in catalysis, offering advantages in separation, reusability, and stability over their homogeneous counterparts. Their ability to activate strong C-H and C-F bonds is of particular interest in the synthesis of complex organic molecules and pharmaceuticals. Among the plethora of solid Lewis acids, high-surface-area this compound (HS-AlF₃) and aluminum chlorofluoride (ACF) have emerged as exceptionally strong contenders, often classified as superacids.[1][2][3] Their performance is frequently benchmarked against other materials like zeolites, other metal fluorides, and supported Lewis acids.
Quantitative Comparison of Catalytic Performance
The efficacy of a solid Lewis acid is determined by the number and strength of its acid sites, its surface area, and its porous structure. Below is a summary of quantitative data comparing HS-AlF₃ with other notable solid Lewis acids.
Table 1: Comparison of Acidic Properties of Solid Lewis Acids
| Catalyst | Total Acid Sites (mmol NH₃/g) | Medium-Strong Sites (%) | Very Strong Sites (%) | Surface Area (m²/g) | Pore Structure | Reference |
| HS-AlF₃ | 0.89 | 57 | 43 | 185 | Mesoporous | [2] |
| ACF | 0.97 | 44 | 56 | 179 | Microporous | [2] |
| γ-Al₂O₃ (fluorinated) | Moderate | - | Very Strong | High | - | [4] |
| USY Zeolite | - | Weak/Strong | - | - | Microporous | [5] |
Note: A direct quantitative comparison across different studies is challenging due to variations in experimental conditions. The data presented is from studies where a direct comparison was made under the same conditions.
Table 2: Catalytic Performance in C-F and C-H Bond Activation
| Reaction | Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Conditions | Reference |
| Dehydrofluorination | Ni/AlF₃ | 1,1,1,2-tetrafluoroethane | Trifluoroethylene | 29.3 | >98 | 430 °C, 30 h | Not explicitly cited |
| H/D Exchange | D-MOR Zeolite | Neopentane | Deuterated Neopentane | - | - | 473-548 K | [6] |
| Hydroarylation | USY Zeolite | Styrene & Aniline | Substituted Aniline | 48-95 | High | Ligand-free | [5][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Here are protocols for key experiments cited in the comparison of solid Lewis acids.
Synthesis of High-Surface-Area this compound (HS-AlF₃)
High-surface-area α-AlF₃ can be prepared using a carbon hard template method. This procedure involves three main steps:
-
Carbon Template Preparation: Impregnate γ-Al₂O₃ with a sucrose (B13894) aqueous solution. The mixture is then thermally treated under a nitrogen flow at 450°C to create a carbon-coated alumina (B75360) composite (C@γ-Al₂O₃).
-
Fluorination: The C@γ-Al₂O₃ is treated with anhydrous hydrogen fluoride (HF) in a fixed-bed reactor. A mixture of HF and N₂ (molar ratio = 4) is introduced at 400°C for 10 hours to form a C@α-AlF₃ mid-complex.
-
Template Removal: The carbon template is removed by calcination at 425°C for 8 hours in an oxygen atmosphere. The resulting HS-α-AlF₃ is then washed and dried.
Characterization of Acid Sites by Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD)
NH₃-TPD is a standard technique to determine the total number and strength distribution of acid sites on a solid catalyst.
-
Pre-treatment: A known weight of the catalyst is placed in a quartz reactor and pre-treated in a flow of an inert gas (e.g., He or Ar) at a high temperature (e.g., 500°C) to remove any adsorbed species.
-
Ammonia Adsorption: The sample is cooled to a lower temperature (e.g., 100°C), and a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) is passed through the sample until saturation is reached.
-
Purging: The physically adsorbed ammonia is removed by purging with an inert gas at the adsorption temperature for a sufficient time.
-
Temperature-Programmed Desorption: The temperature of the sample is then increased linearly with time (e.g., 10°C/min) in a constant flow of inert gas. The concentration of desorbed ammonia in the effluent gas is monitored using a thermal conductivity detector (TCD) or a mass spectrometer. The resulting desorption profile provides information on the acid site strength distribution, and the total amount of desorbed ammonia corresponds to the total number of acid sites.
Characterization of Lewis Acid Sites by DRIFTS of CO Adsorption
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) of an adsorbed probe molecule like carbon monoxide (CO) can provide information specifically about Lewis acid sites.
-
Sample Preparation: The catalyst powder is placed in a DRIFTS cell with IR-transparent windows (e.g., CaF₂ or ZnSe).
-
Activation: The sample is heated under vacuum or in a flow of inert gas to a high temperature to clean the surface.
-
Background Spectrum: A background spectrum of the activated catalyst is recorded at the desired adsorption temperature (e.g., room temperature or lower).
-
CO Adsorption: A controlled amount of CO is introduced into the cell, and spectra are recorded at different CO pressures or exposure times. The interaction of CO with Lewis acid sites results in a shift of the C-O stretching frequency to higher wavenumbers compared to gaseous CO. The magnitude of this shift is related to the strength of the Lewis acid sites.[8]
-
Data Analysis: The spectra are analyzed by subtracting the background spectrum to observe the bands corresponding to adsorbed CO. The position, intensity, and shape of these bands provide qualitative and quantitative information about the Lewis acid sites.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships in catalysis research.
Caption: General workflow for the synthesis, characterization, and catalytic testing of solid Lewis acids.
Caption: Proposed mechanism for C-H or C-F bond activation by a solid Lewis acid site.
Conclusion
High-surface-area this compound stands out as a formidable solid Lewis acid for the challenging task of C-H and C-F bond activation. Its performance, particularly when compared to aluminum chlorofluoride, is characterized by a high concentration of strong acid sites and a well-developed mesoporous structure. While direct quantitative comparisons with a broader range of materials under identical conditions are still needed in the literature, the available data suggest that HS-AlF₃ is a highly promising catalyst for demanding organic transformations. The detailed experimental protocols provided herein should empower researchers to further explore and optimize the use of these powerful catalytic materials.
References
- 1. Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A comparative analysis of [18F]AlF and [68Ga]Ga labeled radiopharmaceuticals
A Comparative Analysis of [18F]AlF and [68Ga]Ga Labeled Radiopharmaceuticals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging modality that relies on the administration of radiopharmaceuticals—biologically active molecules labeled with a positron-emitting radionuclide. The choice of radionuclide is critical, influencing the production, radiolabeling chemistry, and imaging characteristics of the tracer. Among the most widely used radionuclides in PET are Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga).
Traditionally, ¹⁸F has been incorporated into molecules via covalent bonding, a process that is often complex and requires multiple steps. Gallium-68, a radiometal, is more simply incorporated via chelation with a bifunctional chelator conjugated to the targeting molecule. The development of the aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) method has revolutionized ¹⁸F labeling by allowing it to be chelated like a radiometal, combining the favorable nuclear properties of ¹⁸F with the straightforward chemistry of chelation-based radiolabeling.[1]
This guide provides a comparative analysis of radiopharmaceuticals labeled using the [¹⁸F]AlF method versus those labeled with [⁶⁸Ga]Ga, offering a resource for researchers and drug development professionals to select the optimal labeling strategy for their specific needs.
Comparative Analysis: Key Performance Indicators
The selection of a radiolabeling strategy depends on a variety of factors, from the logistics of radionuclide production to the in vivo performance of the final radiotracer. The following tables summarize the key quantitative differences between the [¹⁸F]AlF and [⁶⁸Ga]Ga labeling methods.
Table 1: Radionuclide and Radiochemistry Comparison
| Parameter | [18F]AlF | [68Ga]Ga |
| Radionuclide Source | Cyclotron | ⁶⁸Ge/⁶⁸Ga Generator |
| Half-life | ~110 minutes[1] | ~68 minutes[2] |
| Positron Energy (Eβ+max) | 0.635 MeV[1] | 1.90 MeV[3] |
| Positron Yield | 97%[1] | 89%[3] |
| Common Chelators | NOTA, NODA[4][5] | DOTA, NOTA, DFO[3][6][7] |
| Labeling Conditions | pH ~4.0-4.5; Heating at 100-110°C for 10-15 min[5][8] | pH ~4.0-5.0; Room temp to 95°C for 5-15 min[6][7] |
| Typical Radiochemical Yield | 50-90% (peptide dependent)[8] | >95% (chelator dependent)[7] |
| Production Scale | Large, multi-patient batches | Small batches (2-4 patient doses per elution)[2] |
| Availability | Centralized radiopharmacies with a cyclotron | On-site at hospitals with a generator |
Table 2: In Vitro and In Vivo Performance Comparison
| Parameter | [18F]AlF-labeled Radiopharmaceuticals | [68Ga]Ga-labeled Radiopharmaceuticals |
| In Vitro Stability (Serum) | Generally high stability; >95% intact after 4h at 37°C[4][9] | High stability, dependent on chelator choice[6] |
| In Vivo Stability | High stability, low bone uptake indicates minimal defluorination[9] | Generally stable in vivo |
| Image Resolution | Higher spatial resolution due to lower positron energy[10] | Lower spatial resolution due to higher positron energy |
| Tumor Uptake (%ID/g) | Highly variable, comparable to ⁶⁸Ga counterparts. E.g., [¹⁸F]AlF-NOTA-octreotide: 28.3 ± 5.2%[9] | Highly variable. E.g., [⁶⁸Ga]Ga-NOTA-octreotide showed similar biodistribution to the ¹⁸F version[9] |
| Clearance Profile | Dependent on the specific molecule. Some tracers show lower urinary excretion than ⁶⁸Ga versions, which can be advantageous for pelvic imaging.[2] | Often characterized by rapid renal clearance and urinary excretion.[2] |
| Clinical Translation | Growing number of clinical trials, especially for PSMA and FAPI ligands.[1][11] | Widely established in clinical practice (e.g., DOTATATE, PSMA-11).[2][7] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the development and evaluation of radiopharmaceuticals. The following sections provide standardized protocols for key experiments.
Protocol 1: [¹⁸F]AlF Labeling of a NOTA-Conjugated Peptide
This protocol is adapted from methodologies described for labeling NOTA-conjugated peptides.[8][9]
Materials:
-
¹⁸F-Fluoride in saline (from cyclotron)
-
Aluminum chloride (AlCl₃) solution (e.g., 2 mM in sodium acetate (B1210297) buffer)
-
NOTA-conjugated peptide (e.g., 1 mg/mL in water)
-
Sodium acetate buffer (0.5 M, pH 4.1)
-
Acetonitrile (B52724) (ACN)
-
Sterile water for injection
-
Sep-Pak C18 light cartridge for purification
-
Reaction vial (e.g., 1.5 mL V-vial)
-
Heating block or water bath at 100-110°C
Procedure:
-
Preparation: Pre-condition a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Reagent Mixing: In a sterile reaction vial, add the following in order:
-
100 µL Sodium acetate buffer (pH 4.1)
-
20 nmol NOTA-conjugated peptide
-
10 nmol AlCl₃ solution
-
Aqueous ¹⁸F-Fluoride (up to 1.85 GBq in ≤ 400 µL)
-
-
Reaction: Cap the vial tightly and heat at 100-110°C for 15 minutes.[8]
-
Quenching: After heating, allow the vial to cool to room temperature. Add 1 mL of water to the reaction mixture.
-
Purification:
-
Load the diluted reaction mixture onto the pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted [¹⁸F]AlF and other hydrophilic impurities.
-
Elute the final product, [¹⁸F]AlF-NOTA-Peptide, with 0.5 mL of ethanol.
-
The ethanolic solution can then be formulated for injection, typically by dilution with saline.
-
-
Quality Control: Analyze the final product using radio-HPLC to determine radiochemical purity and specific activity.
Protocol 2: [⁶⁸Ga]Ga Labeling of a NOTA/DOTA-Conjugated Peptide
This protocol is a generalized method based on common procedures for generator-eluted ⁶⁸Ga.[6][7]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M or 1.0 M Hydrochloric acid (HCl) for elution
-
NOTA or DOTA-conjugated peptide (e.g., 20 nmol)
-
Sodium acetate or HEPES buffer to adjust pH
-
Sterile water for injection
-
Reaction vial
-
Heating block (if required for DOTA)
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with the appropriate concentration of HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃. Fractionated elution can be used to obtain a higher radioactive concentration.[3]
-
pH Adjustment: Add buffer (e.g., sodium acetate) to the ⁶⁸GaCl₃ eluate to adjust the pH to between 4.0 and 4.5.[7]
-
Labeling Reaction:
-
Purification (Optional): For many kit-type preparations with high labeling efficiency (>95%), further purification is not necessary. If required, a Sep-Pak C18 cartridge can be used.
-
Quality Control: Determine the radiochemical purity of the [⁶⁸Ga]Ga-Peptide using radio-TLC or radio-HPLC.
Protocol 3: In Vitro Stability Assay
This protocol assesses the stability of the radiopharmaceutical in human serum.[12][13][14]
Procedure:
-
Add approximately 100-200 kBq of the purified radiopharmaceutical to 500 µL of human serum in a microcentrifuge tube.[12]
-
Incubate the tube in a water bath at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take a 50 µL aliquot of the serum mixture.
-
To precipitate serum proteins, add 100 µL of cold ethanol or acetonitrile to the aliquot, vortex, and centrifuge at high speed for 2-3 minutes.
-
Analyze the supernatant, which contains the radiopharmaceutical and any detached radiolabel, using radio-TLC or radio-HPLC to quantify the percentage of intact radiopharmaceutical over time.
Protocol 4: Ex Vivo Biodistribution Study in Rodents
This protocol outlines the general steps for determining the tissue distribution of a radiopharmaceutical in an animal model.[15][16]
Procedure:
-
Animal Model: Use a relevant rodent model (e.g., healthy mice or mice bearing tumors). Animals should be of the same sex, strain, and approximate weight.[15]
-
Injection: Administer a known amount of the radiopharmaceutical (e.g., 0.5-1.0 MBq in 100-200 µL) via tail vein injection.[15]
-
Uptake Period: House the animals for a predetermined period (e.g., 30, 60, 120 minutes post-injection).
-
Sacrifice and Dissection: At the designated time point, euthanize the animals according to approved ethical protocols. Dissect key organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Include standards of the injected dose to allow for decay correction and calculation.
-
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the quantitative comparison of tracer uptake across different tissues and between different radiopharmaceuticals.[16]
Mandatory Visualizations
The following diagrams illustrate the workflows for radiolabeling and biodistribution studies.
Caption: Workflow for the [18F]AlF radiolabeling method.
Caption: Workflow for the [68Ga]Ga radiolabeling method.
Caption: Workflow for an ex vivo biodistribution study.
Discussion and Conclusion
The choice between [¹⁸F]AlF and [⁶⁸Ga]Ga labeling hinges on a trade-off between radionuclide availability, production scale, and desired imaging characteristics.
Advantages of [¹⁸F]AlF:
-
Longer Half-Life: The ~110-minute half-life of ¹⁸F allows for longer synthesis and purification times, centralized production, and distribution to satellite imaging centers. It also enables imaging at later time points to potentially improve target-to-background ratios.[2]
-
Production Scale: Cyclotron production of ¹⁸F can generate large batches sufficient for dozens of patients, improving cost-effectiveness for high-throughput clinical centers.[2]
-
Superior Image Quality: The lower positron energy of ¹⁸F results in a shorter positron range in tissue, leading to PET images with higher spatial resolution compared to ⁶⁸Ga.[10]
Advantages of [⁶⁸Ga]Ga:
-
Generator Availability: The on-demand availability from a ⁶⁸Ge/⁶⁸Ga generator makes it highly convenient for in-house and "kit-based" preparations, eliminating the need for a nearby cyclotron.[2]
-
Simpler and Milder Chemistry: Radiolabeling with ⁶⁸Ga can often be performed at room temperature, particularly with chelators like NOTA, which is beneficial for heat-sensitive biomolecules.[6][7]
-
Well-Established Clinically: A large number of ⁶⁸Ga-based radiopharmaceuticals are already approved and widely used in clinical practice, providing a robust foundation of clinical experience.
References
- 1. scispace.com [scispace.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. [68Ga]Ga-DFO-c(RGDyK): Synthesis and Evaluation of Its Potential for Tumor Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Instant kit preparation of 68Ga-radiopharmaceuticals via the hybrid chelator DATA: clinical translation of [68Ga]Ga-DATA-TOC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiofluorination using aluminum-fluoride (Al18F) | springermedizin.de [springermedizin.de]
- 9. A novel facile method of labeling octreotide with 18F-fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of [18F]AlF- and 68Ga-labeled dual targeting heterodimer FAPI-RGD in malignant tumor: preclinical evaluation and pilot clinical PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines [mdpi.com]
- 13. Radiochemical stability of radiopharmaceutical preparations [inis.iaea.org]
- 14. inis.iaea.org [inis.iaea.org]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Aluminum Fluoride and Tin(II) Fluoride in Preventing Enamel Dissolution
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing in-vitro research highlights the distinct mechanisms and efficacy of aluminum fluoride (B91410) and tin(II) fluoride in preventing enamel dissolution. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of these two fluoride compounds, focusing on their impact on enamel demineralization, surface hardness, and fluoride uptake.
Executive Summary
Tin(II) fluoride, also known as stannous fluoride, demonstrates superior efficacy in reducing enamel demineralization and erosion compared to many other fluoride compounds. Its protective effect is attributed to the formation of an acid-resistant barrier on the enamel surface. While direct comparative studies are limited, research on aluminum fluoride suggests it can enhance enamel's resistance to demineralization, though its performance relative to tin(II) fluoride is not as extensively documented. This guide presents the available quantitative data and experimental methodologies to facilitate a scientific comparison.
Data on Enamel Dissolution and Hardness
The following tables summarize quantitative data from various in-vitro studies. It is important to note the differences in experimental conditions when comparing results across studies.
Tin(II) Fluoride: Enamel Mineral Loss and Surface Hardness
| Study Reference (Abbreviated) | Treatment Group | Enamel Mineral Loss (µm) | Surface Microhardness Recovery (%) |
| Ganss C, et al. | SnF₂ (250 ppm F) | -3.8 ± 14.4 | Not Reported |
| Hooper SM, et al. | Stabilized SnF₂ | 61.7% reduction vs. control | Not Reported |
| Khongkhunthian S, et al. | 1450SnF₂ + Elmex® | Not Reported in µm | Lowest microhardness change |
Note: Negative mineral loss indicates a net gain in mineral content.
This compound: Enamel Demineralization and Surface Hardness
| Study Reference (Abbreviated) | Treatment Group | Change in Surface Microhardness (VHN) |
| Vrbic, V., & Brudevold, F. | 1-mM Al³⁺ + 20 mM F⁻ | Inhibition of demineralization |
| Dionysopoulos D, et al. | [Al-F] (1000 ppm Al, 1000 ppm F) | Enhanced remineralization |
Note: The available data for this compound is less specific in terms of absolute enamel loss and focuses on the inhibition of demineralization and enhancement of remineralization.
Mechanisms of Action
The protective effects of tin(II) fluoride and this compound against enamel dissolution are attributed to different chemical interactions with the enamel surface.
Tin(II) Fluoride: The primary mechanism of tin(II) fluoride involves the formation of a protective layer on the enamel surface. This layer is composed of tin compounds such as tin hydroxide, tin phosphates, and tin fluoride, which are highly resistant to acid attack.[1] This barrier physically shields the enamel from erosive challenges. Additionally, the fluoride ions promote the remineralization of enamel by forming fluorapatite, a more acid-resistant form of apatite.[2]
This compound: Aluminum ions have been shown to have an inhibitory effect on enamel demineralization.[3] The proposed mechanism involves the formation of aluminum phosphate (B84403) or this compound complexes on the enamel surface, which may reduce the solubility of the enamel mineral in acidic conditions. Research indicates that the combined application of aluminum and fluoride can enhance remineralization and inhibit demineralization as effectively as fluoride alone under specific experimental conditions.[4]
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the effectiveness of these fluoride compounds.
pH-Cycling Model for Enamel Demineralization and Remineralization
A common in-vitro method to simulate the dynamic process of dental caries is the pH-cycling model. This involves alternating the exposure of enamel samples to demineralizing and remineralizing solutions over a set period.
-
Sample Preparation: Bovine or human enamel blocks are prepared, and their baseline surface microhardness is measured.
-
Demineralization: Samples are immersed in an acidic solution (e.g., 0.05 M citric acid, pH 2.3) for a specified duration to induce mineral loss.
-
Treatment: The enamel blocks are treated with the experimental fluoride solutions (e.g., tin(II) fluoride or this compound solutions).
-
Remineralization: Following treatment, samples are placed in a remineralizing solution, often an artificial saliva formulation, to allow for mineral redeposition.
-
Analysis: After a number of cycles, the final surface microhardness is measured, and the percentage of surface microhardness recovery is calculated. Enamel loss can also be quantified using techniques like profilometry.
Measurement of Enamel Fluoride Uptake
To quantify the amount of fluoride incorporated into the enamel, an acid etch technique is often employed.
-
Treatment: Enamel samples are treated with the fluoride agent.
-
Etching: A standardized area of the treated enamel surface is etched with a strong acid (e.g., perchloric acid) for a specific time to dissolve a thin layer of enamel.
-
Analysis: The fluoride concentration in the acid solution is measured using a fluoride ion-selective electrode. The amount of dissolved calcium can also be measured to determine the depth of the etch.
Signaling Pathways and Logical Relationships
The interaction of fluoride ions with the enamel surface is a key process in preventing dissolution. The following diagram illustrates the general pathway of fluoride-mediated remineralization.
Conclusion
The available evidence strongly supports the high efficacy of tin(II) fluoride in protecting tooth enamel against acid erosion and demineralization, primarily through the formation of a resilient surface barrier. This compound also demonstrates a protective effect by inhibiting demineralization and promoting remineralization. However, a direct, quantitative comparison with tin(II) fluoride is not well-established in the current scientific literature. Further head-to-head in-vitro and in-situ studies are warranted to provide a more definitive comparison of the effectiveness of these two compounds. Researchers and product development professionals are encouraged to consider the distinct mechanisms of action and the existing evidence base when formulating new oral care products.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Effects of aluminum (III) and fluoride on the demineralization of bovine enamel: a longitudinal microradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro study of the effect of aluminum and the combined effect of strontium, aluminum, and fluoride elements on early enamel carious lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of G-Protein Activation: Aluminofluoride vs. Beryllofluoride Complexes
For researchers, scientists, and drug development professionals, understanding the kinetics of G-protein activation is paramount for elucidating signaling pathways and developing novel therapeutics. Aluminofluoride (AlF) and beryllofluoride (BeF) complexes are widely used as stable analogs of the transition state of GTP hydrolysis, effectively locking G-proteins in their active conformation. This guide provides a comparative analysis of the kinetic profiles of G-protein activation by these two classes of inorganic phosphate (B84403) analogs, supported by experimental data and detailed methodologies.
Mechanism of Action: Mimicking the Transition State
Both aluminofluoride and beryllofluoride complexes activate G-proteins by binding to the nucleotide-binding pocket of the Gα subunit when GDP is bound.[1][2][3][4] They mimic the γ-phosphate of GTP, stabilizing the Gα subunit in its active conformation, which leads to the dissociation of the Gβγ dimer and downstream signaling.[1][2][3][4]
The specific activating species in solution have been a subject of investigation. For aluminofluoride, the predominant activating species is believed to be aluminotrifluoride hydroxide, AlF₃(OH)⁻, which forms a tetracoordinated complex with GDP, GDP-AlF₃.[2] In the case of beryllofluoride, two species, BeF₃⁻·H₂O and BeF₂(OH)⁻·H₂O, have been identified as activators, forming distinct tetracoordinated complexes, GDP·BeF₃ and GDP·BeF₂(OH), which exhibit different dissociation rates.[2]
Comparative Kinetic Data
While both AlF and BeF complexes are effective G-protein activators, their kinetic profiles can differ. The following table summarizes key kinetic parameters for G-protein activation by these complexes, primarily determined through intrinsic tryptophan fluorescence assays. It is important to note that specific values can vary depending on the specific G-protein subtype, buffer conditions, and experimental setup.
| Parameter | Aluminofluoride Complexes (e.g., AlF₄⁻) | Beryllofluoride Complexes (e.g., BeF₃⁻) | Reference |
| Activating Species | AlF₃(OH)⁻ | BeF₃⁻·H₂O and BeF₂(OH)⁻·H₂O | [2] |
| Bound Complex | Gα-GDP-AlF₃ | Gα-GDP-BeF₃ and Gα-GDP-BeF₂(OH) | [2] |
| Activation Kinetics | Typically exhibits slower on-rates compared to BeF. The kinetics can be complex due to the slow equilibration between different aluminofluoride species in solution. | Generally displays faster on-rates for G-protein activation. | [2] |
| Dissociation Kinetics | The Gα-GDP-AlF₃ complex is generally stable with a slow dissociation rate. | The two beryllofluoride complexes, GDP·BeF₃ and GDP·BeF₂(OH), exhibit different and distinct dissociation rates. | [2] |
| Potency (EC₅₀) | Varies depending on the G-protein and experimental conditions. | Often observed to be more potent than aluminofluoride complexes in activating certain G-proteins. |
Note: Specific quantitative values for rate constants and EC₅₀ are highly dependent on the experimental conditions and the specific G-protein being studied. The provided information reflects general trends observed in the literature.
Experimental Protocols
The primary method for the real-time kinetic analysis of G-protein activation by fluoride (B91410) complexes is the intrinsic tryptophan fluorescence assay. This technique leverages the change in the fluorescence of a conserved tryptophan residue in the switch II region of the Gα subunit upon activation.
Intrinsic Tryptophan Fluorescence Assay for G-Protein Activation
Principle: The conformational change in the switch II region of the Gα subunit upon activation leads to a change in the local environment of a conserved tryptophan residue (e.g., Trp211 in Gαi1). This results in an increase in its intrinsic fluorescence, which can be monitored over time.[1][5]
Detailed Protocol:
-
Protein Preparation:
-
Purify the Gα subunit of interest to homogeneity.
-
Ensure the protein is pre-loaded with GDP. This can be achieved by incubation with an excess of GDP followed by removal of unbound nucleotide.
-
-
Reagent Preparation:
-
Assay Buffer: A typical buffer would be 50 mM HEPES or Tris, pH 7.5-8.0, containing 100 mM NaCl, 1-5 mM MgCl₂, and 10 µM GDP.[1] The exact composition may need to be optimized for the specific G-protein.
-
Aluminofluoride Stock Solution: Prepare a fresh stock solution by mixing AlCl₃ and NaF. For example, a 10X stock can be made with 12 mM AlCl₃ and 5 M NaF.
-
Beryllofluoride Stock Solution: Prepare a fresh stock solution by mixing BeSO₄ and NaF.
-
-
Assay Procedure:
-
Equilibrate the purified Gα-GDP protein in the assay buffer to the desired temperature (typically 20-37°C) in a fluorometer cuvette or a 96-well black plate.
-
Set the fluorescence spectrophotometer to an excitation wavelength of ~280-295 nm and an emission wavelength of ~340-350 nm.[1][5]
-
Record a stable baseline fluorescence signal.
-
Initiate the activation reaction by adding the aluminofluoride or beryllofluoride stock solution to the desired final concentration.
-
Continuously record the fluorescence intensity over time until a plateau is reached, indicating the completion of the activation process.
-
-
Data Analysis:
-
The raw fluorescence data is corrected for any buffer-only signal.
-
The change in fluorescence over time is fitted to a single or double exponential function to determine the observed rate constant (k_obs) for activation.
-
To determine the EC₅₀ value, the assay is performed with varying concentrations of the activating fluoride complex, and the steady-state fluorescence change is plotted against the logarithm of the concentration.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the G-protein activation signaling pathway and the general workflow for its kinetic analysis.
Caption: G-protein activation signaling cascade.
Caption: Experimental workflow for kinetic analysis.
Conclusion
Both aluminofluoride and beryllofluoride complexes serve as invaluable tools for studying G-protein activation. While both effectively mimic the transition state of GTP hydrolysis, their kinetic profiles of G-protein activation can differ, with beryllofluoride complexes often exhibiting faster on-rates. The choice between these activators may depend on the specific experimental goals, such as the need for rapid activation or the study of different activated state conformations. The intrinsic tryptophan fluorescence assay provides a robust and real-time method to quantitatively assess these kinetic differences, offering crucial insights into the intricate mechanisms of G-protein signaling.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Characterization of the aluminum and beryllium fluoride species which activate transducin. Analysis of the binding and dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoride complexes of aluminium or beryllium act on G-proteins as reversibly bound analogues of the gamma phosphate of GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aluminofluoride and beryllofluoride complexes: a new phosphate analogs in enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Validating the Crystal Structure of AlF₃: A Comparative Guide to Rietveld Refinement and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of crystalline structures is paramount. Aluminum fluoride (B91410) (AlF₃), a compound with diverse applications, including as a catalyst and in aluminum production, exists in several polymorphic forms. Accurate determination of its crystal structure is crucial for understanding its properties and function. This guide provides a comprehensive comparison of Rietveld refinement with other key techniques for validating the crystal structure of AlF₃, supported by experimental data and detailed protocols.
The gold standard for crystal structure validation from powder diffraction data is the Rietveld refinement method. This powerful analytical technique uses a least-squares approach to refine a theoretical crystallographic model until it matches the entire observed powder diffraction pattern.[1][2] This whole-pattern fitting approach allows for the precise determination of lattice parameters, atomic positions, site occupancies, and other microstructural properties.[1][2]
This guide will compare the performance of Rietveld refinement with alternative and complementary methods such as Le Bail refinement and Pair Distribution Function (PDF) analysis for the validation of various AlF₃ polymorphs.
Comparative Analysis of Crystal Structure Validation Methods
The choice of method for crystal structure validation depends on the specific research goals, the quality of the sample, and the nature of the crystalline material. While Rietveld refinement is a comprehensive technique, other methods offer distinct advantages in specific scenarios.
| Method | Principle | Information Obtained | Strengths | Limitations |
| Rietveld Refinement | Whole powder pattern fitting of a theoretical crystal structure model to experimental data.[1][2] | Lattice parameters, atomic coordinates, site occupancies, thermal parameters, phase quantification, crystallite size, and microstrain.[1][2] | Provides a detailed and complete crystal structure model; highly accurate for well-crystalline materials.[1] | Requires a reasonably accurate initial structural model; can be challenging for highly disordered or multiphase samples.[3] |
| Le Bail Refinement | Whole powder pattern fitting without a structural model (atomic coordinates are not refined).[4][5] | Precise lattice parameters, peak profiles, and separation of overlapping reflections.[4][5] | Useful when the full crystal structure is unknown; excellent for accurate unit cell determination.[4][5] | Does not provide atomic-level structural information (coordinates, occupancies).[4] |
| Pair Distribution Function (PDF) Analysis | Fourier transform of the total scattering data (Bragg and diffuse scattering). | Information about the local atomic structure and short-range order, independent of crystallinity. | Powerful for studying nanocrystalline, amorphous, and disordered materials; provides insights into local structural distortions. | Does not provide information about the long-range crystalline symmetry (space group). |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction from a single crystal. | Precise atomic coordinates, bond lengths, and angles; absolute structure determination. | The most accurate method for crystal structure determination. | Requires a suitable single crystal of sufficient size and quality, which can be difficult to grow. |
Performance Data for AlF₃ Polymorphs
The following tables summarize experimental data from the Rietveld refinement of different AlF₃ polymorphs and provide a comparison with data obtained from crystallographic databases.
Table 1: Rietveld Refinement Data for Tetragonal AlF₃ (t-AlF₃)
This table presents the results from a study where the crystal structure of t-AlF₃ was determined from X-ray powder diffraction data and refined using the Rietveld method.[6][7]
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4/nmm |
| Lattice Parameters | a = 10.24 Å, c = 7.1738 Å |
| R-factors | RB = 0.024, Rp = 0.070, Rwp = 0.097 |
Table 2: Rietveld Refinement Data for α-AlF₃ under High Pressure
This table shows the refinement parameters for α-AlF₃ at high pressure, demonstrating the utility of the Rietveld method in studying materials under extreme conditions.
| Parameter | Value |
| Pressure | 28 GPa |
| R-factors | Rp = 6.5%, wRp = 8.5% (at 49.2 GPa) |
Table 3: Crystallographic Data for Common AlF₃ Polymorphs from the Materials Project
This data is provided for comparison and as a starting point for Rietveld refinement.
| Polymorph | Crystal System | Space Group | Lattice Parameters |
| Trigonal | Trigonal | R-3c | a = 4.87 Å, b = 4.87 Å, c = 12.47 Å, α = 90°, β = 90°, γ = 120°[7] |
| Cubic | Cubic | Pm-3m | a = 3.59 Å, b = 3.59 Å, c = 3.59 Å, α = 90°, β = 90°, γ = 90°[8] |
| Orthorhombic | Orthorhombic | Cmcm | a = 7.013 Å, b = 7.013 Å, c = 7.235 Å, α = 90°, β = 90°, γ = 119.931°[9] |
Experimental Protocols
General Experimental Protocol for Rietveld Refinement of AlF₃
This protocol outlines the key steps for performing Rietveld refinement on a powder sample of AlF₃.
1. Sample Preparation:
-
Ensure the AlF₃ powder is finely ground to a uniform particle size (typically 1-10 µm) to minimize preferred orientation effects.
-
The powder is carefully packed into a sample holder to ensure a flat and dense surface.
2. XRD Data Collection:
-
Data is collected using a high-resolution powder diffractometer, commonly with Cu Kα radiation.
-
A typical 2θ scanning range is 10-120°, with a step size of 0.02° and a sufficient counting time per step to achieve good signal-to-noise ratio.[10]
3. Rietveld Refinement Procedure:
-
The refinement is carried out using specialized software such as FullProf, GSAS-II, or TOPAS.
-
Step 1: Initial Model. Start with a known crystal structure model for the suspected AlF₃ polymorph (e.g., from the Materials Project database).[7][8]
-
Step 2: Background Refinement. Model the background using a suitable function (e.g., a polynomial function).
-
Step 3: Scale Factor and Unit Cell Parameters. Refine the scale factor and the lattice parameters.
-
Step 4: Peak Profile Parameters. Refine the parameters that define the peak shape (e.g., Caglioti parameters U, V, W for a pseudo-Voigt function) to model instrumental and sample-related peak broadening.
-
Step 5: Atomic Parameters. Sequentially refine the atomic coordinates and isotropic thermal parameters (B-factors).
-
Step 6: Goodness-of-Fit. Monitor the refinement's progress by observing the difference plot and the goodness-of-fit (χ²) and R-factors (Rp, Rwp). A good refinement will show a flat difference plot and low R-factors.
Visualizing the Workflow
A clear understanding of the experimental and analytical workflow is essential for successful crystal structure validation.
Caption: Experimental and analytical workflow for the validation of AlF₃ crystal structure using Rietveld refinement.
Logical Relationships in Crystal Structure Analysis
The relationship between different validation techniques highlights their complementary nature in providing a comprehensive understanding of the crystal structure.
Caption: Interrelationship of different methods for comprehensive crystal structure analysis of AlF₃.
References
- 1. crystallography.fr [crystallography.fr]
- 2. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 3. Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Le Bail method - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MyScope [myscope.training]
- 9. researchgate.net [researchgate.net]
- 10. xray.cz [xray.cz]
A Head-to-Head Comparison of Aluminum Fluoride (AlF₃) Synthesis: Dry Process vs. Wet Process
For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis method for key reagents is paramount. Aluminum fluoride (B91410) (AlF₃), a versatile compound with applications ranging from catalysis to materials science, can be synthesized via two primary routes: a high-temperature dry process and an aqueous wet process. This guide provides a detailed, head-to-head comparison of these methods, supported by experimental data, to inform the selection of the most suitable process for specific research and development needs.
Executive Summary
The choice between the dry and wet synthesis of AlF₃ hinges on a trade-off between product purity, physical properties, and production cost. The dry process typically yields a high-purity, anhydrous AlF₃ with a higher bulk density, making it suitable for applications where minimal impurities are critical. In contrast, the wet process offers a lower-cost alternative that can produce AlF₃ with a higher surface area, a desirable characteristic for catalytic applications. However, the wet process generally results in a hydrated product with a higher level of impurities that necessitates a subsequent calcination step.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative differences between the dry and wet processes for AlF₃ synthesis, with data compiled from various industry and academic sources.
| Parameter | Dry Process | Wet Process |
| Purity (% AlF₃) | >90% - 92% (from fluorspar) | ~95% - 98.1% (from acid)[1] |
| Key Impurities | Lower levels of SiO₂, P₂O₅ | Higher levels of SiO₂, P₂O₅, residual water[1] |
| Typical Yield | 94% - 98% (based on HF)[2] | Variable, dependent on crystallization and filtration efficiency |
| Bulk Density | High Bulk Density (HBD) | Low Bulk Density (LBD) |
| Surface Area | 10-30 m²/g | Can be significantly higher (e.g., 66 m²/g)[3] |
| Particle Size | Uniform particle size (e.g., 0.25-0.8 mm)[1] | Can produce nanowires and other microstructures[4][5] |
| Production Cost | Higher, due to energy and equipment costs | Lower, particularly when using by-product fluosilicic acid |
| Final Product Form | Anhydrous AlF₃ | Hydrated AlF₃ (requires calcination) |
Experimental Protocols
Dry Process Experimental Protocol
The dry process for AlF₃ synthesis typically involves the gas-solid reaction of hydrogen fluoride with aluminum hydroxide (B78521) or alumina (B75360) in a fluidized bed reactor.
Materials:
-
Aluminum hydroxide (Al(OH)₃) or alumina (Al₂O₃)
-
Anhydrous hydrogen fluoride (HF) gas
Equipment:
-
Fluidized bed reactor
-
Gas pre-heater
-
Cyclone separator
-
Off-gas scrubbing system
Procedure:
-
Pre-dried aluminum hydroxide is fed into a fluidized bed reactor.
-
Anhydrous hydrogen fluoride gas is pre-heated to the reaction temperature.
-
The pre-heated HF gas is introduced into the bottom of the reactor, fluidizing the aluminum hydroxide powder and initiating the reaction.
-
The reaction is maintained at a temperature of 500-600°C.
-
The solid AlF₃ product is continuously discharged from the reactor and separated from the gas stream using a cyclone separator.
-
The off-gases, containing unreacted HF and water vapor, are passed through a scrubbing system for treatment.
Wet Process Experimental Protocol
The wet process for AlF₃ synthesis involves the reaction of an aqueous solution of a fluorine source with aluminum hydroxide, followed by crystallization and calcination.
Materials:
-
Aluminum hydroxide (Al(OH)₃)
-
Aqueous hydrofluoric acid (HF) or fluosilicic acid (H₂SiF₆)
Equipment:
-
Reaction vessel
-
Crystallizer
-
Filtration system (e.g., centrifuge)
-
Rotary calciner or furnace
Procedure:
-
Aluminum hydroxide is added to a stirred reaction vessel containing an aqueous solution of hydrofluoric acid or fluosilicic acid.
-
The reaction mixture is heated to facilitate the dissolution of the aluminum hydroxide and the formation of a supersaturated AlF₃ solution.
-
The resulting slurry is transferred to a crystallizer where AlF₃·xH₂O precipitates.
-
The precipitated aluminum fluoride hydrate (B1144303) is separated from the mother liquor by filtration.
-
The filter cake is washed to remove soluble impurities.
-
The hydrated AlF₃ is then calcined at elevated temperatures (e.g., 600°C) to remove the water of hydration and yield anhydrous AlF₃.[1]
Mandatory Visualizations
Caption: Workflow for the dry process synthesis of AlF₃.
Caption: Workflow for the wet process synthesis of AlF₃.
Concluding Remarks
The selection of a synthesis route for this compound is a critical decision that can impact the quality, performance, and cost of the final product. The dry process is favored for applications demanding high purity and anhydrous material directly from the reactor. In contrast, the wet process provides a more economical route and can be tailored to produce AlF₃ with specific morphological properties, such as high surface area, which is advantageous for catalysis. Researchers and developers should carefully consider the specific requirements of their application when choosing between these two distinct synthesis pathways.
References
A Comparative Analysis of the Cariostatic Efficacy of Aluminum and Fluoride Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cariostatic (caries-inhibiting) efficacy of aluminum and fluoride (B91410) compounds, drawing upon evidence from clinical, animal, and in vitro studies. The objective is to present a clear, data-driven evaluation to inform research and development in the field of oral health.
Executive Summary
Fluoride compounds are the cornerstone of caries prevention, with a well-established and extensively documented record of efficacy. Their primary mechanisms of action involve promoting remineralization and inhibiting demineralization of tooth enamel, as well as exerting antimicrobial effects on cariogenic bacteria. Aluminum compounds have also demonstrated cariostatic properties in various studies, although they are less commonly used as primary anticaries agents. Their mechanism is not as thoroughly elucidated as that of fluoride, but is thought to involve inhibition of bacterial enzymes and reduction of enamel solubility. Clinical and preclinical evidence suggests that while aluminum compounds can reduce caries, fluoride compounds generally exhibit superior efficacy.
Data Presentation: Quantitative Comparison of Cariostatic Efficacy
The following tables summarize quantitative data from key studies comparing the cariostatic effects of aluminum and fluoride compounds.
Table 1: Clinical and Animal Studies on Caries Incidence
| Study Type | Compound(s) | Concentration | Duration | Key Findings | Reference |
| Clinical Trial | 1.77% Potassium Aluminum Sulfate (KAl(SO4)2) Toothpaste vs. 0.83% Sodium Monofluorophosphate (Na2FPO3) Toothpaste | 1.77% KAl(SO4)2, 0.83% Na2FPO3 | 3 years | The mean caries increment was significantly higher in the group using the aluminum-containing toothpaste compared to the fluoride-containing toothpaste, as measured both clinically and radiographically. | [1] |
| Pilot Clinical Trial | Alum (Aluminum Potassium Sulfate) Mouthrinse (500 ppm Al) vs. Fluoride Dentifrice (1100 ppm F) | 500 ppm Al, 1100 ppm F | 12 months | Children using the alum mouthrinse (with either a placebo or fluoride dentifrice) had a lower caries incidence than those using a placebo mouthrinse with a fluoride dentifrice. The efficacy of the alum mouthrinse was found to be at least as effective as the fluoride dentifrice. | [2] |
| Animal Study (Rat Model) | Aluminum Chloride (AlCl3) and Aluminum Potassium Sulfate (AlK(SO4)2) Mouthrinses vs. Sodium Fluoride (NaF) Mouthrinse | 0.037 mol/L | 10 weeks | Both aluminum rinses significantly reduced smooth-surface and sulcal caries by approximately 40%. The cariostatic activity of aluminum rinses was equivalent to an equimolar NaF rinse for smooth surface lesions but was statistically less effective than NaF for sulcal caries. | [1][3] |
| Animal Study (Rat Model) | Aluminum Potassium Sulfate (AlK(SO4)2) Solutions vs. Sodium Fluoride (NaF) Solution | 100, 1000, 2000, 4000 ppm Al; 100 ppm F | 10 weeks | All aluminum solutions significantly reduced the prevalence of both smooth-surface and fissure caries. Aluminum treatments reduced smooth surface scores by 49-71% and sulcal scores by 27-53%. The protective effect of the 100 ppm Al solution was less than that of solutions containing 1000 ppm Al or more. | [4][5] |
Table 2: In Vitro Studies on Enamel Demineralization and Remineralization
| Study Type | Compound(s) | Concentration | Experimental Model | Key Findings | Reference |
| In Vitro Study | Aluminum (Al) vs. Fluoride (F) and combined treatments | 1000 ppm Al, 1000 ppm F, 150 ppm Sr | pH-cycling with pre-softened bovine enamel slabs | Solutions containing fluoride ([Sr+F] and [Al-F]) enhanced remineralization and inhibited demineralization as effectively as the fluoride-only solution. Aluminum-only and aluminum-strontium solutions were significantly less effective. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key cited studies.
Clinical Trial: Aluminum vs. Fluoride Toothpaste
-
Study Design: A 3-year, double-blind, randomized controlled trial.
-
Participants: 2,087 fifth-grade students (mean age: 12 years).
-
Intervention Groups:
-
Test Group: Toothpaste containing 1.77% Potassium Aluminum Sulfate (KAl(SO4)2).
-
Control Group: Toothpaste containing 0.83% Sodium Monofluorophosphate (Na2FPO3).
-
-
Procedure: Participants used their assigned toothpaste unsupervised at home.
-
Data Collection: Clinical caries examinations were performed by municipal dentists. Bite-wing radiographs were taken at the beginning and end of the trial.
-
Outcome Measure: Mean caries increment (new carious lesions).[1]
Animal Study: Aluminum vs. Fluoride Mouthrinse in a Rat Caries Model
-
Study Design: A controlled in vivo study.
-
Subjects: Six groups of 20 weanling Wistar rats.
-
Inoculation: Rats were inoculated with the cariogenic bacterium Streptococcus sobrinus 6715.
-
Diet: A caries-inducing, high-sucrose diet was provided ad libitum.
-
Intervention Groups:
-
Aluminum Chloride (AlCl3) mouthrinse (0.037 mol/L)
-
Aluminum Potassium Sulfate (AlK(SO4)2) mouthrinse (0.037 mol/L)
-
Sodium Fluoride (NaF) mouthrinse (equimolar concentration)
-
Two-step treatment with AlCl3 and NaF
-
Vehicle control rinse
-
Distilled water control
-
-
Procedure: The test agents were topically applied twice daily, five days a week, for 10 weeks.
-
Data Collection: Molars were scored for smooth-surface and sulcal caries.[1][3]
-
Outcome Measures: Caries scores and plaque amounts.
In Vitro Study: pH-Cycling Model for Enamel Demineralization and Remineralization
-
Specimens: Pre-softened bovine enamel slabs.
-
pH-Cycling Protocol: A 6-day regimen designed to simulate the demineralization and remineralization cycles that occur in the oral cavity.
-
Treatment Solutions:
-
Distilled water (negative control)
-
1000 ppm Fluoride (positive control)
-
1000 ppm Aluminum
-
1000 ppm Aluminum and 1000 ppm Fluoride (applied interchangeably)
-
1000 ppm Aluminum and 1000 ppm Fluoride (applied sequentially)
-
Combined 1000 ppm Aluminum and 150 ppm Strontium
-
Combined 150 ppm Strontium and 1000 ppm Fluoride
-
-
Procedure: Enamel slabs were immersed in the experimental solutions twice daily for 1 minute. Following the pH-cycling, specimens were subjected to a 5-day acid resistance test.
-
Data Collection: Lesions were evaluated quantitatively using surface microhardness measurements and qualitatively using polarized light microscopy.[6]
-
Outcome Measures: Changes in surface microhardness, indicating the extent of demineralization or remineralization.
Mechanisms of Action and Signaling Pathways
The cariostatic effects of fluoride and aluminum are mediated through distinct molecular interactions.
Fluoride Compounds
The multifaceted mechanism of fluoride's cariostatic action is well-established and involves three primary pathways:
-
Inhibition of Demineralization and Enhancement of Remineralization: Fluoride ions adsorb to the surface of enamel crystals, particularly in acidic conditions, making them more resistant to dissolution. During periods of pH neutrality, fluoride promotes the remineralization of demineralized enamel by forming a more acid-resistant fluorapatite-like mineral.
-
Inhibition of Bacterial Glycolysis: As a weak acid, hydrogen fluoride (HF) can diffuse across the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates into hydrogen (H+) and fluoride (F-) ions. The accumulation of H+ acidifies the cytoplasm, while the F- ions directly inhibit key glycolytic enzymes, notably enolase . This disruption of glycolysis reduces acid production by cariogenic bacteria such as Streptococcus mutans.
-
Inhibition of Proton-Translocating F-ATPases: The acidification of the bacterial cytoplasm by HF also inhibits the activity of proton-translocating F-ATPases. These enzymes are crucial for maintaining the intracellular pH by expelling protons. Their inhibition further compromises the bacterium's ability to survive in an acidic environment.
References
- 1. karger.com [karger.com]
- 2. Effect of supervised use of an alum mouthrinse on dental caries incidence in caries-susceptible children: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the effects of aluminum mouthrinses on rat dental caries and plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of aluminum concentration on dental caries formation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of aluminum concentration on dental caries formation in the rat. | Semantic Scholar [semanticscholar.org]
- 6. repositorio.unesp.br [repositorio.unesp.br]
A Comparative Guide to the Cross-Validation of Aluminum Fluoride (AlF₃) Characterization
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of aluminum fluoride (B91410) (AlF₃) is critical for its various applications, including as a catalyst, in optical coatings, and in the manufacturing of aluminum. A multi-technique approach is essential for a thorough understanding of its physicochemical properties. This guide provides a comparative overview of three powerful analytical techniques—X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and solid-state Nuclear Magnetic Resonance (ssNMR)—for the cross-validation of AlF₃ characterization.
Complementary Insights from XPS, SEM, and ssNMR
Each of these techniques provides unique yet complementary information about AlF₃:
-
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information. For AlF₃, XPS is used to determine the stoichiometry and identify the presence of surface contaminants or different chemical environments of aluminum and fluorine.
-
Scanning Electron Microscopy (SEM) offers high-resolution imaging of the material's surface morphology. It is invaluable for determining particle size, shape, and texture, which are critical parameters influencing the reactivity and performance of AlF₃.
-
Solid-state Nuclear Magnetic Resonance (ssNMR) probes the local atomic environment of specific nuclei. For AlF₃, ²⁷Al and ¹⁹F ssNMR are particularly useful for distinguishing between different crystalline phases (e.g., α-AlF₃ and β-AlF₃) and identifying different coordination environments of aluminum.
By integrating the data from these three techniques, a more complete and validated understanding of the material's properties can be achieved.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data that can be obtained from each technique for the characterization of AlF₃.
Table 1: XPS Data for AlF₃ Characterization
| Parameter | α-AlF₃ | β-AlF₃ | Reference |
| Al 2p Binding Energy (eV) | 77.1 | 76.1 | [1] |
| F 1s Binding Energy (eV) | 686.7 | 686.7 | [1] |
Table 2: SEM Data for AlF₃ Characterization
| Parameter | Description | Example Observation | Reference(s) |
| Morphology | Describes the shape and structure of the particles. | Irregular shapes, nanowires, cubic crystals, hexagonal platelets. | [2][3][4][5] |
| Particle Size | The dimensions of the individual particles. | Varies from 20-200 μm for as-received material. | [4] |
Table 3: Solid-State NMR Data for AlF₃ Characterization
| Nucleus | Parameter | α-AlF₃ | β-AlF₃ | Reference(s) |
| ²⁷Al | Chemical Shift (ppm) | -16 | -15 | [6] |
| ¹⁹F | Chemical Shift (ppm) | -173 | -173 | [6] |
Note: While the chemical shifts for α- and β-AlF₃ are very similar, the phases can be distinguished by the width of the ²⁷Al sideband manifolds in the NMR spectrum, with β-AlF₃ exhibiting a broader spectrum due to a more distorted aluminum environment.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized experimental protocols for each technique based on published research.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: The powder sample is mounted on a sample holder using double-sided adhesive tape. For charge referencing, a thin layer of gold can be deposited on the sample surface.[7][8]
-
Instrument: A PHI 5600 XPS instrument (or equivalent) with a monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[9]
-
Analysis Conditions:
-
Survey Scans: Measured with a pass energy of 93.9 eV and a step size of 0.400 eV.[9]
-
High-Resolution Scans: For individual elements (Al 2p, F 1s, O 1s, C 1s), a pass energy of 58.7 eV and a step size of 0.250 eV are used.[9]
-
Charge Neutralization: An electron beam neutralizer is employed to compensate for surface charging.[9]
-
Sputtering: Argon ion sputtering can be used for depth profiling to analyze the composition beneath the surface.[9]
-
-
Data Analysis: The binding energies of the core levels are determined and compared to reference values to identify the chemical states of the elements.
Scanning Electron Microscopy (SEM)
-
Sample Preparation: A small amount of the AlF₃ powder is mounted on an SEM stub using conductive carbon tape. To prevent charging, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.
-
Instrument: A Zeiss Supra25 SEM (or equivalent) is used for imaging.[2]
-
Imaging Conditions:
-
Accelerating Voltage: Typically in the range of 5-20 kV.
-
Working Distance: Optimized to achieve the desired resolution and depth of field.
-
Detector: A secondary electron (SE) detector is used for morphological imaging. An energy-dispersive X-ray spectroscopy (EDX) detector can be used for elemental analysis.[2]
-
-
Data Analysis: The SEM images are analyzed to determine the morphology, size distribution, and aggregation state of the AlF₃ particles.
Solid-State Nuclear Magnetic Resonance (ssNMR)
-
Sample Preparation: The powdered AlF₃ sample is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).
-
Instrument: A solid-state NMR spectrometer, such as a Bruker Avance spectrometer, is used. The experiments are performed at high magnetic fields.
-
Experimental Parameters:
-
Nuclei: ²⁷Al and ¹⁹F are the primary nuclei of interest.
-
Magic Angle Spinning (MAS): The sample is spun at a high frequency (e.g., 20 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.[6]
-
Pulse Sequences: Standard single-pulse experiments are typically used. Cross-polarization (CP) experiments can be employed to enhance the signal of less abundant nuclei or to probe spatial proximities.[6]
-
-
Data Analysis: The chemical shifts, linewidths, and sideband patterns in the NMR spectra are analyzed to identify the different phases and coordination environments of aluminum and fluorine.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of AlF₃ characterization using XPS, SEM, and ssNMR.
Caption: Workflow for the integrated characterization of AlF₃.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Synthesis under Normal Conditions and Morphology and Composition of AlF3 Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. colorado.edu [colorado.edu]
Comparative bioavailability of aluminum from aluminum fluoride vs. aluminum chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral bioavailability of aluminum from two different sources: aluminum fluoride (B91410) and aluminum chloride. The information presented is based on available scientific literature and is intended to assist researchers in understanding the absorption characteristics of these compounds. While direct head-to-head comparative studies under identical experimental conditions are limited, this guide synthesizes data from various sources to offer a comprehensive overview.
Quantitative Data Summary
The oral bioavailability of aluminum from aluminum chloride and in the presence of fluoride has been investigated in rodent models. The following table summarizes key quantitative data from these studies. It is important to note that the presented values for aluminum fluoride and aluminum chloride originate from separate studies, which may employ different experimental methodologies.
| Compound | Animal Model | Reported Oral Bioavailability (%) | Citation |
| Aluminum Chloride | Rat | 0.05 | |
| This compound Complex | Rat | 0.35 |
Note: The bioavailability of aluminum from the fluoride complex was reported in a study comparing it with aluminum citrate (B86180) and maltolate complexes, and the ionic form. Another study, while not providing a specific percentage for an this compound compound, demonstrated that fluoride can enhance the digestive absorption of aluminum, increasing plasma aluminum levels to a similar extent as citrate.
Experimental Protocols
The determination of aluminum bioavailability in the cited studies typically involves in vivo experiments with rodent models. The following is a generalized description of the experimental protocols employed.
Animal Model and Administration
-
Species: Rat (e.g., Sprague-Dawley, Wistar).
-
Administration Route: Oral gavage is a common method for precise dose administration. This technique involves introducing a feeding tube into the esophagus to deliver the aluminum compound directly into the stomach.
-
Dosage Form: The aluminum compounds are typically dissolved or suspended in a suitable vehicle, such as deionized water.
Bioavailability Determination using Isotope Tracers
A highly sensitive method for determining aluminum bioavailability involves the use of the long-lived radioisotope, aluminum-26 (B1230959) (²⁶Al), coupled with accelerator mass spectrometry (AMS).
-
Dosing: A known amount of the ²⁶Al-labeled aluminum compound (e.g., ²⁶AlCl₃ or a complex of ²⁶Al with fluoride) is administered orally to the animals.
-
Blood Sampling: Blood samples are collected at various time points post-administration to determine the concentration of ²⁶Al in the serum or plasma.
-
Intravenous Reference: In some protocols, a separate group of animals receives an intravenous injection of ²⁶Al to determine the area under the curve (AUC) for 100% bioavailability.
-
Bioavailability Calculation: The oral bioavailability is calculated by comparing the AUC of ²⁶Al in the blood after oral administration to the AUC after intravenous administration.
Sample Analysis
-
Blood and Tissue Processing: Blood samples are centrifuged to separate serum or plasma. Tissues of interest (e.g., bone, brain, kidney) may also be collected and homogenized for aluminum analysis.
-
Analytical Technique: Accelerator Mass Spectrometry (AMS) is the gold standard for quantifying the ultra-trace amounts of ²⁶Al absorbed into the bloodstream. This technique offers exceptional sensitivity and avoids interference from naturally occurring aluminum (²⁷Al).
Visualizations
Experimental Workflow for Bioavailability Study
Caption: Generalized workflow for an aluminum bioavailability study in a rat model.
Proposed Mechanism of Fluoride-Enhanced Aluminum Absorption
Caption: Postulated mechanism for increased aluminum bioavailability in the presence of fluoride.
Safety Operating Guide
Proper Disposal of Aluminum Fluoride: A Guide for Laboratory Professionals
The safe and compliant disposal of aluminum fluoride (B91410) is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage aluminum fluoride waste, from initial handling to final disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure to the fine powder, which can be an irritant.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves; inspect them before use and use a proper removal technique to avoid skin contact.[2]
-
Body Protection: Wear protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH (US) or EN 149 (EU) approved respirator.[2]
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[2][3]
Step-by-Step Disposal Protocol for Solid this compound Waste
This procedure applies to unused, expired, or contaminated solid this compound. The primary principle is to prevent dust generation and ensure the waste is securely contained.
-
Containment: Carefully sweep up spilled or waste this compound powder.[1][2] Use tools that will not generate excessive dust. A vacuum system equipped with a high-efficiency particulate air (HEPA) filter is also a suitable method for cleanup.[3]
-
Packaging: Place the collected this compound into a suitable, clearly labeled, and tightly sealed container for disposal.[1][2][3] Ensure the container is dry and robust.
-
Labeling: Label the waste container clearly as "Hazardous Waste: this compound." Include the date and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, sodium, and potassium.[3][4][5]
-
Final Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal company.[2][5] Do not mix this compound with other waste streams.[6] Waste disposal practices must be in compliance with all federal, state, and local regulations.[3][6]
Disposal of this compound Solutions
Aqueous solutions containing this compound require treatment to precipitate the fluoride ions before disposal.
-
Treatment: Chemical precipitation is a common method for removing fluoride from wastewater.[7] This typically involves adding a calcium compound, such as lime (calcium hydroxide), to the solution. This process precipitates the fluoride as insoluble calcium fluoride.
-
Neutralization: After precipitation, check the pH of the remaining solution. Neutralize it if necessary, bringing it to a pH range acceptable for your facility's wastewater discharge permit.
-
Separation: Separate the solid precipitate (calcium fluoride) from the liquid. The solid can then be disposed of following the protocol for solid waste.
-
Discharge: Once the fluoride concentration is confirmed to be below the limits set by local regulations, the remaining liquid may be permissible for drain disposal. Always consult your local EHS guidelines before discharging any treated effluent.
Emergency Spill Procedures
In the event of an accidental spill:
-
Evacuate: If the spill is large, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Prevent the powder from spreading or becoming airborne. Avoid flushing spills into sewers or drains.[2][3]
-
Clean-up: Following the solid waste disposal protocol, carefully clean up the spill using appropriate PPE.[3]
-
Decontaminate: After the solid material has been removed, decontaminate the area with water and dispose of the cleaning materials as hazardous waste.[8]
Quantitative Data and Exposure Limits
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Physical Properties | ||
| pH | 5.9 (at 20°C) | [4] |
| Water Solubility | 0.0053 g/L (at 20°C) | [4] |
| Occupational Exposure Limits | ||
| Fluorides (as F) | OSHA PEL: 2.5 mg/m³ (8-hr TWA) NIOSH REL: 2.5 mg/m³ (10-hr TWA) ACGIH TLV: 2.5 mg/m³ (8-hr TWA) | |
| Aluminum, soluble salts (as Al) | NIOSH REL: 2 mg/m³ (10-hr TWA) |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of solid and aqueous this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound - ESPI Metals [espimetals.com]
- 4. loradchemical.com [loradchemical.com]
- 5. kouraglobal.com [kouraglobal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. spectrumchemical.com [spectrumchemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Aluminum Fluoride
For laboratory professionals engaged in the dynamic fields of research and drug development, ensuring a safe and efficient work environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of aluminum fluoride (B91410), a compound requiring careful management. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling aluminum fluoride, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] | Protects against dust particles and potential splashes. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] Neoprene gloves are recommended. | Prevents skin contact with the compound. Proper removal technique minimizes the risk of secondary contamination. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2] This includes a lab coat, full-length pants, and closed-toe shoes. | Provides a barrier against accidental spills and contact with dust. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended when high concentrations of dust are present.[3] | Protects the respiratory system from the inhalation of fine this compound particles, which can cause irritation.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following step-by-step plan outlines the key procedures.
1. Preparation:
-
Ensure that an emergency eye wash fountain and safety shower are immediately accessible in the vicinity of any potential exposure.[5]
-
Work in a well-ventilated area.[3][5] The use of a chemical fume hood is strongly recommended to control airborne dust and fumes.
-
Inspect all PPE for integrity before use. Ensure gloves are free from holes or degradation.[1]
2. Handling:
-
Avoid creating dust during handling.[3]
-
Do not breathe dust or fumes.[3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][5]
-
Do not blow dust off clothing or skin with compressed air.[3]
3. Storage:
4. Accidental Spills:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[5]
-
Wear appropriate respiratory and protective equipment as specified in the PPE section.[3]
-
For containment, stop the leak if it is safe to do so.[5]
-
Clean up spills using a vacuum system with a HEPA filter to avoid dust formation.[3] Place the collected material in a closed container for disposal.[1][3]
-
Do not flush spills into sewers or water bodies.[3]
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination.
1. Waste Collection:
-
Collect waste this compound in a suitable, closed, and properly labeled container.[1]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
2. Disposal Procedure:
-
Dispose of contaminated materials, including gloves, in accordance with applicable federal, state, and local environmental regulations.[1]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Waste material must be disposed of in accordance with national and local regulations.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
